molecular formula C5H7BrO2 B3419184 3-Bromocyclobutane-1-carboxylic acid CAS No. 1378752-12-5

3-Bromocyclobutane-1-carboxylic acid

Cat. No.: B3419184
CAS No.: 1378752-12-5
M. Wt: 179.01 g/mol
InChI Key: AZXXMCROALAIRS-UHFFFAOYSA-N
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Description

3-Bromocyclobutane-1-carboxylic acid (: 1378752-12-5) is a high-value, bifunctional chemical building block central to advanced organic synthesis and medicinal chemistry research. With a molecular formula of C5H7BrO2 and a molecular weight of 179.01 g/mol, this compound features a strained cyclobutane ring substituted with both a carboxylic acid and a bromine atom, offering two distinct points for chemical modification . The inherent ring strain of the cyclobutane ring, with bond angles compressed to approximately 90°, results in significant angle strain (approximately 26 kcal/mol) that acts as a powerful thermodynamic driver for a variety of chemical transformations, including strain-release reactions and ring-opening processes . This stored energy facilitates the construction of diverse and complex molecular scaffolds that are otherwise challenging to assemble. The compound's defined, puckered three-dimensional structure is particularly valuable in molecular design, as it can be used as a central scaffold to induce conformational restriction, reduce molecular planarity, and improve metabolic stability in the development of novel bioactive compounds . As a key synthetic intermediate, the bromine atom serves as a versatile handle for nucleophilic substitution, enabling the introduction of a wide array of functionalities. Simultaneously, the carboxylic acid group is readily available for common derivatization reactions such as amide bond formation or esterification . This combination makes this compound an indispensable reagent for exploring new antagonist chemotypes and creating structurally intriguing carbocycles, including fused rings and spirocycles . Safety Information: This product is classified with the signal word "Danger" and carries the hazard statements H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Please Note: This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromocyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXXMCROALAIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378752-12-5, 2309467-86-3
Record name 3-bromocyclobutane-1-carboxylic acid
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Record name rac-(1s,3s)-3-bromocyclobutane-1-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Bromocyclobutane-1-carboxylic acid physicochemical properties

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to 3-Bromocyclobutane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated cycloalkane carboxylic acid that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its rigid cyclobutane scaffold, combined with the reactive bromine atom and the versatile carboxylic acid functional group, makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The stereochemistry of the molecule, existing as cis and trans isomers, further adds to its utility, allowing for the fine-tuning of molecular architecture in drug design. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its handling and applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective utilization in research and development. The properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C5H7BrO2PubChem[1]
Molecular Weight 179.01 g/mol PubChem[1]
CAS Number 1378752-12-5PubChem[1]
Appearance White to off-white solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.
pKa Estimated to be in the range of 4-5, typical for carboxylic acids.[2][3]
XlogP 1.1PubChem[1]
Structural Elucidation and Spectral Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy is expected to show signals corresponding to the cyclobutane ring protons and the carboxylic acid proton. The chemical shift of the carboxylic acid proton is typically found in the downfield region (10-13 ppm) and can be concentration-dependent.[4] The protons on the cyclobutane ring will exhibit complex splitting patterns due to coupling with each other.

    • ¹³C NMR spectroscopy will show distinct signals for the carbonyl carbon of the carboxylic acid (typically 165-185 ppm), the two carbons of the cyclobutane ring bonded to the bromine and the carboxylic acid, and the remaining two carbons of the ring.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will be characterized by a broad O-H stretching vibration from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration from the carbonyl group will be observed between 1710 and 1760 cm⁻¹.[4]

  • Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).[5]

Experimental Protocols

Determination of Solubility

The solubility of this compound in various solvents can be determined qualitatively and quantitatively.

Qualitative Solubility Determination

Objective: To quickly assess the solubility of the compound in a range of common laboratory solvents.

Methodology:

  • Place a small amount (approximately 10-20 mg) of this compound into a series of labeled test tubes.

  • To each test tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane) in a stepwise manner.[6]

  • After each addition of solvent, vigorously agitate the test tube for 30-60 seconds.[6][7]

  • Visually inspect the solution for the complete dissolution of the solid.

  • Record the compound as soluble, partially soluble, or insoluble in each solvent.

Quantitative Solubility Determination (Gravimetric Method)

Objective: To determine the precise solubility of the compound in a specific solvent at a given temperature.

Methodology:

  • Prepare a saturated solution of this compound in the desired solvent by adding an excess of the solid to a known volume of the solvent in a sealed container.

  • Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Carefully filter the saturated solution to remove any undissolved solid.

  • Accurately transfer a known volume of the clear filtrate to a pre-weighed container.

  • Evaporate the solvent completely under reduced pressure or in a fume hood.

  • Weigh the container with the dried solute.

  • Calculate the solubility in g/L or mol/L.

G cluster_qualitative Qualitative Solubility cluster_quantitative Quantitative Solubility qual1 Add ~15mg of solid to test tube qual2 Add 1mL of solvent qual1->qual2 qual3 Vigorously agitate for 30-60s qual2->qual3 qual4 Visually inspect for dissolution qual3->qual4 qual5 Record observation qual4->qual5 quant1 Prepare saturated solution quant2 Equilibrate at constant temperature quant1->quant2 quant3 Filter to remove excess solid quant2->quant3 quant4 Evaporate solvent from known volume of filtrate quant3->quant4 quant5 Weigh residue and calculate solubility quant4->quant5

Caption: Workflow for solubility determination.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a carboxylic acid at different pH values.

Potentiometric Titration

Objective: To determine the pKa of this compound by titration with a standard base.

Methodology:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent if water solubility is low.[8]

  • Calibrate a pH meter using standard buffer solutions.

  • Immerse the pH electrode in the solution of the acid.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[8]

  • Record the pH of the solution after each addition of the base.

  • Plot the pH of the solution as a function of the volume of base added.

  • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[8]

G A Dissolve weighed acid in solvent B Calibrate pH meter A->B C Titrate with standardized strong base B->C D Record pH after each addition C->D E Plot pH vs. Volume of base D->E F Determine equivalence point E->F G Calculate pKa at half-equivalence point F->G

Caption: Potentiometric titration workflow for pKa determination.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood.[9] It is classified as a substance that causes skin irritation and serious eye damage, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Skin Protection: A lab coat should be worn to prevent skin contact.

Handling Procedures:

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive building block in drug discovery. The cyclobutane ring provides a rigid scaffold that can be used to orient functional groups in a specific three-dimensional arrangement, which is crucial for binding to biological targets. The carboxylic acid moiety is a common functional group in many drugs and can participate in important interactions with biological receptors.[10][11] Furthermore, the bromine atom can serve as a handle for further chemical modifications through various cross-coupling reactions, allowing for the synthesis of a diverse range of derivatives.

Conclusion

This compound is a versatile chemical entity with significant potential in synthetic and medicinal chemistry. A comprehensive understanding of its physicochemical properties, coupled with safe handling practices, is essential for its successful application in the laboratory. The experimental protocols outlined in this guide provide a solid foundation for researchers to characterize this compound and explore its utility in the development of novel molecules with desired biological activities.

References

An In-depth Technical Guide to the Spectral Analysis of 3-Bromocyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectral characteristics of 3-Bromocyclobutane-1-carboxylic acid (C₅H₇BrO₂; MW: 179.01 g/mol ).[1] As direct experimental spectra for this specific compound are not widely available in public databases, this document employs a predictive approach grounded in fundamental spectroscopic principles and validated by data from structurally analogous compounds. We will delve into the predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering both a predictive spectral library and the underlying rationale for spectral interpretation. Detailed experimental protocols for acquiring such data are also provided to ensure methodological integrity.

Introduction: The Structural Context

This compound is a disubstituted cyclobutane derivative featuring two key functional groups: a carboxylic acid and a bromine atom. The stereochemistry of the compound (cis or trans) will significantly influence its spectral properties, particularly in NMR. For the purpose of this guide, we will consider both isomers where relevant. The strained four-membered ring, the electron-withdrawing nature of the bromine atom, and the acidic proton of the carboxyl group all contribute to a unique spectral fingerprint. Understanding these contributions is paramount for accurate structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. The following sections predict the ¹H and ¹³C NMR spectra of this compound, assuming a standard deuterated chloroform (CDCl₃) solvent.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the cyclobutane ring and the carboxylic acid proton. The chemical shifts are influenced by the proximity to the bromine and carboxylic acid groups.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet in the range of 10-13 ppm.[2][3] Its chemical shift is highly dependent on concentration and the specific solvent used due to hydrogen bonding.[3][4] In the presence of D₂O, this peak would disappear due to proton-deuterium exchange.[3][5]

  • Ring Protons (-CH-):

    • H1 (proton on the carbon with the carboxyl group): This proton is alpha to the carbonyl group and will be deshielded, with a predicted chemical shift around 2.8-3.2 ppm.[3] Its multiplicity will depend on the stereochemistry and coupling with adjacent protons.

    • H3 (proton on the carbon with the bromine atom): This proton is alpha to the electronegative bromine atom and will also be significantly deshielded, likely appearing in the range of 4.0-4.5 ppm. Its multiplicity will be a complex multiplet due to coupling with neighboring protons.

    • Ring Methylene Protons (-CH₂-): The remaining four protons on the cyclobutane ring will appear as complex multiplets in the range of 2.0-2.8 ppm. The cis and trans isomers would exhibit different coupling constants and potentially different chemical shifts for these protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-COOH10.0 - 13.0Broad Singlet
-CH(Br)4.0 - 4.5Multiplet
-CH(COOH)2.8 - 3.2Multiplet
-CH₂-2.0 - 2.8Complex Multiplets
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments.

  • Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon is highly deshielded and is expected to resonate in the 175-185 ppm region for a saturated aliphatic acid.[6][7][8]

  • Ring Carbons (-C-):

    • C1 (carbon attached to -COOH): This carbon will be deshielded by the carboxyl group, with a predicted chemical shift of approximately 40-50 ppm.

    • C3 (carbon attached to Br): The carbon bearing the bromine atom will be significantly affected, with a predicted chemical shift in the range of 45-55 ppm.

    • C2/C4 (methylene carbons): These carbons are expected to appear in the aliphatic region, around 25-35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C=O175 - 185
-C(Br)45 - 55
-C(COOH)40 - 50
-CH₂-25 - 35
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 240 ppm, 512-1024 scans, relaxation delay of 2 seconds.

    • Process the data with a line broadening of 1-2 Hz.

  • Data Analysis: Reference the spectra to the residual solvent peak. Integrate the ¹H NMR signals and determine the multiplicities. Assign peaks based on predicted chemical shifts and coupling patterns.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups within a molecule.

Predicted IR Absorption Bands
  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹.[2][6][7][9] This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form.[9]

  • C-H Stretch (Aliphatic): Sharp to medium intensity peaks are predicted in the 2850-3000 cm⁻¹ region, corresponding to the C-H bonds of the cyclobutane ring.

  • C=O Stretch (Carbonyl): A very strong and sharp absorption is expected in the range of 1700-1725 cm⁻¹ for a saturated, dimerized carboxylic acid.[2][6][7][9] If the acid is monomeric, this peak can shift to a higher wavenumber (around 1760 cm⁻¹).[6]

  • C-O Stretch: A medium intensity band is expected between 1210-1320 cm⁻¹.[2][9]

  • O-H Bend: A medium, broad peak is predicted around 920 cm⁻¹.[2]

  • C-Br Stretch: A medium to strong absorption is expected in the fingerprint region, typically between 500-600 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies

Functional GroupVibration ModePredicted Frequency (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500 - 3300Strong, Very Broad
CyclobutaneC-H Stretch2850 - 3000Medium
CarbonylC=O Stretch1700 - 1725Strong, Sharp
Carboxylic AcidC-O Stretch1210 - 1320Medium
Carboxylic AcidO-H Bend~920Medium, Broad
Alkyl BromideC-Br Stretch500 - 600Medium-Strong
Experimental Protocol for IR Data Acquisition (Solid Sample)

A common and effective method for solid samples is the thin solid film method.[10]

  • Sample Preparation:

    • Place a small amount (approx. 50 mg) of this compound into a small vial.[10]

    • Add a few drops of a volatile solvent like methylene chloride or acetone to dissolve the solid.[10]

    • Using a pipette, place a drop of this solution onto the surface of a salt plate (e.g., KBr or NaCl).[10]

    • Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[10]

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Place the salt plate into the sample holder of the FT-IR instrument.

    • Acquire a background spectrum of the clean, empty beam path.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.[11][12]

Predicted Mass Spectrum
  • Molecular Ion Peak (M⁺): The molecular ion peak is expected to be a doublet due to the presence of bromine, which has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).[13] Therefore, two peaks of nearly equal intensity will be observed at m/z = 178 and m/z = 180, corresponding to [C₅H₇⁷⁹BrO₂]⁺ and [C₅H₇⁸¹BrO₂]⁺, respectively. The molecular ion peak for cyclobutane derivatives can sometimes be weak or absent.[14]

  • Key Fragmentation Pathways:

    • Loss of Bromine: A very common fragmentation for alkyl bromides is the loss of a bromine radical (•Br), leading to a cation.[13] This would result in a peak at m/z = 99 ([C₅H₇O₂]⁺).

    • Loss of Carboxyl Group: Cleavage of the bond next to the carbonyl group can result in the loss of the carboxyl group (•COOH), leading to a fragment ion at m/z = 133/135 ([C₄H₆Br]⁺).[15]

    • Ring Cleavage: Cyclobutane rings can undergo fragmentation to produce ethene (C₂H₄, 28 Da).[16] The primary fragmentation of cyclobutane itself gives a base peak at m/z = 28.[16] We can expect fragments corresponding to the loss of ethene from the molecular ion or other fragment ions.

    • McLafferty Rearrangement: While less direct for this structure, rearrangements are possible.

Table 4: Predicted Key Fragments in the EI Mass Spectrum

m/z (⁷⁹Br/⁸¹Br)Proposed FragmentNotes
178 / 180[C₅H₇BrO₂]⁺Molecular Ion (M⁺)
133 / 135[C₄H₆Br]⁺Loss of •COOH
99[C₅H₇O₂]⁺Loss of •Br
55[C₄H₇]⁺Further fragmentation
Experimental Protocol for GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.[11]

  • GC Method:

    • Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet: Inject 1 µL of the sample in splitless mode.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.[11]

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230°C.

  • Data Analysis: Analyze the resulting total ion chromatogram and the mass spectrum of the corresponding peak. Identify the molecular ion and major fragment ions.

Integrated Spectral Analysis Workflow

A robust structural confirmation relies on the synergistic interpretation of all spectral data. The following workflow illustrates the logical process for analyzing an unknown sample believed to be this compound.

G cluster_0 Data Acquisition cluster_1 Initial Interpretation cluster_2 Structural Assembly A Acquire IR Spectrum D IR: Identify -OH, C=O, C-Br A->D B Acquire NMR Spectra (1H, 13C) F NMR: Count signals Check for -COOH proton B->F C Acquire Mass Spectrum E MS: Find M+ at 178/180 Identify key fragments C->E G Combine IR & MS data to confirm functional groups & MW D->G E->G H Use 1H & 13C NMR to assemble the cyclobutane skeleton F->H G->H I Assign all protons and carbons H->I J Final Structure Confirmation I->J

Caption: Workflow for integrated spectral analysis.

Conclusion

This guide provides a detailed predictive framework for the spectral analysis of this compound. By combining predicted NMR, IR, and MS data with established experimental protocols, researchers are equipped to confidently identify and characterize this molecule. The causality behind the predicted spectral features is rooted in the fundamental principles of spectroscopy and the electronic effects of the constituent functional groups. This document serves as a practical tool for scientists in the field, bridging the gap between theoretical prediction and experimental validation.

References

Introduction: The Strategic Value of Substituted Cyclobutanes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromocyclobutane-1-carboxylic Acid (CAS No. 1378752-12-5)

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional control over pharmacophoric elements is paramount. Among these, the cyclobutane ring has emerged as a particularly valuable motif. Its rigid, non-planar structure serves as a conformationally restricted scaffold, enabling chemists to project substituents into well-defined vectors in space. This property is instrumental in optimizing ligand-receptor interactions and exploring structure-activity relationships (SAR) with high fidelity.

This guide provides a comprehensive technical overview of This compound , a versatile building block that combines the structural rigidity of the cyclobutane core with two key functional handles: a carboxylic acid and a bromine atom. The carboxylic acid group is a common feature in numerous bioactive molecules, often crucial for target binding, while the bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions. This unique combination makes it a strategic asset for chemists aiming to develop novel therapeutics.

Section 1: Core Chemical and Physical Properties

A foundational understanding of a compound's properties is critical for its effective use in synthesis and research. The key identifiers and physical characteristics of this compound are summarized below. As a research chemical, it is typically available as a mixture of cis and trans diastereomers.[1]

PropertyValueSource(s)
CAS Number 1378752-12-5PubChem[2], Pharmaffiliates[1]
Molecular Formula C₅H₇BrO₂PubChem[2]
Molecular Weight 179.01 g/mol PubChem[2], Anax Laboratories[3]
IUPAC Name This compoundPubChem[2]
Synonyms 3-Bromocyclobutanecarboxylic acid, trans-3-bromocyclobutanecarboxylic acid, cis-3-bromocyclobutanecarboxylic acidPubChem[2], Moldb[4]
Purity Typically ≥95%AKSci[5], Anax Laboratories[3]
Storage Store long-term in a cool, dry place. Sealed in dry, room temperature.AKSci[5], BLD Pharm[6]

Section 2: Synthetic Pathways and Mechanistic Rationale

While specific, peer-reviewed synthetic procedures for CAS number 1378752-12-5 are not extensively detailed in the public domain, a logical and scalable synthesis can be devised from common starting materials based on established cyclobutane chemistry.[7][8] A plausible retrosynthetic analysis points towards a pathway starting from the cyclization of a malonic ester derivative, followed by functional group manipulation.

Proposed Synthetic Workflow

The synthesis hinges on the construction of the cyclobutane ring, a classic challenge in organic chemistry. A robust method involves the dialkylation of a malonate ester with a 1,3-dihalopropane equivalent, followed by hydrolysis and decarboxylation. Subsequent functionalization would yield the target compound.

Synthesis_Pathway cluster_0 Step 1: Ring Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Bromination Malonate Diethyl Malonate Cyclic_Ester Diethyl Cyclobutane-1,1-dicarboxylate Malonate->Cyclic_Ester Base NaOEt / Base Dibromopropane 1,3-Dibromopropane Dibromopropane->Cyclic_Ester Diacid Cyclobutane-1,1-dicarboxylic Acid Cyclic_Ester->Diacid Hydrolysis 1. Saponification (NaOH) 2. Acidification (HCl) Monoacid Cyclobutanecarboxylic Acid Diacid->Monoacid Decarboxylation Heat (Δ) Bromo_Acid This compound (Target Molecule) Monoacid->Bromo_Acid Bromination N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) Base->Cyclic_Ester Cyclization Hydrolysis->Diacid Ester Hydrolysis Decarboxylation->Monoacid Thermal Decarboxylation Bromination->Bromo_Acid Radical Bromination Applications_Workflow Start This compound Amide Amide Derivatives (via Amide Coupling) Start->Amide -COOH Reactivity Ester Ester Derivatives (via Esterification) Start->Ester -COOH Reactivity CrossCoupling Aryl/Alkyl Cyclobutanes (via Suzuki, Sonogashira, etc.) Start->CrossCoupling -Br Reactivity Nucleophilic Amines, Ethers, Thiols (via Sₙ2 Displacement) Start->Nucleophilic -Br Reactivity

References

Introduction: The Strategic Value of Constrained Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromocyclobutane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with precisely defined three-dimensional (3D) architectures is paramount. Such scaffolds offer a powerful tool to navigate the complexities of biological targets, enabling enhanced potency, selectivity, and improved pharmacokinetic profiles. Among these, strained ring systems, particularly cyclobutanes, have emerged as valuable building blocks. The inherent puckered conformation of the cyclobutane ring provides a rigid framework that can orient substituents into distinct spatial vectors, a feature that is highly sought after in rational drug design.[1]

This guide focuses on a specific, functionalized cyclobutane derivative: This compound . This molecule serves as a versatile synthetic intermediate, combining the conformational rigidity of the cyclobutane core with two key functional handles: a carboxylic acid and a bromine atom. The carboxylic acid group is a common pharmacophore and provides a convenient point for amide bond formation or other conjugations, while the bromine atom can be utilized in a variety of cross-coupling reactions or nucleophilic displacements to introduce further molecular complexity.[2][3] This technical guide will provide a comprehensive overview of the nomenclature, synthesis, spectroscopic characterization, and potential applications of this important building block in the context of drug discovery and development.

IUPAC Nomenclature and Structural Elucidation

The systematic name for the compound is This compound . According to IUPAC nomenclature rules for substituted cycloalkanes, the carboxylic acid functional group is assigned the highest priority and the carbon to which it is attached is designated as position 1 of the cyclobutane ring. The substituents are then numbered to give the lowest possible locants. In this case, the bromine atom is located at the 3-position.[4]

The molecule can exist as two diastereomers: cis and trans, depending on the relative stereochemistry of the bromine and carboxylic acid groups.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₅H₇BrO₂PubChem[4]
Molecular Weight 179.01 g/mol PubChem[4]
CAS Number 1378752-12-5PubChem[4]
Appearance White solid (predicted)---
Topological Polar Surface Area 37.3 ŲPubChem[4]

Safety and Handling: this compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Synthesis of this compound

Synthesis_Workflow Start 3-Oxocyclobutanecarboxylic acid Step1_reagent 1. NaBH₄, MeOH 2. H₃O⁺ Intermediate 3-Hydroxycyclobutanecarboxylic acid Step1_reagent->Intermediate Stereoselective Reduction Step2_reagent HBr (aq) or PPh₃, CBr₄ Product This compound Step2_reagent->Product Bromination Applications Core This compound Amide Amide Bond Formation (Peptidomimetics, Linkers) Core->Amide -COOH reactivity Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Core->Coupling -Br reactivity Displacement Nucleophilic Displacement (Introduction of N, O, S nucleophiles) Core->Displacement -Br reactivity Derivatives Diverse 3-Substituted Cyclobutane Derivatives Amide->Derivatives Coupling->Derivatives Displacement->Derivatives

References

Introduction: The Role of Constrained Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromocyclobutane-1-carboxylic Acid for Advanced Research

In the landscape of medicinal chemistry, the use of small, conformationally restricted carbocyclic scaffolds is a cornerstone of rational drug design. These structures offer a predictable three-dimensional arrangement of functional groups, which is critical for optimizing ligand-receptor interactions. Among these, the cyclobutane ring serves as a valuable bioisostere for larger or more flexible moieties, providing a unique vectoral orientation for substituents. This guide focuses on this compound, a versatile building block that combines the rigidity of the cyclobutane core with two distinct and orthogonally reactive functional groups: a carboxylic acid and an alkyl bromide. This combination makes it an asset for researchers and drug development professionals aiming to explore novel chemical space and construct complex molecular architectures.

Core Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the starting point for its application in synthesis. This compound is characterized by the properties summarized below. The presence of two stereocenters (at C1 and C3) means the compound can exist as cis and trans diastereomers, each being a racemic mixture of enantiomers.

PropertyDataSource(s)
Molecular Formula C₅H₇BrO₂[1][2][3][4]
Molecular Weight 179.01 g/mol [1][2][4][5]
IUPAC Name This compound[1]
CAS Number 1378752-12-5 (unspecified stereochemistry)[1][3][4][5]
Synonyms Cyclobutanecarboxylic acid, 3-bromo-[4]
Canonical SMILES C1C(CC1Br)C(=O)O[1]

Synthesis Strategies: A Mechanistic Perspective

Proposed Protocol: Reductive Bromination Pathway

This protocol outlines a two-step process starting from the commercially available 3-oxocyclobutanecarboxylic acid. The causality behind this choice is twofold: the ketone provides a reactive handle for introducing the bromo-substituent, and the carboxylic acid remains a spectator group under these conditions, avoiding the need for protecting group chemistry.

Step 1: Stereoselective Reduction of the Ketone

  • Dissolution: Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol, at 0 °C.

  • Reduction: Add a mild reducing agent, such as sodium borohydride (NaBH₄, 1.1 eq), portion-wise while maintaining the temperature.

    • Rationale: Sodium borohydride is a selective reducing agent for ketones and aldehydes that will not reduce the carboxylic acid. The choice of solvent and temperature helps control the reaction rate and minimize side reactions. The stereochemical outcome (ratio of cis to trans hydroxy-isomers) will depend on the steric approach control of the hydride attack on the carbonyl.

  • Quenching & Workup: After completion (monitored by TLC), carefully quench the reaction with a dilute acid (e.g., 1M HCl) until the pH is ~2-3. Extract the product into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-hydroxycyclobutane-1-carboxylic acid.

Step 2: Conversion of Hydroxyl to Bromide

  • Activation: Dissolve the crude 3-hydroxycyclobutane-1-carboxylic acid from the previous step in an appropriate aprotic solvent (e.g., dichloromethane).

  • Bromination: Add a brominating agent such as phosphorus tribromide (PBr₃) or triphenylphosphine/carbon tetrabromide (Appel reaction).

    • Rationale: These reagents are effective for converting secondary alcohols to alkyl bromides. The Appel reaction often proceeds with inversion of stereochemistry (Sɴ2 mechanism), which can be a powerful tool for stereocontrol if the preceding reduction step yielded a specific stereoisomer.

  • Purification: Following the reaction, perform an aqueous workup to remove inorganic byproducts. The final product, this compound, can then be purified by column chromatography or recrystallization.

Synthesis_Workflow Precursor 3-Oxocyclobutane- 1-carboxylic acid Intermediate 3-Hydroxycyclobutane- 1-carboxylic acid Precursor->Intermediate 1. NaBH₄ 2. H₃O⁺ workup Product 3-Bromocyclobutane- 1-carboxylic acid Intermediate->Product PBr₃ or CBr₄/PPh₃

Caption: Proposed synthesis of this compound.

Reactivity and Application as a Synthetic Building Block

The true value of this compound lies in its bifunctional nature, allowing for sequential or orthogonal derivatization.

  • Carboxylic Acid Moiety: The -COOH group is a versatile handle for forming amide bonds, which are prevalent in pharmaceuticals. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to react the acid with a wide array of primary and secondary amines to build larger molecules. This functionality is crucial as carboxylic acids are known to improve aqueous solubility and can act as hydrogen-bond donors/acceptors, fulfilling key criteria for bioavailability.[9]

  • Alkyl Bromide Moiety: The bromine atom at the C3 position serves as a stable yet reactive leaving group. It is amenable to nucleophilic substitution (Sɴ2) reactions with various nucleophiles such as amines, thiols, or azides. This allows for the introduction of diverse pharmacophores onto the cyclobutane scaffold. Furthermore, it can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira) after conversion to an organometallic species, enabling the formation of carbon-carbon bonds.

Reactivity_Diagram cluster_main cluster_products Core 3-Bromocyclobutane- 1-carboxylic acid Amide Amide Derivatives Core:w->Amide:n Amine (R₂NH) Coupling Agent Ester Ester Prodrugs Core:e->Ester:n Alcohol (ROH) Acid Catalyst Substituted C3-Substituted Analogs (Amines, Ethers, etc.) Core:w->Substituted:s Nucleophile (Nu⁻) Sɴ2 Reaction Coupled C-C Coupled Products Core:e->Coupled:s Cross-Coupling (e.g., Suzuki)

Caption: Synthetic utility of this compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards. It is crucial for researchers to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.

  • Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[1]

  • Signal Word: Danger.[1][3]

  • Recommended PPE: Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

  • Storage: The compound should be stored sealed in a dry environment at room temperature.[3][5]

Conclusion

This compound is a high-value building block for chemical and pharmaceutical research. Its rigid cyclobutane core provides a defined conformational framework, while its dual functional handles—a carboxylic acid and an alkyl bromide—offer orthogonal reactivity for constructing complex molecules. By understanding its physicochemical properties, potential synthetic routes, and versatile reactivity, scientists can leverage this compound to accelerate the discovery and development of novel therapeutics.

References

3-Bromocyclobutane-1-carboxylic acid synthesis starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Bromocyclobutane-1-carboxylic Acid

Abstract

This compound is a pivotal building block in contemporary drug discovery and materials science, offering a unique four-membered carbocyclic scaffold with versatile functional handles. The inherent ring strain of the cyclobutane moiety, combined with the stereospecific placement of the bromo and carboxylic acid groups, provides a gateway to novel chemical space for the development of therapeutics and advanced materials. This guide provides an in-depth analysis of the primary synthetic strategies for accessing this valuable intermediate, focusing on the selection of starting materials and the underlying principles that govern reaction pathways. It is intended for researchers, chemists, and professionals in the field of drug development who require a comprehensive understanding of practical and scalable synthetic routes.

Introduction: The Significance of the Cyclobutane Scaffold

The cyclobutane ring, once considered a synthetic curiosity, is now recognized as a "bioisostere" of choice for replacing larger, more flexible, or metabolically labile groups like phenyl rings or gem-dimethyl functionalities in bioactive molecules. Its rigid, three-dimensional structure allows for precise orientation of substituents, which is critical for optimizing interactions with biological targets. The presence of a bromine atom in this compound serves as a versatile handle for a wide array of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and eliminations, while the carboxylic acid moiety provides a key site for amide bond formation, esterification, or reduction.

This guide will explore the most prominent and reliable synthetic approaches to this compound, evaluating each based on the availability of starting materials, reaction efficiency, scalability, and control over stereochemistry.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main approaches, each beginning from a different class of precursor. The choice of strategy is often dictated by the availability of starting materials, cost considerations, and the desired isomeric purity of the final product.

Synthetic_Strategies cluster_2 Target Molecule Malonic Esters Malonic Esters Cyclobutane-1,1-dicarboxylates Cyclobutane-1,1-dicarboxylates Malonic Esters->Cyclobutane-1,1-dicarboxylates [2+2] Cycloaddition 3-Oxocyclobutane-1-carboxylic Acid 3-Oxocyclobutane-1-carboxylic Acid 3-Hydroxycyclobutane-1-carboxylic Acid 3-Hydroxycyclobutane-1-carboxylic Acid 3-Oxocyclobutane-1-carboxylic Acid->3-Hydroxycyclobutane-1-carboxylic Acid Reduction Cyclobutane-1,3-dicarboxylic Acid Cyclobutane-1,3-dicarboxylic Acid Silver Cyclobutanecarboxylate Silver Cyclobutanecarboxylate Cyclobutane-1,3-dicarboxylic Acid->Silver Cyclobutanecarboxylate Salt Formation Cyclobutane-1,1-dicarboxylates->Cyclobutane-1,3-dicarboxylic Acid Hydrolysis & Decarboxylation This compound This compound 3-Hydroxycyclobutane-1-carboxylic Acid->this compound Bromination Silver Cyclobutanecarboxylate->this compound Hunsdiecker Reaction

Caption: High-level overview of synthetic pathways to this compound.

Route 1: Halodecarboxylation of Dicarboxylic Acid Precursors

This classical approach leverages the Hunsdiecker reaction (or its modern variants) to convert a carboxylic acid group into a bromide. The key challenge lies in the efficient synthesis of a suitable cyclobutane mono- or dicarboxylic acid precursor.

Starting Material: Diethyl Malonate and 1,3-Dihalopropanes

One of the most established methods for constructing the cyclobutane ring is the condensation of diethyl malonate with a 1,3-dihalopropane, such as trimethylene bromide or trimethylene chlorobromide.[1][2]

Mechanism Rationale: The reaction proceeds via a double nucleophilic substitution. Sodium ethoxide is used to deprotonate diethyl malonate, forming a resonance-stabilized enolate. This nucleophile first displaces one of the halides on the propane chain. An intramolecular cyclization then occurs as the newly formed substituted malonate is deprotonated again, and the resulting carbanion displaces the second halide, closing the four-membered ring.

The primary product is diethyl 1,1-cyclobutanedicarboxylate.[3] A significant side product can be tetraethyl 1,1,5,5-pentanetetracarboxylate, which arises from the reaction of two molecules of diethyl malonate with one molecule of the dihalopropane.[4] Careful control of reaction conditions, such as the rate of addition of the base, is crucial to maximize the yield of the desired cyclobutane product.[1]

Conversion to this compound
  • Hydrolysis and Decarboxylation: The resulting diethyl 1,1-cyclobutanedicarboxylate is hydrolyzed under basic conditions (e.g., KOH in ethanol) to yield the corresponding dicarboxylic acid salt. Acidification then produces 1,1-cyclobutanedicarboxylic acid.[2] This di-acid can be selectively decarboxylated by heating to yield cyclobutanecarboxylic acid.[2]

  • Hunsdiecker Reaction: The pivotal step is the conversion of the carboxylic acid to the bromide. The Hunsdiecker reaction involves the treatment of the silver salt of a carboxylic acid with bromine.[5][6] The reaction proceeds through a radical mechanism, leading to the loss of carbon dioxide and the formation of the alkyl bromide.[7][8]

Hunsdiecker_Mechanism RCOOH R-COOH AgSalt R-COO⁻ Ag⁺ RCOOH->AgSalt + Ag₂O AcylHypobromite R-COO-Br AgSalt->AcylHypobromite + Br₂ - AgBr R_radical R• AcylHypobromite->R_radical Δ or hν - CO₂ Br_radical Br• AcylHypobromite->Br_radical Homolysis RBr R-Br R_radical->RBr + Br• R_radical->RBr + Br₂ - Br• (propagation) CO2 CO₂ AgBr AgBr ↓ Br2 Br₂ Ag2O Ag₂O

Caption: Simplified radical mechanism of the Hunsdiecker Reaction.

Causality: For the synthesis of this compound, one would need to start with cyclobutane-1,3-dicarboxylic acid. After forming the mono-silver salt, the Hunsdiecker reaction would yield the target molecule. However, achieving selective mono-salt formation and preventing side reactions can be challenging. A more direct, albeit lower-yielding, approach involves the brominative decarboxylation of the diacid itself using reagents like red mercury oxide and bromine, a method known as the Cristol-Firth modification.[5][9]

Route 2: Functional Group Interconversion from 3-Oxocyclobutanecarboxylic Acid

A highly efficient and more modern approach begins with 3-oxocyclobutanecarboxylic acid, a commercially available and versatile intermediate.[9][10][11] This route offers a more direct path with potentially higher overall yields and better control.

Synthesis of 3-Oxocyclobutanecarboxylic Acid

While commercially available, understanding the synthesis of this key starting material provides valuable context. A common industrial method involves the reaction of diisopropyl malonate with 2,2-dimethoxy-1,3-dibromopropane in the presence of a strong base like potassium tert-butoxide.[10][12] This is followed by acidic hydrolysis and decarboxylation to yield the final keto-acid. Another route uses acetone, bromine, and malononitrile as starting materials.[11]

Reduction to 3-Hydroxycyclobutane-1-carboxylic Acid

The core of this strategy is the selective reduction of the ketone functionality to a secondary alcohol.

Experimental Protocol:

  • Dissolution: 3-Oxocyclobutanecarboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an alcohol like methanol or ethanol, to ensure solubility of both the starting material and the reducing agent.

  • Reduction: The solution is cooled in an ice bath (0-5 °C), and a reducing agent such as sodium borohydride (NaBH₄) is added portion-wise.

  • Rationale: The portion-wise addition is critical to control the exothermic reaction and the evolution of hydrogen gas that occurs when NaBH₄ reacts with the protic solvent and the carboxylic acid. The borohydride selectively reduces the ketone over the carboxylic acid due to the lower electrophilicity of the carboxyl carbon.

  • Quenching and Workup: After the reaction is complete, the excess borohydride is quenched by careful addition of an acid (e.g., HCl) until the solution is acidic. The product, 3-hydroxycyclobutanecarboxylic acid, is then extracted with an organic solvent like ethyl acetate.[13]

Bromination of 3-Hydroxycyclobutane-1-carboxylic Acid

The final step involves converting the hydroxyl group into a bromide. This is typically achieved via a nucleophilic substitution reaction.

Method A: Using HBr The alcohol can be directly treated with concentrated hydrobromic acid (HBr). The reaction proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by an SN2 attack by the bromide ion. This method is straightforward but may require harsh conditions and can lead to side products.

Method B: Two-Step Conversion (Recommended) A more reliable method involves a two-step process to avoid harsh acidic conditions that could affect the carboxylic acid.

  • Activation of the Hydroxyl Group: The hydroxyl group is first converted into a better leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine.

  • Nucleophilic Substitution: The resulting tosylate or mesylate intermediate is then treated with a bromide source, such as sodium bromide (NaBr) or lithium bromide (LiBr), in a polar aprotic solvent like acetone or DMF. The bromide ion displaces the tosylate/mesylate group via an SN2 reaction to yield this compound. This method generally provides cleaner reactions and higher yields.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: HalodecarboxylationRoute 2: From 3-Oxo Precursor
Starting Materials Diethyl malonate, 1,3-dihalopropanes3-Oxocyclobutanecarboxylic acid
Availability Readily available and inexpensiveCommercially available, but more expensive
Number of Steps Longer (3-4 steps)Shorter (2 steps)
Overall Yield Generally lower due to side reactionsGenerally higher and more reliable
Scalability Moderate; Hunsdiecker can be difficult to scaleHigh; standard, scalable reactions
Safety/Waste Uses toxic heavy metals (Ag, Hg) and bromineUses borohydride (flammable) but avoids heavy metals
Stereocontrol Difficult to controlCis/trans isomers can be controlled/separated

Conclusion

The synthesis of this compound is most effectively and reliably achieved by starting from 3-oxocyclobutanecarboxylic acid. This pathway involves a straightforward reduction of the ketone followed by a robust conversion of the resulting hydroxyl group to a bromide. While the classic approach using malonic ester condensation and a Hunsdiecker-type reaction is mechanistically instructive, it suffers from lower yields, more steps, and the use of hazardous reagents, making it less suitable for large-scale production. For researchers and drug development professionals, the route via the 3-oxo intermediate represents the state-of-the-art, providing a dependable supply of this crucial building block for the exploration of new chemical entities.

References

solubility of 3-Bromocyclobutane-1-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Bromocyclobutane-1-carboxylic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent.[1][2][3] For drug development professionals, understanding the solubility of a molecule like this compound is paramount, as it directly impacts bioavailability, formulation strategies, and in-vitro assay reliability.[1][4] Low aqueous solubility can lead to poor absorption and erratic therapeutic outcomes, while solubility in organic solvents is essential for synthesis, purification, and the preparation of stock solutions for screening assays.[1] This guide provides the foundational knowledge and practical methodologies to confidently assess and understand the solubility of this compound.

Physicochemical Properties of this compound

A molecule's structure is the primary determinant of its physical and chemical properties, including solubility. This compound possesses a unique combination of functional groups and structural features that dictate its interactions with various solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C5H7BrO2--INVALID-LINK--[5]
Molecular Weight 179.01 g/mol --INVALID-LINK--[5]
IUPAC Name This compound--INVALID-LINK--[5]
Structure A cyclobutane ring substituted with a bromine atom and a carboxylic acid group.--INVALID-LINK--[5]

The key structural features influencing solubility are:

  • Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor.[6] This group is the primary driver for solubility in polar solvents.

  • Cyclobutane Ring: This four-membered carbocyclic ring is a nonpolar, hydrophobic moiety.[7] Its presence will contribute to solubility in less polar organic solvents.

  • Bromine Atom (-Br): As a halogen, bromine is more electronegative than carbon, introducing a degree of polarity to the C-Br bond. However, its overall contribution to polarity is less significant than the carboxylic acid group.

Predicted Solubility Profile: The "Like Dissolves Like" Principle in Action

The foundational principle of "like dissolves like" governs solubility, stating that substances with similar intermolecular forces are more likely to be soluble in one another.[6][8] Based on the structure of this compound, we can predict its solubility across different classes of organic solvents.

Polar Protic Solvents (e.g., Methanol, Ethanol, Water)

These solvents can engage in hydrogen bonding. The carboxylic acid group of our target molecule will readily form hydrogen bonds with solvents like methanol and ethanol, leading to good solubility .[9] However, as the nonpolar character of the solvent decreases (i.e., in water), the hydrophobic cyclobutane ring will start to dominate, leading to sparingly soluble or slightly soluble behavior in water.[7][9] The solubility of carboxylic acids in water generally decreases as the size of the hydrophobic alkyl chain increases.[6][9]

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))

These solvents are polar but do not have hydrogen bond-donating capabilities. The dipole-dipole interactions between the solvent and the polar carboxylic acid and C-Br bonds will be the primary driving force for dissolution.[6] Therefore, this compound is expected to have good to moderate solubility in these solvents.[7] DMSO is a particularly strong solvent for many organic compounds and is often used for preparing stock solutions for biological screening.[1][4]

Nonpolar Solvents (e.g., Hexane, Toluene)

In nonpolar solvents, the primary intermolecular forces are weak London dispersion forces.[6] The highly polar carboxylic acid group will have unfavorable interactions with these solvents. While the nonpolar cyclobutane ring has some affinity for these solvents, the overall molecule is too polar to dissolve to a significant extent. Therefore, this compound is expected to have low to negligible solubility in nonpolar solvents.[8]

Solubility in Basic Aqueous Solutions (e.g., aqueous NaOH, NaHCO3)

Carboxylic acids, being acidic, will react with bases to form salts.[10][11][12] The resulting carboxylate salt is ionic and therefore highly polar, leading to a significant increase in aqueous solubility.[10] This property is often exploited for extraction and purification purposes.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityPrimary Intermolecular Forces
Polar Protic Methanol, EthanolGoodHydrogen Bonding, Dipole-Dipole
WaterSparingly SolubleHydrogen Bonding, Dipole-Dipole
Polar Aprotic Acetone, DMF, DMSOGood to ModerateDipole-Dipole
Nonpolar Hexane, TolueneLow to NegligibleLondon Dispersion Forces
Basic Aqueous 5% aq. NaOHSoluble (due to reaction)Ion-Dipole

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a well-controlled experiment is essential. The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and straightforwardness.[13]

The Shake-Flask Method: A Trusted Approach

This method involves equilibrating an excess of the solid compound with the solvent of interest for a sufficient period to reach saturation.[2][13] The concentration of the dissolved compound in the saturated solution is then determined.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis prep_vial Add excess solid to a vial add_solvent Add a known volume of solvent prep_vial->add_solvent seal_vial Seal the vial tightly add_solvent->seal_vial shake Agitate at a constant temperature (e.g., 24-48h) seal_vial->shake settle Allow undissolved solid to settle shake->settle aliquot Withdraw an aliquot of the supernatant settle->aliquot filter Filter through a syringe filter (e.g., 0.22 µm) aliquot->filter dilute Dilute the filtrate if necessary filter->dilute analyze Analyze concentration (UV-Vis, HPLC, etc.) dilute->analyze calculate Calculate solubility (e.g., mg/mL or mol/L) analyze->calculate

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Protocol
  • Preparation:

    • Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.[13]

    • Pipette a precise volume of the desired organic solvent into the vial.

    • Seal the vial securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker or agitator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[4] Longer times may be necessary and should be validated.

  • Sample Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter (e.g., a 0.22 µm PVDF filter) to remove any undissolved solid particles.[14] The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.

  • Concentration Analysis:

    • The concentration of this compound in the clear filtrate can be determined using a suitable analytical technique.

    • UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard calibration curve.[14][15]

    • High-Performance Liquid Chromatography (HPLC): This is a more universal and highly sensitive method. The filtrate is injected into an HPLC system, and the peak area is compared to a calibration curve prepared from standards of known concentrations.[3][16]

  • Calculation:

    • The solubility is calculated from the determined concentration of the saturated solution and is typically expressed in units of mg/mL or mol/L.

Mechanistic Insights into Solubility

A deeper understanding of the intermolecular forces at play provides a causal explanation for the observed solubility behavior.

G cluster_solute This compound cluster_solvents Organic Solvents solute Carboxylic Acid (-COOH) Cyclobutane Ring & C-Br polar_protic Polar Protic (e.g., Methanol) -OH group solute:h_bond->polar_protic:h_bond Strong H-Bonding (High Solubility) polar_aprotic Polar Aprotic (e.g., DMSO) S=O dipole solute:h_bond->polar_aprotic:dipole Dipole-Dipole (Good Solubility) solute:dipole->polar_aprotic:dipole Dipole-Dipole nonpolar Nonpolar (e.g., Hexane) Alkyl chain solute:dipole->nonpolar:vdw Weak van der Waals (Low Solubility)

Caption: Intermolecular interactions driving the solubility of this compound.

The strong hydrogen bonding capability of the carboxylic acid group is the dominant factor for its solubility in polar protic solvents.[6] In polar aprotic solvents, the significant dipole moment of the carboxylic acid group and the C-Br bond allows for favorable dipole-dipole interactions.[17] Conversely, the mismatch in polarity between the solute and nonpolar solvents leads to weak interactions and poor solubility.

Conclusion and Future Directions

This guide has established a robust framework for understanding and experimentally determining the solubility of this compound in organic solvents. While a predicted solubility profile provides a strong starting point, it is imperative for researchers to perform experimental measurements as outlined to obtain quantitative data relevant to their specific conditions (e.g., temperature, solvent purity). The provided protocol for the shake-flask method offers a reliable pathway to generate this crucial data. Future studies could explore the impact of temperature on solubility to construct solubility curves and investigate the dissolution kinetics, which are also vital parameters in pharmaceutical development.[14]

References

An In-depth Technical Guide to the Cis/Trans Isomers of 3-Bromocyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane ring, a motif of growing importance in medicinal chemistry, offers a rigid scaffold that can enforce specific vectoral orientations of functional groups, profoundly impacting molecular recognition and pharmacological activity. As a 1,3-disubstituted pattern, 3-bromocyclobutane-1-carboxylic acid presents two distinct spatial arrangements: cis and trans. The correct assignment and selective synthesis of these stereoisomers are paramount for structure-activity relationship (SAR) studies and the development of novel therapeutics. This guide provides a comprehensive overview of the stereochemical nuances, synthesis strategies, and detailed analytical protocols for the unambiguous differentiation of the cis and trans isomers of this compound, grounded in field-proven insights for drug development professionals.

The Strategic Importance of 1,3-Disubstituted Cyclobutanes in Drug Design

The utility of the cyclobutane core in drug design stems from its unique structural and conformational properties. Unlike flexible aliphatic linkers, the puckered four-membered ring introduces conformational restriction, which can minimize the entropic penalty upon ligand binding to a biological target.[1] This often translates to enhanced binding affinity and selectivity.

The 1,3-disubstitution pattern is particularly valuable for several reasons:

  • Vectoral Control: It projects substituents in well-defined spatial vectors, mimicking the geometry of other common scaffolds, such as 1,4-disubstituted phenyl rings, while introducing a three-dimensional, sp³-rich character that can improve physicochemical properties like solubility.[2]

  • Achiral Core: In most cases, including the title compound, the 1,3-disubstituted core is achiral, simplifying synthesis as enantioselective methods are not required.[2]

  • Metabolic Stability: The rigid framework can shield metabolically susceptible sites from enzymatic degradation.[1]

Prominent drug candidates, such as the histamine H3 receptor antagonist PF-03654746 and the Janus kinase (JAK) inhibitor abrocitinib, feature 1,3-disubstituted cyclobutane moieties, underscoring their significance in modern medicinal chemistry.[3][4] The carboxylic acid functional group is a frequent component in pharmaceuticals, enhancing solubility and providing a key interaction point (e.g., hydrogen bonding, salt bridge formation) with protein targets. The bromine atom serves as both a sterically defined substituent and a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.

Stereoselective Synthesis: Accessing the Cis and Trans Isomers

The divergent spatial arrangement of the substituents in cis and trans isomers necessitates distinct stereocontrolled synthetic strategies. The choice of reaction pathway is critical for isolating the desired isomer.

Synthesis of cis-3-Bromocyclobutane-1-carboxylic Acid

The cis isomer is often accessible through methods that involve the reduction of a planar or near-planar precursor, where a directing group or steric hindrance guides the approach of a reagent from one face of the molecule. A robust strategy involves the diastereoselective reduction of a 3-substituted cyclobutanone derivative.

Workflow: Diastereoselective Reduction for Cis Isomer

G cluster_start Starting Materials cluster_key Key Intermediate cluster_reaction Stereoselective Step cluster_final Final Product A Cyclobutanone C 3-Bromocyclobutanone A->C Bromination B Brominating Agent (e.g., NBS) B->C D Conversion to Carboxylic Acid Precursor (e.g., Wittig or Horner-Wadsworth-Emmons) C->D Olefin Formation E Diastereoselective Reduction (e.g., NaBH₄ or Catalytic Hydrogenation) D->E Reduction F cis-3-Bromocyclobutane-1-carboxylic acid E->F Hydrolysis (if ester)

Caption: Synthetic workflow for the cis isomer.

Causality Behind Stereoselection: In the reduction of a cyclobutylidene derivative (formed from 3-bromocyclobutanone), the reducing agent (e.g., sodium borohydride) will preferentially attack from the less sterically hindered face of the double bond. The pre-existing bromine substituent at the 3-position influences the conformation of the ring, creating a facial bias that directs the incoming hydride to deliver the new hydrogen atom trans to the bromine, resulting in a cis relationship between the bromine and the newly formed stereocenter which becomes part of the carboxylic acid side chain after subsequent steps.

Synthesis of trans-3-Bromocyclobutane-1-carboxylic Acid

Accessing the trans isomer often requires a different mechanistic approach, such as a nucleophilic substitution on a cyclobutane ring that proceeds with inversion of configuration, or an equilibration process that favors the thermodynamically more stable isomer.

Protocol: Representative Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol While a direct protocol for trans-3-bromocyclobutane-1-carboxylic acid is not readily available in cited literature, a highly trans-diastereoselective synthesis of a related cyclobutanol derivative has been reported, which provides a strategic blueprint.[5] This approach utilizes a ketoreductase (KRED) biocatalyst for a highly stereoselective reduction of a ketone precursor. Adapting this logic, one could envision a chemo-enzymatic route where a 3-bromocyclobutanone is reduced to the trans-alcohol with high diastereoselectivity, followed by oxidation to the carboxylic acid.

Conceptual Workflow: Chemo-enzymatic Route to Trans Isomer

G A 3-Bromocyclobutanone C trans-3-Bromocyclobutanol A->C Biocatalytic Reduction B Ketoreductase (KRED) + Cofactor (NADPH) B->C E trans-3-Bromocyclobutane-1-carboxylic acid C->E Oxidation D Oxidizing Agent (e.g., Jones Oxidation) D->E

Caption: Conceptual workflow for the trans isomer.

Causality Behind Stereoselection: The stereochemical outcome is dictated by the precise three-dimensional architecture of the enzyme's active site. The substrate, 3-bromocyclobutanone, is constrained in a specific orientation, exposing only one face of the carbonyl group to the hydride source (NADPH). This exquisite level of molecular recognition ensures the reduction occurs with high diastereoselectivity to yield the trans alcohol. Subsequent oxidation of the alcohol to the carboxylic acid preserves the stereochemistry at C3.

Structural Elucidation: A Spectroscopic Guide to Differentiation

Unambiguous characterization of the cis and trans isomers is heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy. The different spatial relationships between the substituents result in distinct chemical shifts and proton-proton coupling constants.

¹H NMR Spectroscopy: The Definitive Tool

The key to differentiation lies in the signals of the methine protons at C1 (CH-COOH) and C3 (CH-Br).

  • Cis Isomer: The two methine protons are on the same face of the ring. Due to the puckered nature of the cyclobutane ring, the through-space and through-bond interactions will differ significantly from the trans isomer. The symmetry of the cis isomer is lower, which can lead to more complex splitting patterns for the methylene protons (C2 and C4).

  • Trans Isomer: The two methine protons are on opposite faces of the ring. This arrangement often results in a higher degree of molecular symmetry. The coupling constants (³J) between the methine protons and the adjacent methylene protons will differ from those in the cis isomer due to different dihedral angles.

Generally, for substituted cycloalkanes, the coupling constant between vicinal protons is dependent on the dihedral angle. While cyclobutanes are not as rigid as cyclohexanes, similar principles apply. The different average conformations of the cis and trans isomers will lead to different ³J values.[6]

¹³C NMR Spectroscopy: A Question of Symmetry

The number of unique carbon signals in the ¹³C NMR spectrum is a direct reflection of the molecule's symmetry.

  • Cis Isomer: Possesses a plane of symmetry that bisects the C2-C4 bond. As a result, C2 and C4 are chemically equivalent. This would lead to an expectation of 4 distinct signals: C1 (COOH), C(OOH), C2/C4, and C3.

  • Trans Isomer: Possesses a C₂ axis of symmetry. This also results in the equivalence of C2 and C4. Therefore, the trans isomer is also expected to show 4 signals.

While the signal count may be the same, the chemical shifts will differ. Steric compression (γ-gauche effect) in the more sterically crowded isomer can cause upfield shifts for the involved carbon atoms.[7] In 1,3-disubstituted cyclobutanes, the cis isomer is generally considered less sterically strained than the trans isomer, where one substituent may be forced into a more sterically hindered pseudo-axial position.[8] This can lead to subtle but measurable differences in the ¹³C chemical shifts.

Comparative Spectroscopic Data (Predicted)

The following table summarizes the predicted key NMR parameters for differentiating the isomers. These are generalized values based on known principles of cyclobutane spectroscopy.[6][7][9]

Parametercis-3-Bromocyclobutane-1-carboxylic acidtrans-3-Bromocyclobutane-1-carboxylic acidRationale for Differentiation
¹H NMR
Chemical Shift (CH-Br)Predicted to be slightly different from the trans isomer.Predicted to be slightly different from the cis isomer.The magnetic environment of the proton is altered by the relative orientation of the polar carboxylic acid group.
Chemical Shift (CH-COOH)Predicted to be slightly different from the trans isomer.Predicted to be slightly different from the cis isomer.The magnetic environment is influenced by the proximity and orientation of the electronegative bromine atom.
Coupling Constants (³J)Distinct set of coupling constants between C1-H/C2-H₂ and C3-H/C2-H₂.Different set of coupling constants compared to the cis isomer.The dihedral angles between vicinal protons differ in the average conformations of the two isomers, leading to measurably different J-values. This is the most reliable diagnostic.
¹³C NMR
Number of Signals4 (C1, C=O, C2/C4, C3)4 (C1, C=O, C2/C4, C3)Both isomers possess an element of symmetry that renders the two methylene carbons equivalent.
Chemical Shift (C1, C3)Predicted to be at slightly different chemical shifts compared to trans.Predicted to be at slightly different chemical shifts compared to cis.Differences in steric interactions (γ-gauche effects) due to the puckered ring conformation will influence the carbon chemical shifts.

Experimental Protocol: Isomer Differentiation by NMR

This protocol outlines a self-validating system for the characterization of a synthesized batch of this compound.

Objective: To unambiguously determine the cis/trans stereochemistry of a sample.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum on a high-resolution spectrometer (≥400 MHz is recommended).

    • Ensure sufficient scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the spectrum: apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This will show each unique carbon as a singlet.

    • A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • Advanced NMR (If Required):

    • If the 1D spectra are ambiguous, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton connectivities and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can provide definitive proof of stereochemistry. For the cis isomer, a cross-peak should be observable between the methine protons at C1 and C3, indicating their spatial proximity. This cross-peak would be absent in the trans isomer.

  • Data Analysis:

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Measure the chemical shifts (δ) and coupling constants (J) for all signals.

    • Compare the observed coupling constants and chemical shifts to the predicted values in the table above and to data from closely related structures in the literature. The magnitude of the vicinal coupling constants is the most powerful diagnostic tool.

Conclusion

The cis and trans isomers of this compound represent distinct chemical entities with potentially divergent biological profiles. For scientists engaged in drug discovery, the ability to selectively synthesize and rigorously characterize these isomers is not merely an academic exercise but a critical component of rational drug design. By leveraging stereoselective synthetic strategies and detailed spectroscopic analysis, particularly multi-dimensional NMR, researchers can confidently assign stereochemistry, enabling the precise exploration of chemical space and the advancement of new therapeutic agents.

References

An In-depth Technical Guide to the Theoretical Properties of 3-Bromocyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the theoretical properties of 3-Bromocyclobutane-1-carboxylic acid, a functionalized cyclobutane with potential applications in medicinal chemistry and materials science. Due to a scarcity of direct experimental data, this document synthesizes information from analogous compounds and employs established principles of organic chemistry to predict its structural, spectroscopic, and reactive characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this molecule's behavior and potential. We will delve into its stereochemistry, conformational analysis, predicted spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and anticipated chemical reactivity, providing a robust theoretical framework to guide future experimental work.

Molecular Structure and Stereoisomerism

This compound possesses a puckered four-membered ring, a structural feature that significantly influences its properties. The cyclobutane ring is not planar but exists in a dynamic equilibrium between two "butterfly" conformations to alleviate torsional strain.[1] This non-planar structure gives rise to stereoisomerism.

The molecule has two stereogenic centers at the C1 and C3 positions, leading to the possibility of cis and trans diastereomers. In the cis isomer, the bromine atom and the carboxylic acid group are on the same face of the ring, while in the trans isomer, they are on opposite faces.

Conformational Analysis and Stability

For 1,3-disubstituted cyclobutanes, the cis isomer is often more stable than the trans isomer. This counterintuitive phenomenon arises from the puckered nature of the ring. In the trans isomer, one substituent is forced into a pseudo-axial position, leading to unfavorable 1,3-diaxial interactions with a hydrogen atom on the opposite side of the ring.[2][3] In contrast, the cis isomer can adopt a conformation where both bulky substituents occupy pseudo-equatorial positions, minimizing steric strain.[3][4] However, it is important to note that exceptions to this general rule exist, particularly when strong dipole-dipole interactions are at play.[5]

For this compound, it is predicted that the cis isomer, which allows both the bromine and carboxylic acid groups to reside in pseudo-equatorial positions, will be the thermodynamically more stable diastereomer.

G cluster_cis cis-3-Bromocyclobutane-1-carboxylic acid (more stable) cluster_trans trans-3-Bromocyclobutane-1-carboxylic acid (less stable) cis_C1 C cis_C2 CH₂ cis_C1->cis_C2 cis_COOH COOH cis_C1->cis_COOH cis_C3 C cis_C2->cis_C3 cis_C4 CH₂ cis_C3->cis_C4 cis_Br Br cis_C3->cis_Br cis_C4->cis_C1 trans_C1 C trans_C2 CH₂ trans_C1->trans_C2 trans_COOH COOH trans_C1->trans_COOH trans_C3 C trans_C2->trans_C3 trans_C4 CH₂ trans_C3->trans_C4 trans_Br Br trans_C3->trans_Br trans_C4->trans_C1

Figure 1: Conformational representation of cis and trans isomers.

Predicted Spectroscopic Properties

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will be complex due to the puckered ring and the presence of diastereomers. The chemical shifts will be influenced by the electronegativity of the bromine and oxygen atoms.

Proton Predicted Chemical Shift (ppm) - cis isomer Predicted Chemical Shift (ppm) - trans isomer Multiplicity
-COOH10.0 - 13.010.0 - 13.0broad singlet
H1 (methine)3.0 - 3.52.8 - 3.3multiplet
H3 (methine)4.2 - 4.74.0 - 4.5multiplet
H2, H4 (methylene)2.0 - 2.82.0 - 2.8multiplets
  • -COOH Proton: The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of 10-13 ppm.[6][7]

  • Methine Protons (H1 and H3): The protons attached to the carbons bearing the carboxylic acid and bromine groups will be deshielded. The proton at C3 (adjacent to the bromine) is expected to be further downfield than the proton at C1.[7] The relative positions of these protons may differ slightly between the cis and trans isomers due to different through-space interactions.

  • Methylene Protons (H2 and H4): The methylene protons will appear as complex multiplets in the range of 2.0-2.8 ppm.[1] The non-equivalence of the axial and equatorial protons in the puckered ring will lead to complex splitting patterns.

¹³C NMR Spectroscopy

The carbon NMR spectrum will also show distinct signals for each carbon atom, with their chemical shifts influenced by the attached functional groups.

Carbon Predicted Chemical Shift (ppm)
C=O170 - 180
C1 (-CHCOOH)40 - 50
C3 (-CHBr)35 - 45
C2, C4 (-CH₂-)25 - 35
  • Carbonyl Carbon: The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 170-180 ppm.[8]

  • Substituted Carbons (C1 and C3): The carbons attached to the bromine and carboxylic acid groups will be shifted downfield compared to an unsubstituted cyclobutane (which resonates at approximately 22.4 ppm).[1][9][10] The carbon attached to the bromine (C3) is expected to be in a similar region to the carbon attached to the carboxylic acid group (C1).

  • Methylene Carbons (C2 and C4): The methylene carbons will appear at a higher field, but still downfield from unsubstituted cyclobutane due to the inductive effects of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the strong absorptions of the carboxylic acid group and the C-Br bond.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H stretch (carboxylic acid)2500 - 3300Strong, very broad
C=O stretch (carboxylic acid)1700 - 1725Strong
C-O stretch (carboxylic acid)1210 - 1320Strong
C-Br stretch515 - 690Medium to Strong
  • O-H Stretch: A very broad and strong absorption band from 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption between 1700 and 1725 cm⁻¹ is expected for the carbonyl group.

  • C-O Stretch: A strong band in the 1210-1320 cm⁻¹ region corresponds to the C-O single bond stretching.

  • C-Br Stretch: The carbon-bromine stretching vibration will appear in the fingerprint region, typically between 515 and 690 cm⁻¹.[11][12]

Mass Spectrometry

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for bromine, with two molecular ion peaks of nearly equal intensity at M+ and M+2, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Predicted Fragmentation Pattern:

G M [C₅H₇BrO₂]⁺˙ m/z = 178/180 M_minus_Br [C₅H₇O₂]⁺ m/z = 99 M->M_minus_Br -•Br M_minus_COOH [C₄H₆Br]⁺ m/z = 133/135 M->M_minus_COOH -•COOH M_minus_H2O [C₅H₅BrO]⁺˙ m/z = 160/162 M->M_minus_H2O -H₂O Fragment1 [C₄H₇]⁺ m/z = 55 M_minus_Br->Fragment1 -CO₂

Figure 2: Predicted mass spectrometry fragmentation pathway.
  • Molecular Ion (M⁺˙): Peaks at m/z 178 and 180, with approximately equal intensity.

  • Loss of Bromine Radical (M-Br)⁺: A significant fragment at m/z 99 resulting from the loss of the bromine radical.[13]

  • Loss of Carboxyl Radical (M-COOH)⁺: A fragment at m/z 133 and 135 corresponding to the loss of the carboxylic acid group as a radical.

  • Loss of Water (M-H₂O)⁺˙: A fragment resulting from the loss of a water molecule.

  • Cycloalkyl Fragments: Cleavage of the cyclobutane ring can lead to various smaller fragments, with a prominent peak at m/z 55 corresponding to a C₄H₇⁺ fragment.[14][15]

Theoretical Reactivity

Acidity

The carboxylic acid group is inherently acidic.[16] The acidity of this compound is expected to be greater than that of cyclobutanecarboxylic acid due to the electron-withdrawing inductive effect of the bromine atom. This effect stabilizes the carboxylate anion conjugate base, thereby increasing the acidity of the parent acid.[17]

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety can undergo typical reactions such as:

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.

  • Amide Formation: Conversion to an acyl chloride followed by reaction with an amine to yield an amide.

  • Reduction: Reduction to the corresponding alcohol (3-bromocyclobutyl)methanol using a strong reducing agent like lithium aluminum hydride.

Reactions at the Bromine-Substituted Carbon

The carbon atom bonded to the bromine is susceptible to nucleophilic substitution reactions. However, the reactivity will be influenced by the sterically hindered nature of the cyclobutane ring. Both SN1 and SN2 pathways could be possible depending on the reaction conditions and the nature of the nucleophile. Elimination reactions to form cyclobutene derivatives are also a possibility, particularly in the presence of a strong, non-nucleophilic base.

Potential Applications in Drug Discovery and Development

Cyclobutane rings are increasingly being incorporated into small-molecule drug candidates.[5][18] Their rigid, three-dimensional structure can be used to:

  • Constrain Conformation: Lock a molecule into a specific bioactive conformation, which can improve binding affinity to a biological target.[5]

  • Serve as a Bioisostere: Act as a non-classical bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, to modulate physicochemical properties like solubility and metabolic stability.

  • Explore Chemical Space: Provide novel scaffolds for the exploration of new chemical space in drug discovery programs.[19]

This compound, with its two functional handles, represents a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[18][19] The bromine atom can be displaced by various nucleophiles to introduce a wide range of functional groups, while the carboxylic acid can be used for amide bond formation or other modifications.

Hypothetical Synthesis Protocol

A potential synthetic route to this compound can be adapted from the known synthesis of its chloro-analog.[20] This would involve the free-radical bromination of a suitable cyclobutane precursor.

Workflow for the Hypothetical Synthesis:

G Start 1,1-Cyclobutanedicarboxylic acid Step1 Decarboxylation Start->Step1 Intermediate Cyclobutanecarboxylic acid Step1->Intermediate Step2 Bromination (e.g., NBS, light/heat) Intermediate->Step2 Product This compound Step2->Product

Figure 3: Hypothetical synthesis workflow.

Step-by-Step Methodology:

  • Starting Material: Begin with commercially available 1,1-cyclobutanedicarboxylic acid.

  • Monodecarboxylation: Heat 1,1-cyclobutanedicarboxylic acid to induce thermal decarboxylation, yielding cyclobutanecarboxylic acid.

  • Free-Radical Bromination: React cyclobutanecarboxylic acid with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or UV light). This is expected to selectively brominate the C3 position.

  • Purification: The resulting mixture of cis and trans isomers of this compound would then be purified, potentially by fractional distillation or chromatography.

Conclusion

This compound is a molecule with intriguing theoretical properties stemming from its strained, puckered ring system and dual functionalization. While experimental data is limited, a robust theoretical model can be constructed to predict its stereochemistry, spectroscopic behavior, and reactivity. The cis isomer is predicted to be more stable than the trans isomer, and its NMR, IR, and mass spectra are expected to show characteristic features of both the cyclobutane ring and the carboxylic acid and bromo substituents. Its acidity is enhanced by the presence of the bromine atom, and it is expected to undergo a range of reactions at both functional groups. As a versatile building block, this compound holds promise for applications in medicinal chemistry and the synthesis of novel organic materials. This guide provides a foundational understanding that can inform and accelerate future experimental investigations into this promising compound.

References

An In-depth Technical Guide to the Safe Handling and Use of 3-Bromocyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromocyclobutane-1-carboxylic acid is a valuable building block in medicinal chemistry and organic synthesis, prized for its compact cyclobutane core and versatile functional groups. Its effective and safe utilization, however, demands a thorough understanding of its chemical properties and potential hazards. This in-depth technical guide provides a comprehensive overview of the safety, handling, and reactivity of this compound, drawing upon established principles of laboratory safety and the known characteristics of halogenated carboxylic acids. This document is intended to empower researchers to work confidently and safely with this compound, minimizing risks and ensuring the integrity of their experimental work.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and for predicting its behavior in chemical reactions.

PropertyValueSource
Molecular Formula C₅H₇BrO₂--INVALID-LINK--[1]
Molecular Weight 179.01 g/mol --INVALID-LINK--[1]
CAS Number 1378752-12-5--INVALID-LINK--[1]
Appearance White to off-white solid or powderGeneral supplier information
Solubility Soluble in many organic solvents.General chemical knowledge
Storage Sealed in a dry, room temperature environment.--INVALID-LINK--[2]

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

  • Serious Eye Damage (Category 1): H318 - Causes serious eye damage.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1]

Signal Word: Danger[3]

This classification underscores the corrosive and irritant nature of the compound, necessitating stringent adherence to safety protocols to prevent exposure.

Reactivity and Stability Profile

While specific reactivity studies on this compound are not extensively available in the public domain, its reactivity can be inferred from the constituent functional groups: a carboxylic acid and a secondary alkyl bromide.

General Reactivity

The molecule possesses two primary sites for chemical reaction: the acidic proton of the carboxylic acid and the electrophilic carbon atom bonded to the bromine. The carboxylic acid moiety can undergo typical reactions such as deprotonation with a base, esterification, and conversion to an acyl halide. The carbon-bromine bond is susceptible to nucleophilic substitution and elimination reactions.

Incompatible Materials

Based on the known reactivity of similar compounds, this compound should be considered incompatible with the following:

  • Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.[4]

  • Strong Bases: Will deprotonate the carboxylic acid in a potentially exothermic reaction. Strong bases can also promote elimination reactions, leading to the formation of cyclobutene derivatives.

  • Reducing Agents: May reduce the carboxylic acid and/or cleave the carbon-bromine bond.

  • Reactive Metals (e.g., alkali metals): Can react violently with the acidic proton and the alkyl halide.

Thermal Decomposition

At elevated temperatures, brominated organic compounds can decompose to release toxic and corrosive fumes, including hydrogen bromide and carbon oxides.[5][6] Therefore, heating of this compound should be conducted with caution in a well-ventilated area, preferably within a fume hood.

Hydrolysis

The ester derivatives of carboxylic acids are susceptible to hydrolysis under both acidic and basic conditions.[7] While the carboxylic acid itself is stable to water, any ester derivatives synthesized from it will require protection from aqueous environments if hydrolysis is not the desired outcome. The carbon-bromine bond may also undergo slow hydrolysis in the presence of water, particularly at elevated temperatures or in the presence of nucleophiles.

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, a multi-layered approach to safety is imperative.

Engineering Controls

All handling of this compound should be conducted in a well-ventilated laboratory. The use of a certified chemical fume hood is mandatory for any procedures that may generate dust or aerosols.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the cornerstone of safe handling.

Caption: Mandatory PPE for handling this compound.

  • Eye Protection: Chemical safety goggles are required at all times to protect against splashes and fine particles.

  • Hand Protection: Use of chemical-resistant gloves, such as nitrile or neoprene, is mandatory. Gloves should be inspected before use and disposed of properly after handling the compound.

  • Body Protection: A flame-resistant lab coat should be worn to protect the skin and clothing.

  • Respiratory Protection: For operations where dust or aerosols may be generated, handling should be performed within a chemical fume hood. If a fume hood is not available, a properly fitted respirator with an appropriate cartridge is necessary.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage

Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[2] It should be stored away from incompatible materials, particularly strong bases and oxidizing agents.

Disposal

As a halogenated organic acid, this compound must be disposed of as hazardous waste.[8][9] Do not dispose of this chemical down the drain or in the general trash.

Disposal_Workflow cluster_disposal Waste Disposal Workflow Collect Collect Waste in a Labeled, Compatible Container Segregate Segregate from Incompatible Waste Collect->Segregate Store Store in a Designated Hazardous Waste Area Segregate->Store Arrange_Pickup Arrange for Pickup by EHS or Licensed Contractor Store->Arrange_Pickup Spill_Response_Plan cluster_spill Spill Response Protocol Evacuate Evacuate and Alert Others Assess Assess the Spill (Minor vs. Major) Evacuate->Assess PPE Don Appropriate PPE Assess->PPE For Minor Spills Contain Contain the Spill (Inert Absorbent) PPE->Contain Neutralize Neutralize (if safe) with Sodium Bicarbonate Contain->Neutralize Collect Collect and Dispose as Hazardous Waste Neutralize->Collect

References

Methodological & Application

Application Note: A Protocol for the Synthesis of 3-Bromocyclobutane-1-carboxylic Acid from Bromocyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the synthesis of 3-Bromocyclobutane-1-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The described methodology outlines a multi-step synthetic route commencing from bromocyclobutane. The core of this synthesis involves the formation of a key intermediate, 1,3-dibromocyclobutane, followed by a selective Grignard reaction and subsequent carboxylation. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, and safety considerations.

Introduction

Cyclobutane derivatives are integral components in a wide array of biologically active molecules and advanced materials. Their rigid, three-dimensional structure provides a unique scaffold for molecular design. Specifically, this compound serves as a versatile intermediate, enabling the introduction of a cyclobutane moiety with orthogonal reactive handles—a carboxylic acid for amide bond formation or other derivatizations, and a bromine atom for cross-coupling reactions or nucleophilic substitutions. The synthesis of this compound, however, is not a trivial one-step process from a simple precursor like bromocyclobutane. This guide details a rational, multi-step approach to achieve this transformation, emphasizing experimental robustness and safety.

Overall Synthetic Strategy

The direct conversion of bromocyclobutane to this compound is not feasible in a single step. A standard Grignard carboxylation of bromocyclobutane would yield cyclobutanecarboxylic acid. Therefore, a more elaborate strategy is required. The proposed synthetic pathway is as follows:

Synthetic_Pathway Bromocyclobutane Bromocyclobutane Intermediate_A Cyclobutanol Bromocyclobutane->Intermediate_A 1. Hydrolysis Intermediate_B Cyclobutanone Intermediate_A->Intermediate_B 2. Oxidation Intermediate_C 3-Bromocyclobutanone Intermediate_B->Intermediate_C 3. Bromination Intermediate_D 3-Bromocyclobutanol Intermediate_C->Intermediate_D 4. Reduction Intermediate_E 1,3-Dibromocyclobutane Intermediate_D->Intermediate_E 5. Bromination Grignard 3-Bromocyclobutylmagnesium bromide (Grignard Reagent) Intermediate_E->Grignard 6. Selective Grignard Formation Product 3-Bromocyclobutane-1- carboxylic acid Grignard->Product 7. Carboxylation 8. Acidic Workup

Figure 1: Proposed multi-step synthesis of this compound from bromocyclobutane.

Part 1: Synthesis of 1,3-Dibromocyclobutane

This initial phase focuses on the conversion of bromocyclobutane to the key intermediate, 1,3-dibromocyclobutane. This is achieved through a sequence of hydrolysis, oxidation, bromination, reduction, and a second bromination.

Protocol 1.1: Hydrolysis of Bromocyclobutane to Cyclobutanol
  • To a solution of bromocyclobutane (1 eq.) in a suitable solvent such as aqueous acetone, add a mild base like sodium bicarbonate (1.5 eq.).

  • Heat the mixture to reflux and monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford cyclobutanol.

Protocol 1.2: Oxidation of Cyclobutanol to Cyclobutanone
  • Dissolve cyclobutanol (1 eq.) in dichloromethane (DCM).

  • Add pyridinium chlorochromate (PCC) (1.5 eq.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by Thin Layer Chromatography, TLC).

  • Filter the reaction mixture through a pad of silica gel, washing with DCM.

  • Concentrate the filtrate under reduced pressure to yield cyclobutanone.

Protocol 1.3: α-Bromination of Cyclobutanone
  • Dissolve cyclobutanone (1 eq.) in a suitable solvent like methanol.

  • Add bromine (1 eq.) dropwise at 0 °C.

  • Stir the reaction at room temperature until the color of bromine disappears.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to give 3-bromocyclobutanone.

Protocol 1.4: Reduction of 3-Bromocyclobutanone
  • Dissolve 3-bromocyclobutanone (1 eq.) in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.1 eq.) portion-wise.

  • Stir for 1-2 hours at 0 °C.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, dry the organic phase, and concentrate to yield 3-bromocyclobutanol.

Protocol 1.5: Conversion of 3-Bromocyclobutanol to 1,3-Dibromocyclobutane
  • To a solution of 3-bromocyclobutanol (1 eq.) in DCM at 0 °C, add phosphorus tribromide (PBr₃) (0.5 eq.) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Pour the reaction mixture onto ice and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous magnesium sulfate, filter, and concentrate to obtain 1,3-dibromocyclobutane, which may require purification by distillation.

Part 2: Selective Grignard Formation and Carboxylation

This part of the synthesis is the most critical and challenging. The formation of a mono-Grignard reagent from a dihaloalkane can be complicated by the formation of the di-Grignard reagent and Wurtz-type coupling side reactions. Research has shown that the formation of the 1,3-di-Grignard reagent from 1,3-dibromocyclobutane is possible, though in low yields (<9%).[1] This suggests that careful control of stoichiometry and reaction conditions is paramount for favoring the mono-Grignard species.

Protocol 2.1: Selective Mono-Grignard Formation and Carboxylation

Materials and Reagents

Reagent/MaterialGradeSupplier
1,3-DibromocyclobutaneSynthesized as per Part 1-
Magnesium turningsHigh puritySigma-Aldrich
Anhydrous Diethyl EtherAnhydrousAcros Organics
Carbon Dioxide (solid)Dry IceLocal Supplier
Hydrochloric Acid37%Fisher Scientific
IodineCrystalJ.T. Baker

Experimental Procedure

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be rigorously dried in an oven overnight and cooled under a stream of dry nitrogen or argon.

  • Initiation of Grignard Reagent Formation: Place magnesium turnings (1.1 eq.) in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Grignard Reagent Synthesis: In the dropping funnel, place a solution of 1,3-dibromocyclobutane (1 eq.) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the iodine color fades and gentle bubbling is observed. The reaction can be gently warmed to start. Once initiated, add the remainder of the 1,3-dibromocyclobutane solution dropwise at a rate that maintains a gentle reflux.[2][3][4]

  • Carboxylation: After the addition is complete, stir the reaction mixture for an additional hour. Cool the flask in an ice-salt bath. Crush dry ice into a fine powder and add it in excess to the Grignard reagent solution with vigorous stirring. The reaction is exothermic.[5][6][7]

  • Workup: Allow the mixture to warm to room temperature, and the excess carbon dioxide to sublime. Quench the reaction by the slow, dropwise addition of cold 1 M hydrochloric acid until the aqueous layer is acidic.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic extracts and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Grignard_Carboxylation_Workflow cluster_0 Grignard Reagent Formation cluster_1 Carboxylation cluster_2 Workup and Purification A Dry Glassware under N2/Ar B Add Mg turnings and Iodine A->B C Add 1,3-dibromocyclobutane in anhydrous ether dropwise B->C D Maintain gentle reflux C->D E Cool Grignard reagent to 0°C D->E F Add excess crushed dry ice (CO2) E->F G Quench with 1M HCl F->G H Extract with diethyl ether G->H I Dry, concentrate, and purify H->I Product Product I->Product Final Product: This compound

Figure 2: Workflow for the selective Grignard carboxylation.

Discussion and Mechanistic Insights

The key to this synthesis lies in the selective formation of the mono-Grignard reagent. By using a slight excess of magnesium and carefully controlling the addition of the dibromide, the formation of the desired mono-organometallic species is favored. The highly reactive Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbon of carbon dioxide. The subsequent acidic workup protonates the resulting carboxylate salt to yield the final carboxylic acid.

It is crucial to maintain strictly anhydrous conditions throughout the Grignard formation and carboxylation steps, as Grignard reagents are strong bases and will readily react with any protic species, including water.[2][4]

Safety Precautions

  • Diethyl ether is extremely flammable and should be handled in a well-ventilated fume hood, away from any sources of ignition.

  • Bromine and phosphorus tribromide are corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Grignard reactions can be highly exothermic and should be conducted with caution, especially during the initiation and quenching steps.

  • Dry ice can cause severe burns upon contact with skin. Handle with cryogenic gloves.

References

experimental protocol for 3-Bromocyclobutane-1-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-Bromocyclobutane-1-carboxylic Acid

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable building block in medicinal chemistry and novel materials development. The protocol herein details a robust and regioselective three-stage synthetic strategy commencing from the precursor 3-oxocyclobutanecarboxylic acid. The methodology emphasizes safety, procedural clarity, and mechanistic understanding to ensure reliable and reproducible outcomes for researchers in academic and industrial settings. Key stages include a chemoselective ketone reduction followed by a nucleophilic substitution to install the bromide. This application note is intended for an audience of trained organic chemists, including researchers, scientists, and professionals in drug development.

Introduction and Synthetic Strategy

The cyclobutane motif is a privileged scaffold in modern drug discovery, prized for its ability to confer unique three-dimensional geometry and favorable physicochemical properties to bioactive molecules. This compound, featuring orthogonal functional handles—a carboxylic acid and an alkyl bromide—serves as a versatile intermediate for introducing this strained ring system.

Direct, selective bromination of the cyclobutane ring at the C-3 position is challenging. Therefore, a more controlled and reliable strategy is employed, as outlined below. This approach leverages a commercially available or synthetically accessible precursor, 3-oxocyclobutanecarboxylic acid, to ensure high regioselectivity.

The overall synthetic workflow is as follows:

Synthetic_Workflow Start Start: 3-Oxocyclobutanecarboxylic Acid Reduction Protocol A: Chemoselective Ketone Reduction Start->Reduction NaBH4, MeOH Bromination Protocol B: Hydroxyl to Bromide Conversion Reduction->Bromination PBr3 or HBr Purification Purification: Extraction & Column Chromatography Bromination->Purification Characterization Characterization: NMR, MS, IR Purification->Characterization Final_Product Final Product: 3-Bromocyclobutane-1- carboxylic acid Characterization->Final_Product Mechanism cluster_step1 Step 1: Activation of Hydroxyl Group cluster_step2 Step 2: SN2 Displacement ROH R-OH PBr3 PBr3 ROH->PBr3 Nucleophilic Attack Intermediate R-O+(H)-PBr2 PBr3->Intermediate Br- Br- Intermediate->Br- Br_ion Br- Activated_Alcohol R-O+(H)-PBr2 Br_ion->Activated_Alcohol Backside Attack Product R-Br Activated_Alcohol->Product Leaving_Group HO-PBr2 Activated_Alcohol->Leaving_Group

Application Note: Derivatization Strategies for the Analysis of 3-Bromocyclobutane-1-carboxylic Acid by GC/MS and LC/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides detailed protocols and technical guidance for the derivatization of 3-Bromocyclobutane-1-carboxylic acid, a key building block in pharmaceutical synthesis, for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS). We will delve into the chemical principles of various derivatization strategies, offering step-by-step methodologies designed for reproducibility and accuracy. This guide is intended for researchers, analytical scientists, and professionals in drug development who require reliable quantitative and qualitative analysis of this compound.

Introduction: The Rationale for Derivatization

This compound is a polar and non-volatile compound, characteristics that pose significant challenges for direct analysis by conventional chromatographic techniques.[1][2]

  • For Gas Chromatography (GC): The high polarity and low volatility of the carboxylic acid group impede its efficient elution from a GC column, leading to poor peak shape, low sensitivity, and potential thermal decomposition.[3] Derivatization is essential to increase its volatility and thermal stability by converting the polar carboxyl group into a less polar, more volatile derivative such as an ester or a silyl ester.[4]

  • For Liquid Chromatography (LC): While direct analysis is more feasible than with GC, the compound's high polarity can lead to poor retention on reversed-phase columns, which are commonly used in LC/MS.[5] Furthermore, its ionization efficiency in the mass spectrometer source may be suboptimal. Derivatization can enhance chromatographic retention and improve ionization, resulting in significantly better sensitivity and signal-to-noise ratios.[6][7]

This note details established derivatization methods, including esterification and silylation for GC/MS, and amidation for LC/MS, providing a comparative analysis to guide the selection of the most appropriate technique for your analytical needs.

Derivatization for GC/MS Analysis

The primary objective for GC/MS derivatization is to mask the polar carboxylic acid functionality, thereby increasing the analyte's volatility.[8]

Esterification: A Robust and Cost-Effective Method

Esterification is a widely employed technique that transforms the carboxylic acid into an ester. Methyl esters are the most common due to the ready availability of reagents and the favorable volatility of the resulting derivative.[3]

The reaction typically proceeds via an acid-catalyzed esterification, where the carboxylic acid reacts with an alcohol (e.g., methanol) in the presence of an acid catalyst.[9] Reagents such as methanolic HCl or BF3-methanol are commonly used.[4][10]

Materials:

  • This compound standard/sample

  • 3N Methanolic HCl

  • Anhydrous Sodium Sulfate

  • Hexane or Ethyl Acetate

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Accurately weigh ~1 mg of this compound into a reaction vial. If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 500 µL of 3N Methanolic HCl.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.

  • Extraction: Cool to room temperature. Add 1 mL of deionized water and 500 µL of hexane. Vortex for 1 minute to extract the methyl ester into the organic layer.

  • Drying: Transfer the upper organic layer to a clean vial containing anhydrous sodium sulfate.

  • Analysis: The hexane layer containing methyl 3-bromocyclobutane-1-carboxylate is ready for GC/MS injection.

Table 1: GC/MS Parameters for Methyl 3-bromocyclobutane-1-carboxylate Analysis

ParameterValue
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Injection Mode Split (10:1) or Splitless
Injection Volume 1 µL
Inlet Temperature 250°C
Oven Program 60°C (2 min), ramp to 280°C at 15°C/min, hold 5 min
Carrier Gas Helium, constant flow 1.2 mL/min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range m/z 40-300
Silylation: For Enhanced Volatility and Thermal Stability

Silylation replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group.[11] This method is rapid, and the resulting TMS esters are highly volatile and thermally stable.[8]

A common and highly effective silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[12] The TMCS enhances the reactivity of the reagent.

Materials:

  • This compound standard/sample

  • BSTFA + 1% TMCS

  • Acetonitrile or other suitable aprotic solvent

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Ensure the sample is completely dry, as moisture can decompose the silylating reagent.[13] Evaporate the sample to dryness in a reaction vial under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of acetonitrile to dissolve the sample, followed by 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and heat at 70°C for 20-30 minutes.[12]

  • Analysis: Cool the vial to room temperature. The reaction mixture can be directly injected into the GC/MS.

Diagram 1: GC/MS Derivatization Workflow

cluster_esterification Esterification Protocol cluster_silylation Silylation Protocol E1 Sample Prep: Dry Sample E2 Add 3N Methanolic HCl E1->E2 E3 Heat at 60°C for 30 min E2->E3 E4 Neutralize & Extract with Hexane E3->E4 E5 Analyze Organic Layer E4->E5 GCMS GC/MS Analysis E5->GCMS S1 Sample Prep: Ensure Anhydrous S2 Add Acetonitrile & BSTFA + 1% TMCS S1->S2 S3 Heat at 70°C for 20-30 min S2->S3 S4 Direct Injection S3->S4 S4->GCMS Analyte This compound Analyte->E1 Analyte->S1

Caption: Workflow for GC/MS derivatization of this compound.

Derivatization for LC/MS Analysis

For LC/MS, the goals of derivatization are to improve chromatographic retention on reversed-phase columns and to enhance ionization efficiency, typically by introducing a readily ionizable group.[14]

Amidation: Introducing a Basic Site for Enhanced ESI+ Ionization

Converting the carboxylic acid to an amide introduces a basic nitrogen atom that is readily protonated in the electrospray ionization (ESI) positive mode, significantly enhancing the signal intensity.[15]

This reaction utilizes a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[16][17] EDC facilitates the formation of an amide bond between the carboxylic acid and an amine.[17] The addition of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can minimize side reactions.[18]

Materials:

  • This compound standard/sample

  • A suitable amine for derivatization (e.g., 2-picolylamine or 4-bromo-N-methylbenzylamine)[15][16]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Reaction vials (1.5 mL)

  • 0.1% Formic Acid in Water (Mobile Phase A)

  • 0.1% Formic Acid in Acetonitrile (Mobile Phase B)

Procedure:

  • Sample Preparation: Dissolve ~1 mg of this compound in 500 µL of DMF or ACN.

  • Reagent Addition: Add 1.2 equivalents of the chosen amine followed by 1.5 equivalents of EDC.

  • Reaction: Vortex briefly and allow the reaction to proceed for 1-2 hours at room temperature.

  • Dilution and Analysis: Dilute the reaction mixture with the initial mobile phase to a suitable concentration for LC/MS injection.

Table 2: UPLC-MS/MS Parameters for the Amide Derivative

ParameterValue
LC Column C18 Column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp 400°C
MRM Transition To be determined by infusion of the derivatized standard

Diagram 2: LC/MS Derivatization Workflow

cluster_amidation Amidation Protocol (EDC Coupling) A1 Dissolve Analyte in DMF/ACN A2 Add Amine and EDC A1->A2 A3 React for 1-2 hours at RT A2->A3 A4 Dilute and Inject A3->A4 LCMS LC/MS Analysis (ESI+) A4->LCMS Analyte This compound Analyte->A1

References

Application Notes & Protocols: 3-Bromocyclobutane-1-carboxylic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Strained Scaffolds in Drug Design

In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. For decades, medicinal chemists have largely focused on aromatic and five- or six-membered aliphatic rings. However, the pursuit of novel chemical space and improved drug-like properties has led to a renaissance in the use of strained ring systems, particularly the cyclobutane scaffold.[1][2]

Unlike flexible linear chains or larger cycloalkanes, the cyclobutane ring possesses a rigid, puckered conformation. This inherent rigidity can pre-organize pharmacophoric groups into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially boosting potency.[3][4] Furthermore, cyclobutane scaffolds often enhance metabolic stability and can serve as non-planar bioisosteres for other groups, such as gem-dimethyl or even phenyl rings, allowing for the fine-tuning of properties like solubility and lipophilicity.[3]

This guide focuses on a particularly valuable bifunctional building block: 3-Bromocyclobutane-1-carboxylic acid . This molecule masterfully combines the conformational benefits of the cyclobutane core with two orthogonal reactive centers: a carboxylic acid and a bromine atom. This dual functionality allows for sequential or differential derivatization, making it an exceptional tool for library synthesis and structure-activity relationship (SAR) studies.

Physicochemical Properties and Structural Advantages

This compound is a versatile reagent that provides a robust platform for introducing a constrained, three-dimensional element into a lead molecule.

PropertyValueSource
CAS Number 1378752-12-5[5][6]
Molecular Formula C₅H₇BrO₂[7]
Molecular Weight 179.01 g/mol [7]
IUPAC Name This compound[7]
SMILES C1C(CC1Br)C(=O)O[7]

The strategic value of this building block lies in its two distinct functional groups:

  • The Carboxylic Acid: This group is a cornerstone of medicinal chemistry.[8] It serves as a primary handle for forming stable amide bonds, which are present in approximately 25% of all commercial pharmaceuticals.[8] It can also be converted to esters, ketones, or other functionalities. The carboxylic acid moiety often acts as a key hydrogen bond donor and acceptor, critical for target engagement.[8][9]

  • The Bromo Group: Positioned on the opposite side of the four-membered ring, the bromine atom is a versatile electrophilic center. It is an excellent leaving group for nucleophilic substitution reactions and a key participant in modern cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds.

This orthogonal arrangement allows researchers to first, for example, build out a molecular scaffold via amide coupling and then introduce a second point of diversity at the bromine position, or vice versa.

Caption: Dual reactivity of this compound.

Application Protocol 1: Amide Bond Formation via HATU Coupling

The formation of an amide bond is one of the most frequent reactions in drug discovery.[10][11] Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[12] Coupling reagents are therefore used to "activate" the carboxylic acid.[11][13] HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient, modern coupling reagent that minimizes side reactions and racemization, making it a preferred choice.[13]

Causality Behind Experimental Choices:

  • Reagent Selection: HATU is chosen for its high reactivity and low propensity for racemization, which is critical if chiral amines are used.

  • Base: A non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA) is used. It is basic enough to deprotonate the carboxylic acid and neutralize the generated hexafluorophosphate acid, but its steric bulk prevents it from competing with the primary/secondary amine as a nucleophile.[13]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves the reagents and facilitates the ionic interactions during the activation step.

  • Pre-activation: The carboxylic acid is "pre-activated" with HATU and DIPEA before the amine is added. This ensures the highly reactive O-acylisourea intermediate is formed in high concentration, leading to a faster and cleaner reaction upon addition of the amine.

Caption: Mechanism of HATU-mediated amide coupling.

Detailed Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Activation: Add HATU (1.1 eq) to the solution, followed by the slow, dropwise addition of DIPEA (2.5 eq).

  • Stirring: Stir the reaction mixture at room temperature (20-25 °C) for 20 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired amine (1.2 eq), either neat if it is a liquid or as a solution in minimal anhydrous DMF.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl, saturated aqueous NaHCO₃, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Application Protocol 2: Nucleophilic Substitution of the Bromo Group

The C-Br bond on the cyclobutane ring serves as a handle for introducing nucleophiles. While direct S_N2 reactions on strained carbocycles can be disfavored compared to their acyclic counterparts, they are nonetheless achievable under appropriate conditions.[14][15] This protocol describes a general procedure for substituting the bromide with a nitrogen-based nucleophile (an amine), a common transformation in medicinal chemistry.

Causality Behind Experimental Choices:

  • Nucleophile: A primary or secondary amine is used as the nucleophile. Its concentration and inherent nucleophilicity will influence the reaction rate.

  • Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is chosen. It effectively solvates the cation of any base used but does not strongly solvate the anionic nucleophile, thereby increasing its effective nucleophilicity. It also has a high boiling point, allowing the reaction to be heated to overcome activation energy barriers.[15]

  • Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) is added to act as an acid scavenger, neutralizing the HBr that is formed during the reaction and preventing the protonation and deactivation of the amine nucleophile.

  • Temperature: Heating is often required to drive the reaction to completion, as the C-Br bond on the cyclobutane ring can be less reactive than in a comparable acyclic system.

Caption: General workflow for nucleophilic substitution.

Detailed Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, combine the 3-bromo-cyclobutane substrate (e.g., the product from Protocol 1) (1.0 eq), the desired amine nucleophile (1.5-2.0 eq), and potassium carbonate (2.0 eq).

  • Dissolution: Add anhydrous DMSO to dissolve/suspend the reagents (approx. 0.2-0.5 M concentration).

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture in an oil bath to 80-100 °C.

  • Reaction Monitoring: Stir the reaction at the elevated temperature. Monitor its progress by LC-MS to observe the disappearance of the starting material and the appearance of the product mass (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash repeatedly with brine to remove residual DMSO.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the desired substituted compound.

Conclusion

This compound is more than just another building block; it is a sophisticated tool for navigating and expanding three-dimensional chemical space. Its constrained cyclobutane core offers distinct advantages in potency and metabolic stability, while its orthogonal reactive handles provide chemists with the flexibility to build complex molecular architectures with precision and control.[1][3] The protocols detailed herein for amide coupling and nucleophilic substitution represent foundational transformations that unlock the vast potential of this reagent, enabling the rapid generation of diverse compound libraries for the discovery of next-generation therapeutics.

References

Applications of 3-Bromocyclobutane-1-carboxylic Acid in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

Modern drug discovery is often described as an "escape from flatland." For decades, medicinal chemists focused on planar, aromatic structures, but this has led to challenges in achieving selectivity and favorable physicochemical properties. The increasing focus on sp3-rich molecular scaffolds—three-dimensional structures—offers a path to novel and more effective therapeutics.[1] These rigid, non-planar frameworks can orient pharmacophoric groups in precise spatial arrangements, potentially leading to enhanced binding affinity and improved metabolic stability.[1][2]

Among these valuable scaffolds, the cyclobutane ring has emerged as a particularly advantageous motif.[2][3] Its unique puckered structure provides conformational constraint without the excessive ring strain of cyclopropane, offering a balance of rigidity and chemical stability.[2] This guide focuses on a key reagent for accessing this chemical space: 3-Bromocyclobutane-1-carboxylic acid . This bifunctional building block provides both a handle for amide bond formation (the carboxylic acid) and a site for further elaboration through nucleophilic substitution (the bromine), making it a versatile tool for drug discovery programs.

Part 1: The Rationale - Why Choose a Cyclobutane Scaffold?

The incorporation of a cyclobutane moiety, facilitated by building blocks like this compound, can confer several significant advantages to a drug candidate.

Key Physicochemical and Pharmacological Benefits:
  • Conformational Rigidity: The defined puckered geometry of the cyclobutane ring restricts the rotational freedom of a molecule.[1][2] This pre-organization can reduce the entropic penalty of binding to a biological target, leading to higher potency.

  • Improved Metabolic Stability: Compared to flexible linear alkyl chains, the cyclobutane core is often more resistant to metabolic degradation by cytochrome P450 enzymes, which can extend the in-vivo half-life of a drug.[1][3]

  • Enhanced Solubility: Increasing the sp3 character of a molecule by moving away from flat aromatic rings often correlates with higher aqueous solubility, a critical parameter for oral bioavailability.[2]

  • Precise Vectorial Orientation: The stereochemically defined substitution points on the cyclobutane ring (e.g., 1,3-disubstitution) allow for the precise placement of functional groups in three-dimensional space, which is critical for optimizing interactions with target proteins.[1]

  • Bioisosteric Replacement: The cyclobutane ring can serve as a non-planar bioisostere for other chemical groups, such as gem-dimethyl groups, alkynes, or even small aromatic rings, allowing chemists to modulate properties like lipophilicity while maintaining biological activity.[1][3]

Data Snapshot: Impact of Cyclobutane Incorporation

To illustrate the practical benefits, consider the following generalized data comparing a hypothetical linear parent compound to its cyclobutane-containing analogue.

ParameterParent Compound (Linear Linker)Analogue (Cyclobutane Linker)Rationale for Improvement
Binding Affinity (Ki) 50 nM5 nMConformational rigidity reduces the entropic cost of binding.[1]
Metabolic Half-Life (t½) 30 min180 minThe cyclobutane core is less susceptible to metabolic attack.[1][3]
Aqueous Solubility 10 µg/mL100 µg/mLIncreased sp3 character and reduced planarity improve solvation.[2]
Lipophilicity (cLogP) 3.52.8The non-planar scaffold can reduce overall lipophilicity.

Part 2: Strategic Applications & Synthetic Protocols

This compound is a bifunctional molecule, allowing for sequential or orthogonal chemical modifications. The two primary reaction handles are the carboxylic acid and the carbon-bromine bond.

Application 1: Amide Bond Formation - The Primary Coupling Strategy

The most common initial reaction involves the carboxylic acid moiety to form an amide bond with a primary or secondary amine. This is a cornerstone reaction in medicinal chemistry.[4][5]

Protocol 1: Standard Amide Coupling using HATU

This protocol describes a reliable method for coupling this compound with a representative amine using HATU, a widely used uronium-based coupling reagent known for its high efficiency and low rate of racemization.[6][7]

Objective: To synthesize N-benzyl-3-bromocyclobutane-1-carboxamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1,1,3,3-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.1 eq) followed by DIPEA (2.5 eq).

    • Scientist's Note: The base (DIPEA) is crucial. It deprotonates the carboxylic acid to form the carboxylate and also neutralizes the HCl generated during the reaction. Using at least two equivalents is standard practice.[6]

  • Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step allows for the formation of the highly reactive O-acylisourea intermediate.[7]

  • Amine Addition: Add the amine (e.g., benzylamine, 1.1 eq) dropwise to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours.

    • Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃ (to remove acidic residues), and finally with brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

    • Self-Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity (>95%).

Application 2: Nucleophilic Substitution - Modifying the Scaffold Core

The bromine atom on the cyclobutane ring serves as a leaving group, allowing for nucleophilic substitution reactions to introduce further diversity.[8][9] As a secondary alkyl halide, it can react via Sₙ1 or Sₙ2 mechanisms, with the pathway being highly dependent on the nucleophile and reaction conditions.[10][11]

Protocol 2: Sₙ2 Azide Substitution

This protocol details the substitution of the bromide with an azide group, a versatile functional group that can be subsequently reduced to an amine or used in "click" chemistry reactions. A strong nucleophile (azide) and a polar aprotic solvent (DMF) are used to favor the Sₙ2 pathway.[10]

Objective: To synthesize 3-azidocyclobutane-1-carboxylic acid from this compound.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Nucleophile Addition: Add sodium azide (1.5 eq) to the solution.

    • Safety Note: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic hydrazoic acid gas.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

    • Scientist's Note: Heating is required to overcome the activation energy for the substitution on the sterically hindered secondary carbon. DMF is an excellent solvent for Sₙ2 reactions as it solvates the cation (Na⁺) but not the nucleophilic anion (N₃⁻), increasing its reactivity.[10]

  • Monitoring: Follow the disappearance of the starting material using LC-MS.

  • Work-up: a. Cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing water and ethyl acetate. b. Extract the aqueous layer three times with ethyl acetate. c. Combine the organic layers and wash with brine to remove residual DMF. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography or recrystallization.

    • Self-Validation: Confirm the structure and purity of the final product via NMR, IR (a strong, sharp peak around 2100 cm⁻¹ is characteristic of the azide group), and HRMS.

Part 3: Visualizing the Workflow & Concepts

Diagrams are essential for conceptualizing synthetic strategies and workflows.

Diagram 1: General Synthetic Workflow

This diagram illustrates the decision-making process when utilizing this compound in a drug discovery project.

G cluster_start Start cluster_decision Primary Functionalization cluster_paths Synthetic Pathways cluster_products Intermediate Scaffolds cluster_final Final Elaboration & Analysis start 3-Bromocyclobutane- 1-carboxylic acid decision Choose Reaction Handle start->decision amide Protocol 1: Amide Coupling (e.g., HATU, Amine) decision->amide Carboxylic Acid sub Protocol 2: Nucleophilic Substitution (e.g., NaN3, Heat) decision->sub C-Br Bond prod_amide Amide Intermediate (Br still available) amide->prod_amide prod_sub Substituted Acid (COOH still available) sub->prod_sub further_rxn Further Derivatization (e.g., Suzuki, Reduction) prod_amide->further_rxn Use C-Br prod_sub->further_rxn Use COOH analysis Purification & Biological Screening further_rxn->analysis

Caption: Synthetic workflow using the bifunctional building block.

Diagram 2: Amide Coupling Mechanism

This diagram shows the key steps in the HATU-mediated activation and coupling process.

G RCOOH R-COOH (Cyclobutane Acid) ActiveEster Activated Ester (O-Acylisourea Intermediate) RCOOH->ActiveEster HATU HATU HATU->ActiveEster DIPEA DIPEA (Base) DIPEA->ActiveEster -H+ Product R-CO-NHR' (Amide Product) ActiveEster->Product Amine R'-NH2 Amine->Product Nucleophilic Attack Byproduct HOBt + Tetramethylurea Product->Byproduct Releases

Caption: Mechanism of HATU-mediated amide coupling.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is an enabling tool for navigating beyond the confines of "flatland" in drug discovery. Its rigid, three-dimensional structure and convenient bifunctional handles allow for the systematic exploration of novel chemical space.[1] By providing a scaffold that can improve metabolic stability, solubility, and binding potency, this building block helps address key challenges in the hit-to-lead and lead optimization phases. As synthetic methodologies continue to advance, the strategic application of such sp3-rich fragments will undoubtedly play an increasingly critical role in the development of the next generation of therapeutics.

References

Strategic Amination of 3-Bromocyclobutane-1-carboxylic Acid: A Guide to Selective Amide Coupling and Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry

Abstract

3-Bromocyclobutane-1-carboxylic acid is a bifunctional synthetic building block of significant interest in drug discovery, primarily due to the desirable properties conferred by the cyclobutane scaffold. This rigid, three-dimensional motif can impart favorable conformational constraint, improve metabolic stability, and serve as a unique pharmacophoric element.[1][2] This application note provides a detailed guide for researchers on the selective reaction of this substrate with amines. We explore the two primary reactive pathways: amide bond formation at the carboxylic acid terminus and nucleophilic aliphatic substitution at the bromine-bearing carbon. This document elucidates the underlying chemical principles, provides validated, step-by-step protocols for achieving reaction selectivity, and offers practical troubleshooting advice for common challenges encountered in the laboratory.

Introduction: The Duality of a Privileged Scaffold

The cyclobutane ring is a "privileged" scaffold in modern medicinal chemistry. Its puckered conformation provides a defined three-dimensional vector for substituents, unlike flexible aliphatic chains, which can lead to enhanced binding affinity and selectivity for biological targets.[2][3] this compound embodies this potential, offering two distinct and chemically orthogonal reactive centers: an electrophilic carboxylic acid and an electrophilic C-Br bond.

The reaction with amines, a cornerstone of pharmaceutical synthesis, can therefore proceed via two distinct pathways:

  • Pathway A: Amide Bond Formation: The amine acts as a nucleophile towards the activated carboxylic acid, forming a stable amide bond. This is one of the most common reactions in drug development.[4]

  • Pathway B: Nucleophilic Substitution (SN2): The amine's lone pair attacks the carbon atom bearing the bromine, displacing the bromide ion to form a new C-N bond.[5][6]

Mastering the conditions to selectively target one pathway over the other is critical for the rational design and synthesis of novel chemical entities. This guide will dissect the mechanistic underpinnings of this selectivity and translate them into actionable laboratory protocols.

Mechanistic Rationale and Strategic Control

The outcome of the reaction between this compound and an amine is dictated by the relative reactivity of the two electrophilic sites under the chosen conditions.

Pathway A: Amide Bond Formation via Carboxylic Acid Activation

Directly reacting a carboxylic acid with an amine is generally inefficient. The basic amine will readily deprotonate the acidic carboxylic acid, forming an ammonium carboxylate salt.[7][8] This acid-base reaction neutralizes the amine's nucleophilicity and renders the carboxylate highly unreactive toward nucleophilic attack.

To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved using coupling agents .[4][9] Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxyl group, forming a highly reactive O-acylisourea intermediate that is readily attacked by the amine.[8][10]

The general mechanism is a two-step nucleophilic acyl substitution process.[11]

G cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack Acid R-COOH ActivatedIntermediate Activated Intermediate (e.g., O-Acylisourea) Acid->ActivatedIntermediate Reaction CouplingAgent Coupling Agent (e.g., EDC/DCC) CouplingAgent->ActivatedIntermediate Amine R'-NH2 Tetrahedral Tetrahedral Intermediate ActivatedIntermediate->Tetrahedral Attack Amine->Tetrahedral Amide Amide Product (R-CO-NHR') Tetrahedral->Amide Collapse Biproduct Urea Byproduct Tetrahedral->Biproduct

Figure 1: General workflow for amide bond formation using a coupling agent.

Pathway B: Nucleophilic Aliphatic Substitution (SN2)

In this pathway, the amine functions as a nucleophile, attacking the carbon atom bonded to the bromine.[5][12] This reaction follows a classic SN2 mechanism, involving a backside attack that results in the inversion of stereochemistry at the carbon center.

A significant challenge in the alkylation of amines is polyalkylation . The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second reaction with another molecule of the bromo-acid, and so on.[6][13] This results in a mixture of secondary, tertiary, and even quaternary ammonium salts.[12] Using a large excess of the starting amine is a common strategy to favor the formation of the mono-alkylated product.[14]

Furthermore, the structure of the cyclobutane ring itself influences reactivity. It is not a flat square but exists in a puckered conformation to relieve some angle and torsional strain.[3][15] This puckering can create steric hindrance, potentially slowing the rate of the SN2 reaction compared to an acyclic secondary bromide.[16]

Figure 2: Simplified representation of the SN2 transition state.

Achieving Selectivity

Controlling the reaction outcome hinges on manipulating the relative electrophilicity of the two sites.

  • To Favor Amide Formation (Pathway A): Use standard amide coupling conditions at or below room temperature (e.g., 0 °C to 25 °C). The activated carboxylic acid is far more electrophilic than the C-Br bond, ensuring the amine reacts there preferentially.

  • To Favor Nucleophilic Substitution (Pathway B): The carboxylic acid must first be "masked" or protected, typically as an ester (e.g., methyl or ethyl ester). This removes the acidic proton and deactivates the carbonyl group towards amine attack. The subsequent reaction of the ester with the amine, often requiring elevated temperatures, will then proceed exclusively at the C-Br position. A final hydrolysis step is needed to reveal the carboxylic acid.

Validated Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted in a well-ventilated fume hood.

Protocol 1: Selective Amide Formation via EDC Coupling

Objective: Synthesis of N-benzyl-3-bromocyclobutane-1-carboxamide.

This protocol prioritizes the formation of the amide bond by activating the carboxylic acid under mild conditions where the C-Br bond remains unreactive.

Table 1: Reagents for N-benzyl-3-bromocyclobutane-1-carboxamide Synthesis

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
This compound179.011.05.0895 mg
Benzylamine107.151.15.5590 mg (0.58 mL)
EDC·HCl (EDCI)191.701.26.01.15 g
Hydroxybenzotriazole (HOBt)135.131.26.0811 mg
N,N-Diisopropylethylamine (DIPEA)129.242.512.51.62 g (2.18 mL)
Dichloromethane (DCM), anhydrous---50 mL

Step-by-Step Procedure:

  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (895 mg, 5.0 mmol), EDC·HCl (1.15 g, 6.0 mmol), and HOBt (811 mg, 6.0 mmol).

  • Add 50 mL of anhydrous dichloromethane (DCM) via syringe.

  • Cool the resulting suspension to 0 °C in an ice-water bath.

  • Add DIPEA (2.18 mL, 12.5 mmol) dropwise to the stirring mixture.

  • After 5 minutes, add benzylamine (0.58 mL, 5.5 mmol) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Workup: Quench the reaction by adding 30 mL of 1 M HCl (aq). Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield the pure amide product.

Protocol 2: Selective Nucleophilic Substitution via Ester Protection

Objective: Synthesis of 3-(benzylamino)cyclobutane-1-carboxylic acid.

This two-stage protocol ensures selective C-N bond formation by first protecting the carboxylic acid as a methyl ester.

Stage 1: Esterification

  • Dissolve this compound (1.79 g, 10.0 mmol) in 20 mL of methanol.

  • Cool the solution to 0 °C and slowly add thionyl chloride (1.1 mL, 15.0 mmol). Caution: Exothermic reaction, gas evolution.

  • Allow the mixture to warm to room temperature, then heat to reflux for 4 hours.

  • Cool the mixture and remove the solvent under reduced pressure. The resulting crude methyl 3-bromocyclobutane-1-carboxylate is often used directly in the next step without further purification.

Stage 2: Nucleophilic Substitution and Hydrolysis

  • Dissolve the crude ester from Stage 1 in 30 mL of acetonitrile.

  • Add benzylamine (3.28 mL, 30.0 mmol, 3.0 equivalents) and potassium carbonate (2.76 g, 20.0 mmol).

  • Heat the mixture to 60 °C and stir for 24 hours.

  • Cool the reaction, filter off the solids, and concentrate the filtrate.

  • Hydrolysis: To the crude amino-ester, add a solution of lithium hydroxide (840 mg, 20.0 mmol) in 20 mL of THF/water (1:1).

  • Stir at room temperature for 6 hours or until TLC indicates complete ester hydrolysis.

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~5-6 with 1 M HCl. The product may precipitate.

  • Collect the solid by filtration or extract with a suitable organic solvent (e.g., ethyl acetate) to isolate the target amino acid.

Troubleshooting and Data Interpretation

Table 2: Common Problems and Solutions

ProblemPathwayProbable Cause(s)Recommended Solution(s)
Low or No Amide Product Amide (A)1. Inactive/hydrolyzed coupling agent. 2. Presence of water in the reaction.1. Use fresh EDC/DCC from a desiccator. 2. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of N-acylurea byproduct Amide (A)O-acylisourea intermediate rearrangement.Additive like HOBt or HATU is used to trap the intermediate as an active ester, minimizing this side reaction. This was included in Protocol 1.
Mixture of mono- and di-alkylated products SN2 (B)Product amine is reacting further (polyalkylation).[13]Use a larger excess of the nucleophilic amine (3 to 10 equivalents). This increases the probability that the bromo-ester will react with the starting amine rather than the product.[14]
Reaction Stalled / Incomplete Conversion SN2 (B)1. Insufficient temperature. 2. Steric hindrance from amine or substrate.1. Increase reaction temperature (e.g., to 80 °C). 2. Switch to a less polar, higher-boiling solvent like DMF or use a stronger, non-nucleophilic base.

Conclusion and Applications

The dual reactivity of this compound makes it a highly versatile tool for synthetic and medicinal chemists. By understanding the fundamental principles of carboxylic acid activation and nucleophilic substitution, researchers can selectively forge either amide or amine linkages with high fidelity. The protocols outlined in this note provide a robust starting point for accessing valuable 3-substituted cyclobutane cores. These products, particularly 3-aminocyclobutane-1-carboxylic acid derivatives, serve as constrained bioisosteres of natural amino acids and are key components in the development of next-generation therapeutics targeting a wide range of diseases.[17][18]

References

Application Note & Protocol: Esterification of 3-Bromocyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 3-Bromocyclobutane-1-carboxylate Esters

Cyclobutane scaffolds are highly sought-after structural motifs in medicinal chemistry. Their rigid, three-dimensional nature provides a powerful tool for exploring chemical space, optimizing pharmacokinetic properties, and locking in bioactive conformations of drug candidates. The introduction of a bromine atom onto this scaffold, as in 3-Bromocyclobutane-1-carboxylic acid, creates a versatile building block. The bromine can serve as a handle for further functionalization via cross-coupling reactions, while the carboxylic acid provides a point for amide bond formation or, as detailed herein, esterification.

Esters of this compound are valuable intermediates for the synthesis of novel probes, tool compounds, and drug candidates. The conversion of the carboxylic acid to an ester can enhance cell permeability, modify solubility, or serve as a protecting group during subsequent synthetic transformations.

This document provides a detailed protocol for the esterification of this compound using the Steglich esterification method. This method was selected for its mild reaction conditions, which are crucial for preventing potential side reactions such as elimination or substitution involving the sensitive bromo-substituent.[1][2]

Reaction Principle: The Steglich Esterification

The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols.[1][2] Unlike the Fischer esterification, which requires harsh acidic conditions and high temperatures[3][4][5][6][7], the Steglich method operates at or below room temperature and under neutral conditions. This is achieved through the use of a carbodiimide coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[2][8][9]

The mechanism proceeds via the following key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.[2]

  • Acyl Transfer to Catalyst: The nucleophilic catalyst, DMAP, attacks the O-acylisourea, forming a reactive N-acylpyridinium species. This step is faster than the direct reaction with the alcohol and prevents a common side reaction where the O-acylisourea rearranges to a stable N-acylurea.[2]

  • Nucleophilic Attack by Alcohol: The alcohol attacks the activated N-acylpyridinium intermediate, forming the desired ester.

  • Byproduct Formation: The DCC is consumed in the reaction, forming a largely insoluble byproduct, dicyclohexylurea (DCU), which can be easily removed by filtration.[1]

This method is particularly advantageous for substrates like this compound, where the alkyl halide moiety is sensitive to the harsh conditions of other esterification protocols.

Steglich_Esterification Figure 1: Steglich Esterification Mechanism RCOOH 3-Bromocyclobutane- 1-carboxylic acid Acylisourea O-Acylisourea (Active Intermediate) RCOOH->Acylisourea + DCC DCC DCC DCC->Acylisourea Acylpyridinium N-Acylpyridinium (Reactive Intermediate) Acylisourea->Acylpyridinium + DMAP DCU DCU (Byproduct) Acylisourea->DCU DMAP DMAP (Catalyst) DMAP->Acylpyridinium Ester Product Ester Acylpyridinium->Ester + Alcohol ROH Alcohol (e.g., Ethanol) ROH->Ester

Caption: Figure 1: Simplified mechanism of the Steglich esterification.

Detailed Experimental Protocol

This protocol describes the synthesis of Ethyl 3-bromocyclobutane-1-carboxylate. The principles can be adapted for other primary or secondary alcohols with minor modifications.

3.1. Materials and Reagents

ReagentCAS No.M.W. ( g/mol )Quantity (mmol)Mass/VolumeNotes
This compound13074-45-6179.025.0895 mgStarting material
Ethanol (Absolute, Anhydrous)64-17-546.077.5 (1.5 eq)0.44 mLReagent, use anhydrous grade
N,N'-Dicyclohexylcarbodiimide (DCC)538-75-0206.336.0 (1.2 eq)1.24 gCoupling agent
4-Dimethylaminopyridine (DMAP)1122-58-3122.170.25 (0.05 eq)30.5 mgCatalyst
Dichloromethane (DCM, Anhydrous)75-09-284.93-25 mLReaction solvent
0.5 M Hydrochloric Acid (HCl)7647-01-0--2 x 15 mLFor aqueous wash
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8--15 mLFor aqueous wash
Brine (Saturated NaCl)7647-14-5--15 mLFor aqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9--~2 gDrying agent

3.2. Equipment

  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glass funnel and filter paper (or fritted glass funnel)

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus (Silica plates, UV lamp)

3.3. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (895 mg, 5.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (25 mL) to the flask. Stir the mixture at room temperature until the acid is fully dissolved.

  • Addition of Alcohol and Catalyst: Add absolute ethanol (0.44 mL, 7.5 mmol) followed by 4-dimethylaminopyridine (30.5 mg, 0.25 mmol) to the solution.[10][11]

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0 °C with stirring for 10-15 minutes.

  • Addition of Coupling Agent: While maintaining the temperature at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.24 g, 6.0 mmol) to the reaction mixture in one portion. A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours.[10][11]

  • Monitoring the Reaction: The progress of the reaction can be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). Spot the starting material and the reaction mixture. The formation of a new, less polar spot (the ester product) and the consumption of the starting acid should be observed.

  • Workup - Filtration: Once the reaction is complete, filter the mixture through a fritted glass funnel or celite pad to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold dichloromethane (~5-10 mL) to recover any trapped product.

  • Workup - Aqueous Wash: Transfer the filtrate to a 100 mL separatory funnel.

    • Wash the organic layer sequentially with 0.5 M HCl (2 x 15 mL) to remove residual DMAP and any unreacted DCC.

    • Wash with saturated NaHCO₃ solution (15 mL) to remove any unreacted carboxylic acid.

    • Wash with brine (15 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification (if necessary): The crude product is often of high purity. If necessary, further purification can be achieved via silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Workflow Figure 2: Experimental Workflow Start Dissolve Acid, Alcohol, DMAP in Anhydrous DCM Cool Cool to 0 °C (Ice Bath) Start->Cool AddDCC Add DCC Cool->AddDCC React Stir at Room Temp (3-4 hours) AddDCC->React Filter Filter to Remove DCU Byproduct React->Filter Wash Aqueous Workup (HCl, NaHCO₃, Brine) Filter->Wash Dry Dry (MgSO₄) & Concentrate (Rotovap) Wash->Dry Product Pure Ester Product Dry->Product

Caption: Figure 2: Step-by-step workflow for the esterification protocol.

Characterization of Ethyl 3-bromocyclobutane-1-carboxylate

  • Appearance: Clear, colorless to pale yellow oil.

  • Expected Yield: 80-95%.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm) and multiplets for the cyclobutane ring protons.

  • ¹³C NMR (100 MHz, CDCl₃): Key signals should include the ester carbonyl (~173-175 ppm), the -OCH₂- of the ethyl group (~60-61 ppm), and carbons of the cyclobutane ring.

  • Mass Spectrometry (GC-MS or LC-MS): The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks of nearly equal intensity). For the ethyl ester (C₇H₁₁BrO₂), the expected molecular weight is ~206/208 g/mol .

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive DCC (hydrolyzed).2. Wet reagents or solvent.3. Insufficient reaction time.1. Use fresh, high-purity DCC.2. Ensure all reagents and glassware are scrupulously dried. Use anhydrous solvents.3. Extend reaction time and monitor by TLC.
Incomplete Reaction 1. Insufficient DCC.2. Steric hindrance (if using a bulky alcohol).1. Use a slight excess of DCC (1.1-1.2 eq).2. For hindered alcohols, increase reaction time or slightly warm the reaction (e.g., to 30-40 °C).
Side Product Formation Rearrangement of O-acylisourea to N-acylurea.This is minimized by the use of DMAP. Ensure the catalyst is added before DCC.
Difficulty Removing DCU DCU is slightly soluble in DCM.After filtration, cool the filtrate in an ice bath for 30 minutes to precipitate more DCU, then re-filter before the aqueous workup.

References

Synthesis of Novel Heterocyclic Compounds from 3-Bromocyclobutane-1-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The constrained, three-dimensional architecture of cyclobutane-containing scaffolds holds significant promise for the development of novel therapeutics with improved physicochemical properties. This document provides detailed application notes and protocols for the synthesis of a valuable class of heterocyclic compounds, specifically 3-azabicyclo[3.1.0]hexan-2-ones, utilizing 3-Bromocyclobutane-1-carboxylic acid as a versatile starting material. The protocols herein are designed to be robust and adaptable, enabling researchers to generate a library of diverse analogs for screening in drug discovery programs. We will delve into the mechanistic rationale behind the key synthetic steps, offering insights into reaction optimization and troubleshooting.

Introduction: The Strategic Value of the Cyclobutane Motif

In contemporary medicinal chemistry, there is a growing emphasis on moving beyond flat, aromatic structures towards more complex, three-dimensional molecules. Saturated carbocycles, such as cyclobutanes, are particularly attractive building blocks. The inherent ring strain of the cyclobutane core can be strategically harnessed for a variety of chemical transformations, including ring-opening, ring-enlargement, and the formation of fused or spirocyclic systems.[1] Furthermore, the rigid nature of the cyclobutane scaffold allows for precise control over the spatial orientation of substituents, which is critical for optimizing interactions with biological targets.

This compound is a commercially available and highly versatile starting material for accessing these desirable molecular frameworks. The presence of both a carboxylic acid and a bromine atom on the cyclobutane ring provides two orthogonal handles for chemical modification, paving the way for the construction of a diverse array of novel heterocyclic structures. This guide will focus on a particularly powerful application: the synthesis of 3-azabicyclo[3.1.0]hexan-2-ones, a bicyclic lactam system that serves as a key structural motif in a range of biologically active compounds.[2][3][4]

Synthetic Strategy: A Two-Step Approach to 3-Azabicyclo[3.1.0]hexan-2-ones

The overall synthetic strategy involves a straightforward two-step sequence:

  • Amide Bond Formation: The carboxylic acid of this compound is first activated and then coupled with a primary or secondary amine to form the corresponding N-substituted 3-bromocyclobutane-1-carboxamide.

  • Intramolecular Cyclization: The resulting carboxamide undergoes a base-mediated intramolecular nucleophilic substitution, wherein the amide nitrogen displaces the bromide to form the desired 3-azabicyclo[3.1.0]hexan-2-one.

This approach is highly modular, allowing for the introduction of diversity at the N-substituent by simply varying the amine used in the first step.

Workflow Diagram:

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Intramolecular Cyclization A 3-Bromocyclobutane- 1-carboxylic acid B Carboxylic Acid Activation (e.g., SOCl₂, EDCI/HOBt) A->B C N-Substituted 3-bromocyclobutane- 1-carboxamide B->C E Base-Mediated Intramolecular Cyclization (e.g., NaH, K₂CO₃) C->E C->E D Primary or Secondary Amine (R-NH₂ or R₂NH) D->C F 3-Azabicyclo[3.1.0]hexan-2-one E->F

Caption: General workflow for the synthesis of 3-azabicyclo[3.1.0]hexan-2-ones.

Detailed Experimental Protocols

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used where specified, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

  • Purification of products is typically achieved by column chromatography on silica gel.

Protocol 1: Synthesis of N-Aryl-3-bromocyclobutane-1-carboxamides

This protocol describes the synthesis of the key intermediate, an N-aryl-3-bromocyclobutane-1-carboxamide, using thionyl chloride for carboxylic acid activation.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Aniline (or a substituted aniline)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM (0.5 M) at 0 °C under an inert atmosphere, add thionyl chloride (1.2 eq) dropwise.

    • Expertise & Experience: The use of thionyl chloride is a classic and effective method for converting carboxylic acids to the more reactive acid chlorides. The reaction is typically run at 0 °C to control the exothermic reaction and minimize side product formation.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Amide Coupling: In a separate flask, dissolve the aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.5 M) at 0 °C under an inert atmosphere.

    • Trustworthiness: Triethylamine acts as a base to neutralize the HCl generated during the reaction, preventing protonation of the aniline and driving the reaction to completion.

  • Slowly add the freshly prepared acid chloride solution to the aniline solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-3-bromocyclobutane-1-carboxamide.

Protocol 2: Synthesis of N-Aryl-3-azabicyclo[3.1.0]hexan-2-ones

This protocol details the base-mediated intramolecular cyclization to form the final bicyclic lactam.

Materials:

  • N-Aryl-3-bromocyclobutane-1-carboxamide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a suspension of sodium hydride (1.5 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add a solution of the N-aryl-3-bromocyclobutane-1-carboxamide (1.0 eq) in anhydrous THF dropwise.

    • Expertise & Experience: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the amide nitrogen, generating the nucleophile for the intramolecular cyclization. The reaction is performed at 0 °C to control the initial exothermic reaction and then warmed to promote the cyclization.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 6-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the N-aryl-3-azabicyclo[3.1.0]hexan-2-one.

Mechanistic Insights

The key step in this synthesis is the intramolecular SN2 reaction. The amide, upon deprotonation by a strong base, becomes a potent nucleophile. The geometry of the cyclobutane ring pre-organizes the molecule for this intramolecular cyclization, favoring the formation of the strained bicyclic system.

Proposed Mechanism:

G cluster_0 Deprotonation cluster_1 Intramolecular SN2 Cyclization A N-Aryl-3-bromocyclobutane- 1-carboxamide B Amide Anion Intermediate A->B Deprotonation C Transition State B->C Intramolecular Attack B->C Base Base (e.g., NaH) Base->A D N-Aryl-3-azabicyclo[3.1.0]hexan-2-one C->D Bromide Departure

Caption: Proposed mechanism for the intramolecular cyclization.

Data Summary

The following table provides representative data for the synthesis of a model compound, N-phenyl-3-azabicyclo[3.1.0]hexan-2-one.

StepReactantProductReagentsSolventTemp.TimeYield
1 This compoundN-Phenyl-3-bromocyclobutane-1-carboxamideSOCl₂, Aniline, Et₃NDCM0 °C to RT6 h85%
2 N-Phenyl-3-bromocyclobutane-1-carboxamideN-Phenyl-3-azabicyclo[3.1.0]hexan-2-oneNaHTHFRT to Reflux8 h75%

Conclusion

The protocols outlined in this application note provide a reliable and versatile method for the synthesis of novel 3-azabicyclo[3.1.0]hexan-2-one derivatives from the readily available starting material, this compound. The modularity of this synthetic route allows for the creation of diverse libraries of compounds for biological screening. The mechanistic understanding of the key intramolecular cyclization step provides a solid foundation for further reaction optimization and adaptation to a broader range of substrates. The resulting bicyclic lactams are valuable scaffolds for the development of new therapeutic agents, and we anticipate that these protocols will be a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

Application Notes & Protocols: The Strategic Role of 3-Bromocyclobutane-1-carboxylic Acid and its Analogs in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cyclobutane Motif - A Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is perpetual. Among the carbocyclic scaffolds, cyclobutane derivatives have emerged as "privileged structures," offering a unique combination of conformational rigidity and three-dimensionality.[1] Unlike planar aromatic rings, the puckered nature of the cyclobutane core allows for a more precise spatial arrangement of substituents, enhancing interactions with biological targets.[1] Furthermore, the inherent ring strain of the cyclobutane system can be harnessed for unique chemical transformations.[2]

3-Bromocyclobutane-1-carboxylic acid, as a readily available and functionalized building block, represents a key entry point into the synthesis of diverse and stereochemically complex cyclobutane-containing molecules. The bromine atom serves as a versatile handle for a variety of chemical modifications, including nucleophilic substitution and cross-coupling reactions, while the carboxylic acid moiety provides a site for amide bond formation, esterification, or further synthetic elaboration. This document provides a detailed exploration of the role of functionalized cyclobutanes in asymmetric synthesis, with a focus on stereocontrolled methodologies for the preparation of high-value pharmaceutical intermediates.

Core Application: Diastereoselective Synthesis of a Key Pharmaceutical Intermediate

A compelling illustration of the strategic importance of stereocontrolled cyclobutane synthesis is the development of a scalable route to a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold. This scaffold is a crucial component of TAK-828F, a potent inverse agonist of the retinoic acid receptor-related orphan receptor γt (RORγt), which is a key target for the treatment of autoimmune diseases. The precise cis stereochemistry of the substituents on the cyclobutane ring is critical for the compound's biological activity.

The following sections detail a robust and diastereoselective synthesis of this key intermediate, starting from a readily available cyclobutanone precursor. This protocol highlights the principles of stereochemical control in the synthesis of polysubstituted cyclobutanes.

Retrosynthetic Analysis and Strategic Considerations

The synthetic strategy hinges on a key diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative. This approach allows for the efficient installation of the desired cis stereochemistry. The retrosynthetic analysis is depicted below:

G TAK_828F TAK-828F Scaffold (cis-1,3-disubstituted cyclobutane) Diester cis-Diester Intermediate TAK_828F->Diester Selective Deprotection Meldrums_Acid_Deriv Cyclobutylidene Meldrum's Acid Diester->Meldrums_Acid_Deriv Diastereoselective Reduction & Decarboxylation/Esterification Cyclobutanone 3-Substituted Cyclobutanone Meldrums_Acid_Deriv->Cyclobutanone Knoevenagel Condensation

Caption: Retrosynthetic pathway for the cis-1,3-disubstituted cyclobutane scaffold.

The forward synthesis, therefore, involves a Knoevenagel condensation to form the cyclobutylidene Meldrum's acid, followed by a crucial diastereoselective reduction to establish the cis stereochemistry.

Experimental Protocol: Synthesis of the cis-1,3-Disubstituted Cyclobutane Scaffold

This protocol is adapted from a scalable synthesis developed for the pharmaceutical intermediate of TAK-828F.[3]

Step 1: Knoevenagel Condensation to form Cyclobutylidene Meldrum's Acid Derivative

This step involves the condensation of a 3-substituted cyclobutanone with Meldrum's acid to generate the key cyclobutylidene intermediate.

  • Materials:

    • 3-(tert-butoxycarbonyl)cyclobutan-1-one

    • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

    • Piperidinium acetate

    • Toluene

  • Procedure:

    • To a solution of 3-(tert-butoxycarbonyl)cyclobutan-1-one in toluene, add Meldrum's acid and a catalytic amount of piperidinium acetate.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization to yield the desired cyclobutylidene Meldrum's acid derivative.

Causality of Experimental Choices: The Knoevenagel condensation is a reliable method for forming carbon-carbon double bonds. The use of piperidinium acetate as a mild base catalyst is crucial to promote the reaction without causing decomposition of the sensitive Meldrum's acid. Toluene and a Dean-Stark trap are employed to drive the reaction to completion by removing the water byproduct.

Step 2: Diastereoselective Reduction to Afford the cis-Cyclobutane

This is the critical stereochemistry-defining step of the synthesis.

  • Materials:

    • Cyclobutylidene Meldrum's acid derivative (from Step 1)

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the cyclobutylidene Meldrum's acid derivative in a mixture of THF and methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

    • Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of acetic acid.

    • Concentrate the mixture under reduced pressure and partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

    • The desired cis-isomer can be isolated and purified by recrystallization, which significantly enhances the diastereomeric ratio.[3]

Causality of Experimental Choices: The use of sodium borohydride as the reducing agent is key to achieving high cis-diastereoselectivity.[3] The choice of a protic solvent like methanol is also important for the mechanism of the reduction. The facial selectivity of the hydride attack is directed by the substituents on the cyclobutane ring, leading to the preferential formation of the thermodynamically more stable cis-product. Controlling acidic impurities is crucial for improving the diastereomeric ratio during recrystallization.[3]

Step 3: Decarboxylation and Esterification

The final step involves the conversion of the Meldrum's acid moiety to a carboxylic acid and subsequent esterification.

  • Materials:

    • cis-cyclobutane Meldrum's acid derivative (from Step 2)

    • Benzyl alcohol

    • Toluene

  • Procedure:

    • Dissolve the purified cis-isomer in a mixture of toluene and benzyl alcohol.

    • Heat the solution to reflux. The thermal decomposition of the Meldrum's acid derivative will lead to decarboxylation and in-situ esterification with benzyl alcohol.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction and concentrate under reduced pressure.

    • The final product, the cis-1,3-disubstituted cyclobutane carboxylic acid scaffold, can be purified by column chromatography.

Causality of Experimental Choices: Thermal decarboxylation of Meldrum's acid derivatives is a standard procedure. The use of a high-boiling alcohol like benzyl alcohol as a solvent allows for the reaction to proceed at a suitable temperature and also serves as the esterifying agent in a one-pot process.

Quantitative Data Summary
StepReactionKey ReagentsDiastereomeric Ratio (cis:trans)Yield
1Knoevenagel CondensationPiperidinium acetateN/AHigh
2Diastereoselective ReductionNaBH₄>20:1 (after recrystallization)Good
3Decarboxylation/EsterificationBenzyl alcohol, heatN/AHigh

Workflow Visualization

G Start 3-Substituted Cyclobutanone Step1 Knoevenagel Condensation (Meldrum's acid, cat. piperidinium acetate) Start->Step1 Intermediate1 Cyclobutylidene Meldrum's Acid Step1->Intermediate1 Step2 Diastereoselective Reduction (NaBH4, MeOH/THF) Intermediate1->Step2 Intermediate2 cis-Cyclobutane Meldrum's Acid Derivative Step2->Intermediate2 Step3 Decarboxylation & Esterification (Benzyl alcohol, heat) Intermediate2->Step3 FinalProduct cis-1,3-Disubstituted Cyclobutane Scaffold Step3->FinalProduct

References

large-scale synthesis of 3-Bromocyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 3-Bromocyclobutane-1-carboxylic acid

Abstract

This document provides a comprehensive guide for the , a valuable and versatile building block in modern drug discovery and development. The synthetic strategy is centered around a robust and scalable Hunsdiecker-type bromodecarboxylation of a readily accessible precursor, cis/trans-cyclobutane-1,3-dicarboxylic acid. This application note details the underlying chemical principles, provides a step-by-step protocol optimized for scale, addresses critical safety considerations, and outlines purification strategies to yield high-purity material suitable for pharmaceutical applications.

Introduction: The Significance of the Cyclobutane Motif

In the landscape of medicinal chemistry, the strategic replacement of common aromatic rings with saturated bioisosteres is a powerful tactic to modulate physicochemical properties and escape patented chemical space. The cyclobutane scaffold, in particular, offers a unique three-dimensional geometry that can improve metabolic stability, enhance aqueous solubility, and optimize ligand-receptor interactions. This compound serves as a key intermediate, providing two orthogonal points for chemical modification: the carboxylic acid for amide bond formation and the bromine atom for cross-coupling reactions or nucleophilic substitution. This dual functionality makes it an indispensable tool for researchers and drug development professionals.

Strategic Overview of the Synthetic Approach

The selected synthetic route is a two-stage process designed for scalability, reliability, and efficiency. The strategy avoids complex or hazardous reagents where possible and focuses on well-established chemical transformations.

  • Precursor Synthesis: The route commences with the synthesis of cis/trans-cyclobutane-1,3-dicarboxylic acid. While the history of this molecule's synthesis is complex, modern methods have made it readily accessible.[1][2] For the purposes of large-scale production, this diacid can be prepared via methods such as the [2+2] photocyclization of maleic anhydride followed by hydrolysis, or classical approaches involving malonic ester synthesis.[2][3] This guide assumes the availability of high-purity cis/trans-cyclobutane-1,3-dicarboxylic acid as the starting material.

  • Monobromination via Hunsdiecker Reaction: The core of the synthesis is the selective monobromination of the diacid via a modified Hunsdiecker reaction.[4][5] This classic transformation involves the conversion of a carboxylic acid to an alkyl halide with one fewer carbon atom through a radical decarboxylation mechanism. By forming the monosilver salt of the diacid, we can selectively target one carboxyl group for this transformation.

Overall Synthetic Workflow

G cluster_0 Stage 1: Precursor Salt Formation cluster_1 Stage 2: Bromodecarboxylation cluster_2 Stage 3: Work-up & Purification A Cyclobutane-1,3-dicarboxylic Acid C Formation of Monosilver Salt A->C B Silver Nitrate (AgNO₃) B->C D Monosilver Salt C->D F Hunsdiecker Reaction (Reflux) D->F E Bromine (Br₂) in CCl₄ E->F G Crude Reaction Mixture F->G H Filtration (removes AgBr) G->H I Aqueous Wash (Na₂S₂O₃) H->I J Crystallization / Chromatography I->J K Pure 3-Bromocyclobutane- 1-carboxylic Acid J->K

Caption: High-level workflow for the synthesis of the target compound.

Mechanism: The Hunsdiecker Reaction

The trustworthiness of a protocol is rooted in a deep understanding of its underlying mechanism. The Hunsdiecker reaction proceeds through a free-radical chain pathway.[4][6][7]

  • Acyl Hypobromite Formation: The silver carboxylate salt reacts with elemental bromine to form a highly unstable acyl hypobromite intermediate and silver bromide precipitate.

  • Initiation: The weak oxygen-bromine bond in the acyl hypobromite undergoes homolytic cleavage (initiated by heat or light) to generate a carboxyl radical and a bromine radical.

  • Propagation: The carboxyl radical rapidly loses a molecule of carbon dioxide (decarboxylation) to form a cyclobutyl radical. This radical then abstracts a bromine atom from another molecule of the acyl hypobromite, forming the final product (this compound) and regenerating the carboxyl radical to continue the chain.

  • Termination: The reaction terminates when radicals combine.

G cluster_initiation Initiation cluster_propagation Propagation RCOOAg R-COO⁻ Ag⁺ RCOOBr R-COO-Br RCOOAg->RCOOBr + Br₂ Br2 Br₂ AgBr AgBr R_radical R• RCOOBr->R_radical Homolysis RCOOBr_prop R-COO-Br CO2 CO₂ Br_radical Br• R_radical_prop R• RBr R-Br RBr_prop R-Br R_radical_prop->RBr_prop + R-COO-Br RCOO_radical_prop R-COO• RCOO_radical_prop->R_radical_prop −CO₂

Caption: Simplified radical mechanism of the Hunsdiecker reaction.

Detailed Large-Scale Experimental Protocol

Safety First: This protocol involves highly hazardous materials. A thorough risk assessment must be conducted before commencement. All operations must be performed in a certified, walk-in fume hood with appropriate engineering controls.

Materials and Equipment
  • Reagents: cis/trans-Cyclobutane-1,3-dicarboxylic acid, Silver Nitrate (AgNO₃), Sodium Hydroxide (NaOH), Bromine (Br₂), Carbon Tetrachloride (CCl₄, anhydrous), Sodium Thiosulfate (Na₂S₂O₃), Magnesium Sulfate (MgSO₄, anhydrous).

  • Equipment: Large-volume three-neck round-bottom flask, mechanical stirrer, reflux condenser, dropping funnel, heating mantle with temperature controller, Buchner funnel and flask, vacuum pump.

Step 1: Preparation of Monosilver Cyclobutane-1,3-dicarboxylate
  • In a flask protected from light, dissolve 1.00 kg (6.94 mol, 1.0 equiv) of cis/trans-cyclobutane-1,3-dicarboxylic acid in 10 L of deionized water.

  • In a separate vessel, prepare a solution of 277.5 g (6.94 mol, 1.0 equiv) of sodium hydroxide in 2 L of deionized water.

  • Slowly add the NaOH solution to the diacid solution with stirring. The pH should be monitored to ensure formation of the mono-sodium salt (approx. pH 4-5).

  • Prepare a solution of 1.18 kg (6.94 mol, 1.0 equiv) of silver nitrate in 5 L of deionized water.

  • Slowly add the silver nitrate solution to the carboxylate solution. A white precipitate of the monosilver salt will form immediately.

  • Stir the slurry for 2 hours at room temperature to ensure complete precipitation.

  • Isolate the white solid by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 4 L) and then with acetone (2 x 2 L) to aid in drying.

  • Dry the silver salt in a vacuum oven at 60-70°C to a constant weight. The salt must be completely dry for the next step. Expected yield: ~1.70 kg (97%).

Step 2: Hunsdiecker Bromodecarboxylation

Critical Safety Note: Bromine is extremely toxic, corrosive, and dangerous for the environment.[8][9] Handle only in a fume hood with appropriate PPE, including heavy-duty nitrile or neoprene gloves, a face shield, and a respirator with cartridges rated for acid gases and halogens.[10][11] Keep a large container of 10% sodium thiosulfate solution nearby for quenching spills.[9]

  • Set up a large three-neck flask equipped with a powerful mechanical stirrer, a reflux condenser (with a gas outlet connected to a scrubber containing sodium thiosulfate solution), and a pressure-equalizing dropping funnel.

  • Charge the flask with the dried monosilver salt (1.70 kg, 6.77 mol, 1.0 equiv) and 12 L of anhydrous carbon tetrachloride.

  • Begin vigorous stirring to create a fine suspension.

  • Charge the dropping funnel with 1.19 kg (382 mL, 7.45 mol, 1.1 equiv) of bromine.

  • Slowly add the bromine to the stirred suspension over 2-3 hours. The reaction is often initiated by gentle heating. Once started, it can become exothermic, and gas evolution (CO₂) will be observed. Maintain a gentle reflux using the heating mantle.

  • After the addition is complete, continue to heat the mixture at reflux for an additional 3-4 hours, or until the reddish-brown color of bromine has faded and gas evolution has ceased.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification
  • Filter the reaction mixture through a pad of Celite® to remove the silver bromide precipitate. Wash the filter cake with fresh carbon tetrachloride (2 x 1 L).

  • Combine the filtrates and transfer to a large separatory funnel.

  • Wash the organic solution sequentially with:

    • 10% aqueous sodium thiosulfate solution (2 x 4 L) to remove any remaining bromine.

    • Saturated aqueous sodium bicarbonate solution (2 x 4 L) to remove any unreacted diacid.

    • Brine (1 x 4 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product as a pale yellow oil or semi-solid.

  • Purification: For pharmaceutical applications, high purity is essential.

    • Crystallization: The crude product can be recrystallized from a suitable solvent system, such as a hexane/ethyl acetate mixture. This is often the most scalable method.[12]

    • Chromatography: If higher purity is required, flash chromatography on silica gel can be performed, though this is less ideal for very large scales. Reversed-phase chromatography using C18 media is also an effective option for polar carboxylic acids.[13]

  • Dry the final product under high vacuum. Expected Yield: 70-85% of high-purity this compound.

Quantitative Data Summary

ParameterValueNotes
Starting Material cis/trans-Cyclobutane-1,3-dicarboxylic acid1.00 kg (6.94 mol)
Reagent (Step 1) Silver Nitrate (AgNO₃)1.18 kg (6.94 mol, 1.0 equiv)
Reagent (Step 2) Bromine (Br₂)1.19 kg (7.45 mol, 1.1 equiv)
Solvent Carbon Tetrachloride (CCl₄)12 L
Reaction Temperature Reflux (~77°C)Control exotherm during addition
Reaction Time 4-6 hoursMonitor by gas evolution/color
Expected Yield 870 g - 1.06 kg70-85% overall
Purity (Post-Purification) >98%By NMR/LC-MS

Safety and Hazard Management

A culture of safety is paramount in process chemistry. The following points must be strictly adhered to:

  • Bromine: A highly corrosive and toxic substance.[14] Inhalation can be fatal, and skin contact causes severe burns.[10] Always use in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[8][11] Ensure an emergency quench solution (sodium thiosulfate) is immediately accessible.[9]

  • Carbon Tetrachloride: A suspected human carcinogen and potent hepatotoxin. Use should be minimized and replaced with a safer solvent if a suitable alternative is validated (e.g., dibromomethane).

  • Pressure Build-up: The reaction generates a significant amount of CO₂ gas. The system must be open to a scrubber and never sealed.

  • Waste Disposal: All waste, especially silver-containing solids and halogenated solvents, must be disposed of according to institutional and environmental regulations.

References

Title: Strategic Synthesis of 3-Substituted Cyclobutane-1-Carboxylic Acids Utilizing Grignard Reagents: Mechanisms, Protocols, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: The cyclobutane motif is a highly sought-after structural element in modern medicinal chemistry, prized for its ability to impart unique conformational constraints and metabolic stability to drug candidates. 3-Bromocyclobutane-1-carboxylic acid represents a key starting material for accessing novel analogs. However, its direct reaction with highly nucleophilic and basic Grignard reagents is fundamentally challenging. This application note provides a comprehensive guide for researchers, navigating the inherent chemical incompatibilities and outlining robust, field-proven strategies for successful synthesis. We will dissect the underlying reaction mechanisms, provide detailed, step-by-step protocols for the most effective synthetic routes, and discuss the broader applications of the resulting compounds in drug development programs.

The Foundational Challenge: Incompatibility of Grignard Reagents with Free Carboxylic Acids

At the outset, it is critical to understand that the direct reaction between a Grignard reagent (R-MgX) and this compound is non-productive for carbon-carbon bond formation. Grignard reagents are exceptionally strong bases and will invariably perform a rapid acid-base reaction with the acidic proton of the carboxylic acid.[1][2] This initial deprotonation consumes one equivalent of the Grignard reagent to form a magnesium carboxylate salt and a non-reactive alkane byproduct.[2][3] The resulting carboxylate is negatively charged and electronically deactivated, rendering the carbonyl carbon insufficiently electrophilic for nucleophilic attack by a second Grignard molecule.[2]

This initial, unavoidable acid-base reaction represents the primary obstacle to any desired nucleophilic substitution or addition.

sub This compound salt Magnesium Carboxylate Salt (Unreactive Intermediate) sub->salt 1 eq. Grignard (Acid-Base Reaction) grig Grignard Reagent (R-MgX) grig->salt alkane Alkane (R-H) (Byproduct) title Diagram 1: The Initial, Non-Productive Reaction Pathway

Diagram 1: The Initial, Non-Productive Reaction Pathway

Strategic Pathways to Success

To achieve the desired carbon-carbon bond formation, two primary strategies must be employed. The choice depends on the desired final product: a tertiary alcohol or a substituted cyclobutane ring.

  • The Ketone Precursor Strategy: Utilize a commercially available or synthetically accessible ketone, such as 3-oxocyclobutane-1-carboxylic acid, as the starting material. This circumvents the issue of the C-Br bond and allows for direct nucleophilic addition of the Grignard reagent to the carbonyl group.[4]

  • The Protection-Functionalization Strategy: Convert the carboxylic acid to a functional group that is compatible with Grignard reagents, most commonly an ester. This "protects" the acidic proton and activates the carbonyl for nucleophilic attack.

The following workflow illustrates the decision-making process for a synthetic chemist.

start Desired Product: 3-Substituted Cyclobutane Carboxylic Acid Derivative decision What is the nature of the desired C3 substituent? start->decision path_a Pathway A: Start with 3-Oxocyclobutane- 1-carboxylic acid decision->path_a Tertiary Alcohol (R-C-OH) path_b Pathway B: Start with 3-Bromocyclobutane- 1-carboxylic acid decision->path_b Other Functionality (Requires C-Br reaction) product_a Product: 3-Alkyl-3-hydroxy- cyclobutane-1-carboxylic acid path_a->product_a Grignard Addition protect Step 1: Protect Acid (e.g., Esterification) path_b->protect react Step 2: React with Grignard Reagent protect->react product_b Product: Tertiary Alcohol via Double Addition to Ester react->product_b

Diagram 2: Synthetic Strategy Decision Workflow

Mechanism: Grignard Addition to a Ketone Precursor

This is the most direct and often highest-yielding approach. The reaction of a Grignard reagent with 3-oxocyclobutane-1-carboxylic acid proceeds in two stages. First, the Grignard reagent deprotonates the carboxylic acid. A second equivalent of the Grignard reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone.[5] This forms a magnesium alkoxide intermediate. A final aqueous acidic workup protonates the alkoxide to yield the tertiary alcohol and reprotonates the carboxylate to give the final carboxylic acid product.[5][6]

start 3-Oxocyclobutane- 1-carboxylic acid step1 Deprotonation by 1st eq. R-MgX start->step1 intermediate1 Magnesium Carboxylate step1->intermediate1 step2 Nucleophilic Attack by 2nd eq. R-MgX on C=O intermediate1->step2 intermediate2 Magnesium Alkoxide Intermediate step2->intermediate2 step3 Acidic Workup (H3O+) intermediate2->step3 product Final Product: 3-Alkyl-3-hydroxy- cyclobutane-1-carboxylic acid step3->product

Diagram 3: Mechanism of Grignard Addition to a Ketone Precursor

Mechanism: Double Addition to an Ester Derivative

If the starting material is this compound, it must first be converted to an ester (e.g., methyl or ethyl ester) via standard methods like Fischer esterification. The Grignard reagent then readily attacks the electrophilic ester carbonyl.[7] The initial tetrahedral intermediate is unstable and collapses, expelling the alkoxide leaving group (-OR') to form a ketone intermediate. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup.[5][7] It is crucial to note that this pathway consumes two equivalents of the Grignard reagent and results in the addition of two identical 'R' groups from the reagent.

Detailed Experimental Protocols

Safety Precaution: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware.[6]

Protocol 3.1: Synthesis of 3-Methyl-3-hydroxycyclobutane-1-carboxylic acid

This protocol is adapted from methodologies involving Grignard additions to cyclobutanone derivatives.[4]

Materials:

  • 3-Oxocyclobutane-1-carboxylic acid

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Hydrochloric acid (1 M aqueous solution)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Addition funnel

  • Ice-water bath

Procedure:

  • Reaction Setup: To a 250 mL flame-dried, three-necked round-bottom flask under a positive pressure of nitrogen, add 3-oxocyclobutane-1-carboxylic acid (5.70 g, 50 mmol, 1.0 equiv.).

  • Solvent Addition: Add 100 mL of anhydrous diethyl ether via cannula. Stir the resulting suspension at room temperature.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Grignard Addition:

    • Scientist's Note: The Grignard reagent is added slowly to control the exothermic reaction and minimize side product formation. Two equivalents are required: the first for deprotonation and the second for nucleophilic addition. A slight excess ensures complete reaction.

    • Transfer methylmagnesium bromide (3.0 M in Et₂O, 36.7 mL, 110 mmol, 2.2 equiv.) to a dry addition funnel via cannula.

    • Add the Grignard solution dropwise to the stirred suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Quenching:

    • Scientist's Note: The reaction is quenched by slowly adding acid. This step must be done carefully at 0 °C as it is highly exothermic and will neutralize any unreacted Grignard reagent.

    • Cool the flask back to 0 °C and slowly add 1 M HCl (120 mL) dropwise to quench the reaction. Vigorous gas evolution (methane) may be observed initially.

  • Workup and Extraction:

    • Transfer the mixture to a separatory funnel. The layers should be separated. If a single phase is present, add more diethyl ether.

    • Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • The product can be purified by recrystallization or column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to afford pure 3-methyl-3-hydroxycyclobutane-1-carboxylic acid.

Data Presentation: Expected Outcomes for Various Grignard Reagents

The choice of Grignard reagent dictates the nature of the substituent added to the cyclobutane core. The following table summarizes expected products and provides key considerations for different classes of Grignard reagents in their reaction with 3-oxocyclobutane-1-carboxylic acid.

Grignard Reagent (R-MgX)Reagent TypeExpected Product (at C3)Key Considerations & Potential Side Reactions
CH₃MgBr Primary Alkyl-C(OH)(CH₃)Highly efficient reaction. Low steric hindrance.
CH₃CH₂MgBr Primary Alkyl-C(OH)(CH₂CH₃)Generally high yielding.
(CH₃)₂CHMgBr Secondary Alkyl-C(OH)(CH(CH₃)₂)Increased steric hindrance may slow the reaction. Potential for reduction of the ketone to a secondary alcohol via hydride transfer from the β-carbon of the Grignard reagent.[8]
(CH₃)₃CMgCl Tertiary Alkyl-C(OH)(C(CH₃)₃)Reaction is often very slow or fails due to extreme steric bulk. Reduction is the major competing pathway.[8]
PhMgBr Aryl-C(OH)(Ph)Typically a clean and efficient reaction.
VinylMgBr Alkenyl-C(OH)(CH=CH₂)Good reactivity; provides a handle for further functionalization (e.g., metathesis, hydrogenation).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Grignard reagent (degraded by moisture/air).2. Wet glassware or solvents.3. Insufficient equivalents of Grignard reagent.1. Titrate the Grignard reagent before use to confirm its molarity. Use fresh, high-quality reagents.2. Ensure all glassware is rigorously flame- or oven-dried. Use freshly opened anhydrous solvents or solvents dried over molecular sieves.3. Use at least 2.2 equivalents for the ketone precursor pathway.
Recovery of Starting Material 1. Reaction time too short.2. Low reaction temperature for a hindered Grignard reagent.1. Monitor the reaction by TLC or LC-MS and allow it to proceed to completion.2. For sterically demanding Grignards, consider gentle warming (e.g., 35-40 °C) or switching to a higher boiling solvent like THF.
Formation of a Secondary Alcohol (Reduction Product) Grignard reagent has a β-hydrogen and is sterically hindered (e.g., isopropylmagnesium bromide).This is an inherent competing pathway.[8] To favor addition, run the reaction at the lowest possible temperature (-20 °C to 0 °C). Alternatively, consider using the corresponding organolithium reagent, which is less prone to reduction.
Formation of Biphenyl (in case of PhMgBr) Wurtz-type coupling of the Grignard reagent with unreacted bromobenzene from its preparation.This impurity is typically carried over from the Grignard preparation and can be removed during chromatographic purification of the final product.

Applications in Drug Development

The 3-substituted cyclobutane-1-carboxylic acids synthesized through these methods are versatile building blocks for drug discovery. The rigid, four-membered ring acts as a bioisostere for other common groups (like gem-dimethyl or phenyl rings), offering a way to fine-tune physicochemical properties such as lipophilicity (LogP) and metabolic stability.

  • Scaffold Decoration: The carboxylic acid handle allows for straightforward amide coupling with a diverse library of amines, rapidly generating arrays of novel compounds for structure-activity relationship (SAR) studies.[4]

  • Conformational Locking: The defined three-dimensional structure of the cyclobutane ring can lock a molecule into a specific conformation required for potent binding to a biological target, such as a kinase or a receptor.

  • Improving DMPK Properties: The introduction of a cyclobutane moiety can block sites of metabolism, improving the pharmacokinetic profile of a lead compound. The 3-hydroxy group can also serve as a hydrogen bond donor, potentially improving target engagement or solubility.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromocyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromocyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles of the challenges you may encounter. Our goal is to empower you with the knowledge to optimize your synthetic route and efficiently resolve common side reactions.

Introduction: The Synthetic Challenge

The synthesis of this compound is a nuanced process, primarily due to the inherent ring strain of the cyclobutane moiety and the competing reactivities of the C-H bonds. The two most common and effective strategies for this synthesis are:

  • Free-Radical Bromination of Cyclobutane-1-carboxylic Acid: This method leverages the selective nature of bromine radicals to functionalize the C3 position.

  • Hunsdiecker-type Bromodecarboxylation: Starting from a 1,3-dicarboxylic acid derivative, this route offers an alternative approach to introduce the bromine atom.

This guide is structured to address the specific issues that can arise during these synthetic pathways.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section is formatted in a question-and-answer style to directly address the most common problems encountered during the synthesis of this compound.

Issue 1: Low Yield and Incomplete Conversion of Starting Material

Question: "My reaction has stalled, and I'm observing a significant amount of unreacted cyclobutane-1-carboxylic acid. How can I drive the reaction to completion?"

Answer: Incomplete conversion is a frequent challenge in free-radical bromination. The stability of the starting material and the reactivity of the bromine radical are key factors. Here’s how to troubleshoot:

  • Probable Cause 1: Insufficient Radical Initiation. Free-radical reactions require an initiator to start the chain reaction. If the initiation is inefficient, the reaction will be sluggish.

    • Solution:

      • Initiator Choice: Ensure you are using a suitable radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The choice of initiator should be compatible with your solvent and reaction temperature.

      • Initiator Concentration: A slight excess of the initiator can sometimes be beneficial, but be cautious as too much can lead to unwanted side reactions.

      • Light Source: If using photochemical initiation, ensure your light source has the appropriate wavelength and intensity to cleave the Br-Br bond.

  • Probable Cause 2: Inappropriate Reaction Temperature. The rate of radical reactions is highly dependent on temperature.

    • Solution:

      • Thermal Initiation: If using a thermal initiator like AIBN, ensure the reaction temperature is within its optimal decomposition range (typically 65-85 °C for AIBN).

      • Photochemical Initiation: For light-induced reactions, moderate temperatures are generally sufficient. Excessive heat can promote side reactions.

  • Probable Cause 3: Presence of Radical Inhibitors. Oxygen is a notorious inhibitor of radical chain reactions.

    • Solution:

      • Degassing: Thoroughly degas your solvent and reaction mixture before initiating the reaction. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

      • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.

Issue 2: Formation of Multiple Brominated Products

Question: "My mass spectrometry analysis shows the presence of di- and tri-brominated species. How can I improve the selectivity for mono-bromination?"

Answer: The formation of poly-brominated products is a classic issue in halogenation reactions. Controlling the stoichiometry and reaction time is critical.

  • Probable Cause 1: Excess Brominating Agent. Using a large excess of the brominating agent (e.g., N-bromosuccinimide (NBS) or Br₂) will inevitably lead to multiple brominations.

    • Solution:

      • Stoichiometry: Carefully control the stoichiometry. Start with a 1:1 molar ratio of your starting material to the brominating agent. You can slowly add the brominating agent over the course of the reaction to maintain a low concentration at any given time.

  • Probable Cause 2: Prolonged Reaction Time. Even with correct stoichiometry, allowing the reaction to proceed for too long can result in the desired mono-brominated product reacting further.

    • Solution:

      • Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC, GC, or NMR. Quench the reaction as soon as the starting material is consumed to an acceptable level.

Issue 3: Presence of Isomeric Byproducts (α-Bromination)

Question: "I've isolated a brominated carboxylic acid, but my NMR spectrum is complex, suggesting a mixture of isomers. I suspect I have 1-bromo-cyclobutane-1-carboxylic acid as a byproduct. Why is this happening and how can I prevent it?"

Answer: This is a crucial point of selectivity. The formation of the 1-bromo isomer is due to a competing reaction mechanism, the Hell-Volhard-Zelinsky (HVZ) reaction.[1]

  • Probable Cause: Hell-Volhard-Zelinsky (HVZ) Reaction. The HVZ reaction leads to the bromination of the α-carbon of carboxylic acids. This reaction is promoted by the presence of PBr₃ (often formed in situ from phosphorus and bromine).

    • Solution:

      • Avoid Phosphorus-based Reagents: If your goal is the 3-bromo isomer, avoid using elemental phosphorus or PBr₃ in your reaction mixture.

      • Use of NBS: N-Bromosuccinimide is the reagent of choice for selective free-radical bromination at positions other than the α-carbon. It provides a low, steady concentration of bromine radicals, which favors the desired pathway.[2]

Issue 4: Evidence of Ring-Opening Side Products

Question: "I'm observing acyclic, linear brominated compounds in my crude product mixture. What could be causing the cyclobutane ring to open?"

Answer: The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), making it susceptible to ring-opening reactions under certain conditions.

  • Probable Cause 1: High Reaction Temperatures. Excessive heat can provide enough energy to overcome the activation barrier for ring cleavage, especially if radical or carbocationic intermediates are formed.

    • Solution:

      • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Photochemical initiation at room temperature is often a good strategy to minimize this side reaction.

  • Probable Cause 2: Formation of Unstable Intermediates. The formation of a radical or a carbocation on the cyclobutane ring can lead to rearrangement and ring-opening to form more stable acyclic species.

    • Solution:

      • Reaction Conditions: Choose reaction conditions that favor the stability of the cyclobutane ring. For instance, in a Hunsdiecker-type reaction, ensure that the conditions are not overly acidic, which could promote carbocation formation and subsequent ring opening.

Diagram: Troubleshooting Workflow for this compound Synthesis

G start Synthesis of 3-Bromocyclobutane- 1-carboxylic Acid issue Identify Primary Issue start->issue low_yield Low Yield / Incomplete Conversion issue->low_yield   multi_bromo Multiple Bromination issue->multi_bromo   alpha_bromo α-Bromination (Isomeric Impurity) issue->alpha_bromo   ring_opening Ring-Opening issue->ring_opening   cause_initiator Insufficient Radical Initiation low_yield->cause_initiator cause_temp Inappropriate Temperature low_yield->cause_temp cause_inhibitor Radical Inhibitors (e.g., O2) low_yield->cause_inhibitor cause_excess_br Excess Brominating Agent multi_bromo->cause_excess_br cause_time Prolonged Reaction Time multi_bromo->cause_time cause_hvz Hell-Volhard-Zelinsky (HVZ) Conditions alpha_bromo->cause_hvz cause_high_temp High Reaction Temperature ring_opening->cause_high_temp cause_intermediates Unstable Intermediates ring_opening->cause_intermediates sol_initiator Check/Change Initiator & Concentration cause_initiator->sol_initiator sol_temp Optimize Temperature cause_temp->sol_temp sol_degas Degas Solvent / Use Inert Atmosphere cause_inhibitor->sol_degas sol_stoich Control Stoichiometry (1:1) cause_excess_br->sol_stoich sol_monitor Monitor Reaction Progress cause_time->sol_monitor sol_no_pbr3 Avoid P/PBr3; Use NBS cause_hvz->sol_no_pbr3 sol_low_temp Lower Reaction Temperature cause_high_temp->sol_low_temp sol_conditions Optimize for Ring Stability cause_intermediates->sol_conditions G cluster_0 Starting Material cluster_1 Reaction Conditions & Intermediates cluster_2 Free Radical Pathway cluster_3 HVZ Pathway cluster_4 Products SM Cyclobutane-1-carboxylic Acid NBS NBS, Initiator, hv or Δ SM->NBS HVZ Br2, PBr3 SM->HVZ Radical C3 Radical Intermediate NBS->Radical Product_3_Bromo This compound (Desired Product) Radical->Product_3_Bromo Enol Acyl Bromide Enol Intermediate HVZ->Enol Product_1_Bromo 1-Bromo-cyclobutane-1-carboxylic Acid (Side Product) Enol->Product_1_Bromo

References

Technical Support Center: Purification of Crude 3-Bromocyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Bromocyclobutane-1-carboxylic acid (CAS: 1378752-12-5). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the overall integrity of a drug development program.

This guide provides in-depth, field-proven troubleshooting advice and detailed protocols in a direct question-and-answer format. We will explore the causality behind common purification challenges and offer robust, validated solutions.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of crude this compound.

Question 1: My initial workup yielded a product with significant impurities. What is the most effective first-pass purification strategy?

Answer: For a crude mixture containing a carboxylic acid, an acid-base extraction is an exceptionally powerful and efficient initial purification step.[1][2] This technique specifically separates your acidic product from any neutral or basic impurities.

Causality: The principle lies in the reversible conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt. By washing the aqueous layer containing this salt with an organic solvent, you can effectively remove neutral impurities (e.g., unreacted starting materials, non-acidic byproducts). Subsequent re-acidification of the aqueous layer regenerates the pure, water-insoluble carboxylic acid, which can then be isolated.[2][3]

Recommended Acid-Base Extraction Protocol:
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Base Extraction: Transfer the solution to a separatory funnel and extract it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution.

    • Expert Tip: Vent the separatory funnel frequently, as CO₂ evolution can occur when using bicarbonate. The carboxylate salt of your product will move into the aqueous layer.

  • Organic Wash: Combine the aqueous layers in a clean separatory funnel. Wash this combined aqueous phase once or twice with the organic solvent used in step 1 to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with 1M-3M hydrochloric acid (HCl) until the pH is approximately 2. Your purified carboxylic acid should precipitate out as a solid or an oil.

  • Final Extraction: Extract the acidified aqueous layer three times with a fresh portion of organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the final organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Question 2: I am trying to purify my solid product by recrystallization, but it keeps "oiling out." What is happening and how can I prevent it?

Answer: "Oiling out" occurs when a compound separates from a hot solution as a liquid instead of forming solid crystals upon cooling.[4] This typically happens when the melting point of your compound is lower than the boiling point of the recrystallization solvent or when the solution is cooled too rapidly.

Causality & Solutions:

  • High Solvent Boiling Point: If the solvent boils at a temperature above your compound's melting point, the compound will melt before it dissolves and will separate as an oil.

    • Solution: Choose a solvent or a solvent system with a lower boiling point.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as a supersaturated oil rather than forming an ordered crystal lattice.

    • Solution: Re-heat the solution until the oil redissolves completely (you may need to add a small amount of additional solvent). Allow the flask to cool slowly to room temperature, perhaps by insulating it, before moving it to an ice bath.[4]

  • Inappropriate Solvent: The chosen solvent may not be ideal for your compound.

    • Solution: Switch to a different solvent system. A good technique is to dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[4][5]

Question 3: During column chromatography on silica gel, my compound streaks severely, leading to poor separation. How can I achieve sharp, well-defined bands?

Answer: This is a classic issue when purifying carboxylic acids on standard silica gel.[4]

Causality: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. Your carboxylic acid can engage in acid-base interactions with these sites, leading to a dynamic equilibrium between its protonated and deprotonated forms. This causes the compound to "stick" to and "release" from the stationary phase at different rates, resulting in significant band tailing or streaking.[6]

Solutions:

  • Acidify the Eluent: The most common and effective solution is to add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase.[4][6] This ensures that your carboxylic acid remains fully protonated, minimizing its interaction with the silica surface and resulting in sharper bands.

  • Use an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase that is less acidic. Good alternatives include neutral or basic alumina, or even reverse-phase (C18) silica.[7]

Visualizing the Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (e.g., Hex/EtOAc + 0.5% AcOH) Eluent 2. Prepare Acidified Eluent (Bulk Mobile Phase + 0.5% AcOH) TLC->Eluent Column 3. Pack Column (Slurry with acidified eluent) Eluent->Column Load 4. Load Crude Sample (Dissolved in minimal eluent) Column->Load Elute 5. Elute Column (Maintain steady flow) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Final Final Evaporate->Final Pure Product

Caption: Workflow for acidified column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best overall purification strategy for crude this compound?

A1: A multi-step approach is often best. Start with an acid-base extraction to remove the bulk of neutral and basic impurities.[2] This will significantly clean up your material. The subsequent step depends on the physical state of your product and the nature of the remaining impurities.

  • If Solid: Recrystallization is an excellent second step to achieve high purity.

  • If Liquid or Solid: Flash column chromatography using an acidified eluent is a versatile method to remove closely related acidic or neutral impurities.

Decision Tree for Purification Method Selection

G start Crude Product extraction Perform Acid-Base Extraction? start->extraction post_extraction Partially Purified Product extraction->post_extraction Yes state Is Product Solid or Liquid? post_extraction->state solid Solid state->solid Solid liquid Liquid/Oil state->liquid Liquid recrystallize Recrystallization solid->recrystallize chromatography Acidified Column Chromatography solid->chromatography liquid->chromatography distillation Vacuum Distillation (If thermally stable) liquid->distillation

Caption: Choosing the right purification technique.

Q2: What are the common impurities I should be aware of?

A2: While the impurity profile depends heavily on the synthetic route, common impurities for halogenated carboxylic acids can include:

  • Unreacted Starting Material: e.g., cyclobutanecarboxylic acid.

  • Di-halogenated Species: Over-bromination can lead to di-bromo byproducts.[1]

  • Elimination Products: Loss of HBr can form cyclobutene-1-carboxylic acid, especially if the reaction is run at elevated temperatures.[1]

  • Residual Solvents and Reagents: Solvents from the reaction or workup.

Q3: How should I store the purified product?

A3: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[8] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][10] For storage, keep it in a tightly sealed container in a cool, dry place. Some sources recommend storage at room temperature, while others suggest refrigeration for long-term stability to minimize potential decomposition.[11]

Q4: Which analytical methods are best for assessing the final purity?

A4: A combination of techniques is recommended for comprehensive purity analysis:

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for identifying and quantifying trace impurities.

  • HPLC (High-Performance Liquid Chromatography): A powerful tool for determining purity levels with high accuracy.[11][12]

Data & Protocols

Table 1: Solvent Selection for Recrystallization
SolventPolaritySuitability as Primary SolventSuitability as Anti-SolventNotes
WaterHighPossible at high temperaturesGoodSolubility is likely temperature-dependent due to polar functional groups.
Ethanol/MethanolHighGoodPoorOften good solvents for polar organic molecules.[5]
Ethyl AcetateMediumModerateModerateA versatile solvent for moderately polar compounds.
TolueneLowPoorGoodCan be used as a primary solvent if the compound is less polar.
Hexane/HeptaneLowPoorGoodExcellent anti-solvents to use with more polar primary solvents.[5]
Table 2: Troubleshooting Summary
IssuePotential CauseRecommended Solution
Low Purity Presence of neutral/basic impuritiesPerform an acid-base extraction.
"Oiling Out" Solvent BP > Compound MP; Rapid coolingUse a lower-boiling solvent; Cool slowly; Use a solvent/anti-solvent pair.[4]
Discolored Crystals Colored impurities presentAdd a small amount of activated charcoal to the hot solution before filtration.[5]
No Crystals Form Solution is supersaturated or too diluteScratch the flask, add a seed crystal, or carefully evaporate some solvent.[5]
Column Streaking Acidic compound interacting with silicaAdd 0.1-1% acetic or formic acid to the eluent.[4][6]

References

how to improve the yield of 3-Bromocyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on optimizing the synthesis of 3-Bromocyclobutane-1-carboxylic acid.

Technical Support Center: this compound

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound. Our focus is on identifying common pitfalls and providing scientifically-grounded solutions to maximize yield and purity.

Pillar 1: Synthetic Strategy & Core Concepts

The synthesis of this compound is not a trivial one-step process. A robust and high-yielding synthesis typically involves a multi-step sequence built around a commercially available starting material, 3-oxocyclobutanecarboxylic acid. The most logical and controllable pathway involves the protection of the acid functionality, reduction of the ketone, conversion of the resulting alcohol to a bromide, and final deprotection.

Below is a diagram illustrating the recommended synthetic workflow.

G cluster_0 Step 1: Protection cluster_1 Step 2: Reduction cluster_2 Step 3: Bromination cluster_3 Step 4: Deprotection Start 3-Oxocyclobutane-1-carboxylic acid Ester Ethyl 3-oxocyclobutane-1-carboxylate Start->Ester Esterification (EtOH, H+) Alcohol Ethyl 3-hydroxycyclobutane-1-carboxylate Ester->Alcohol Reduction (e.g., NaBH4) BromoEster Ethyl 3-bromocyclobutane-1-carboxylate Alcohol->BromoEster Bromination (e.g., PBr3) FinalProduct This compound BromoEster->FinalProduct Hydrolysis (Acid or Base) G Start Low Hydrolysis Yield Check_Base Using Basic Hydrolysis? Start->Check_Base Check_Acid Using Acidic Hydrolysis? Start->Check_Acid Base_Sol Increase Temp/Time Use LiBr co-catalyst Switch to non-aqueous system Check_Base->Base_Sol Yes Acid_Sol Increase Temp/Time Use excess H2O Consider alternative acid Check_Acid->Acid_Sol Yes Side_Reaction Potential Side Reaction (Elimination/Substitution) Base_Sol->Side_Reaction

troubleshooting failed 3-Bromocyclobutane-1-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromocyclobutane-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of utilizing this versatile, yet challenging, building block. As a strained, bifunctional molecule, it presents unique opportunities and potential pitfalls. This document provides in-depth troubleshooting advice in a direct question-and-answer format, grounded in mechanistic principles and field-proven strategies.

Part 1: General Considerations & FAQs

This section addresses overarching questions about the stability, handling, and general reactivity of this compound.

Question: How stable is this compound and what are the optimal storage conditions?

Answer: this compound is generally stable under standard laboratory conditions. However, its stability can be compromised by heat, strong bases, and certain nucleophiles due to the inherent strain of the cyclobutane ring.

  • Causality: The four-membered ring possesses significant angle and torsional strain (approx. 26 kcal/mol), making it susceptible to ring-opening reactions under harsh conditions.[1] Strong bases can also promote elimination reactions (E2 pathway) to form cyclobutenecarboxylic acid.

  • Recommendation: Store the reagent in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents and strong bases.[2] For long-term storage, refrigeration is recommended. Ensure the container is tightly sealed to prevent moisture absorption, as the carboxylic acid moiety is hygroscopic.

Question: I am seeing impurities in my starting material. What is the recommended purification method?

Answer: The most common impurities are residual solvents from synthesis or related brominated cyclobutane species. Purification can typically be achieved by recrystallization or, if necessary, by an acid-base extraction.

  • Protocol: Acid-Base Extraction

    • Dissolve the crude material in a suitable organic solvent like ethyl acetate or diethyl ether.

    • Extract the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous phase as the sodium carboxylate salt.

    • Separate the aqueous layer and wash it once with fresh organic solvent to remove any neutral or basic impurities.

    • Cool the aqueous layer in an ice bath and carefully re-acidify with cold 1M HCl until the pH is ~2. The this compound will precipitate out or can be extracted back into an organic solvent.[3]

    • Extract the product with multiple portions of ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Part 2: Troubleshooting Amide Coupling Reactions

Amide bond formation is one of the most common applications for this reagent. Failures often stem from improper activation of the carboxylic acid or competing side reactions.

Question: My amide coupling reaction has a very low yield, with mostly unreacted starting materials. What is the primary cause?

Answer: The most frequent cause of failed amide couplings is inefficient activation of the carboxylic acid. Unlike acyl chlorides, carboxylic acids do not react directly with amines; they require an activating agent to form a highly reactive intermediate.[4]

  • Causality: The direct reaction between a carboxylic acid and an amine results in a non-productive acid-base reaction, forming a stable ammonium-carboxylate salt.[5] To overcome this, coupling reagents like carbodiimides (EDC, DCC) or uronium salts (HATU, HBTU) are necessary to convert the hydroxyl group of the carboxylic acid into a better leaving group.[6]

  • Troubleshooting Workflow:

    G start Low Conversion in Amide Coupling q1 Was a coupling reagent (e.g., EDC, HATU) used? start->q1 a1_no Action: Add a suitable coupling reagent. Rationale: Direct reaction forms a salt. q1->a1_no No q2 Was a non-nucleophilic base (e.g., DIPEA) included with a uronium reagent (HATU)? q1->q2 Yes end_node Re-run reaction under optimized conditions. a1_no->end_node a2_no Action: Add 1.5-2.0 eq. of DIPEA. Rationale: Base is required to deprotonate the amine and neutralize HCl. q2->a2_no No q3 Are reagents and solvents anhydrous? q2->q3 Yes a2_no->end_node a3_no Action: Dry solvents and use fresh reagents. Rationale: Water hydrolyzes the activated intermediate. q3->a3_no No q3->end_node Yes a3_no->end_node

    Caption: Decision tree for troubleshooting low amide coupling conversion.
  • Recommended Protocol (HATU Coupling):

    • In a dry, inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF or DCM.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) and stir the mixture for 15-20 minutes at room temperature to pre-activate the acid.

    • Add the amine (1.1 eq.) to the reaction mixture.

    • Stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, proceed with a standard aqueous workup.[7]

Question: My reaction is messy, and I suspect side reactions. What are the likely byproducts?

Answer: Besides unreacted starting materials, two main side reactions can complicate the purification process: elimination of HBr from the cyclobutane ring and ring-opening.

  • Causality & Prevention:

    • Elimination: The use of strong, sterically hindered bases (like DBU) or excessive heat can promote an E2 elimination, yielding 3-cyclobutene-1-carboxamide derivatives. Solution: Use a milder, non-nucleophilic base like DIPEA and maintain ambient reaction temperatures.

    • Ring-Opening: While less common under standard amide coupling conditions, highly nucleophilic amines or prolonged reaction times at elevated temperatures could potentially lead to nucleophilic attack on the cyclobutane ring.[8] Solution: Avoid harsh conditions and use the stoichiometry recommended in the protocol above.

    G cluster_0 Reaction Pathways Start 3-Bromocyclobutane- 1-carboxylic Acid + Amine Desired Desired Amide Product Start->Desired Amide Coupling (HATU/DIPEA, RT) Elimination Elimination Byproduct (Cyclobutene Derivative) Start->Elimination Strong Base / Heat RingOpening Ring-Opened Byproduct Start->RingOpening Harsh Conditions

    Caption: Competing reaction pathways for this compound.

Part 3: Troubleshooting Esterification Reactions

Question: My Fischer esterification is slow and gives a poor yield. How can I drive the reaction to completion?

Answer: Fischer esterification is a reversible, acid-catalyzed equilibrium between a carboxylic acid and an alcohol to form an ester and water.[9][10] Low yields are almost always due to the presence of water in the final equilibrium mixture.

  • Causality: According to Le Châtelier's principle, the reaction can be driven towards the ester product by either using a large excess of one reactant (usually the alcohol) or by actively removing water as it is formed.[10]

  • Optimization Strategies:

StrategyProtocolRationale
Excess Alcohol Use the alcohol as the reaction solvent (e.g., 10-20 equivalents).Shifts the equilibrium position towards the products. Most effective for simple, inexpensive alcohols like methanol or ethanol.[11]
Water Removal Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, cyclohexane).Physically removes water from the reaction mixture, preventing the reverse (hydrolysis) reaction from occurring.
Catalyst Choice Use a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) at 1-5 mol%.The acid protonates the carbonyl oxygen, making the carboxylic acid a much better electrophile for attack by the alcohol.[12]
  • General Protocol (Excess Alcohol):

    • Dissolve this compound (1.0 eq.) in the desired alcohol (e.g., methanol, 20 eq.).

    • Carefully add concentrated sulfuric acid (0.05 eq.) to the solution.

    • Heat the mixture to reflux and monitor the reaction by TLC. Reactions can take several hours to overnight to reach completion.

    • After cooling, neutralize the acid with a saturated NaHCO₃ solution and extract the product with an organic solvent.

Part 4: Troubleshooting Cross-Coupling Reactions

Question: I am attempting a Suzuki coupling with an arylboronic acid, but the reaction fails, yielding only starting materials and a protodeboronated arene. What is going wrong?

Answer: This is a common and mechanistically complex problem. The failure of sp³-sp² Suzuki couplings involving carboxylic acids can be attributed to several factors: catalyst deactivation by the carboxylate, slow oxidative addition to the C(sp³)-Br bond, and competing protodeboronation of the boronic acid.

  • Causality & Diagnosis:

    • Catalyst Inhibition: The carboxylate anion, formed under the basic conditions required for the Suzuki reaction, can coordinate to the palladium center, potentially deactivating the catalyst or hindering the formation of the active Pd(0) species.[13]

    • Protodeboronation: The boronic acid can react with trace water or other proton sources in the reaction mixture, especially at elevated temperatures, leading to the undesired arene byproduct. This is often faster than the desired cross-coupling.[14]

    • Difficult Oxidative Addition: Oxidative addition of palladium into an unactivated C(sp³)-Br bond is significantly more challenging than addition into a C(sp²)-Br bond.[15] This often requires specialized ligands and conditions.

  • Recommended Strategies:

    • Protect the Carboxylic Acid: The most reliable solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester is generally inert to Suzuki conditions and can be hydrolyzed back to the carboxylic acid in a subsequent step.[13]

    • Use a Milder Base: Strong aqueous bases can promote both catalyst issues and protodeboronation. Consider using a milder, non-aqueous base like potassium fluoride (KF) or cesium fluoride (CsF).[16]

    • Ligand and Catalyst Screening: If protection is not an option, screen different palladium catalysts and ligands. Buchwald-type ligands (e.g., SPhos, XPhos) are often more effective for challenging sp³-sp² couplings.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Bromocyclobutane-1-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-bromocyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis, troubleshoot common issues, and ensure the integrity of their results. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the expert insights needed for success in the lab.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, offering a constrained four-membered ring system with a handle for further functionalization. While several synthetic routes exist, the decarboxylative bromination of a suitable cyclobutane precursor is a common and effective strategy. This guide focuses on the optimization of this transformation, addressing the nuances that can significantly impact yield, purity, and scalability.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

A1: A robust method for this synthesis is the Cristol-Firth modification of the Hunsdiecker reaction.[1][2][3] This approach involves the direct reaction of a carboxylic acid with a brominating agent in the presence of mercuric oxide (HgO). It offers the convenience of a one-step reaction from the free acid, bypassing the need to prepare and isolate the typically sensitive and dry silver salt required in the traditional Hunsdiecker reaction.[1][4]

Q2: What is a suitable starting material for this synthesis?

A2: The ideal starting material is cyclobutane-1,1-dicarboxylic acid. This precursor can undergo a mono-decarboxylative bromination to yield the desired product. Alternatively, cyclobutanecarboxylic acid can be used, though the reaction conditions would need to be carefully controlled to favor bromination at the 3-position over other potential side reactions.

Q3: What are the primary safety concerns associated with this synthesis?

A3: The primary hazards stem from the reagents used. Bromine is highly corrosive and toxic, and should be handled with extreme care in a well-ventilated fume hood.[5] Mercuric oxide is also highly toxic.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. All waste containing mercury must be disposed of according to institutional and environmental regulations.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress.[5] The starting carboxylic acid is significantly more polar than the brominated product. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, will show the consumption of the starting material spot and the appearance of a new, higher Rf spot corresponding to the product.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting & Optimization
Low or No Product Formation 1. Inactive Reagents: Mercuric oxide can degrade over time, and bromine can be of poor quality. 2. Presence of Water: The reaction is sensitive to moisture, which can interfere with the formation of the reactive intermediates.[1] 3. Insufficient Reaction Time or Temperature: The decarboxylative bromination may require elevated temperatures and sufficient time for completion.1. Reagent Quality Check: Use freshly opened or properly stored mercuric oxide. Ensure the bromine is of high purity. 2. Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents. Consider performing the reaction under an inert atmosphere (e.g., argon or nitrogen). 3. Optimize Reaction Conditions: Gradually increase the reaction temperature, monitoring for product formation by TLC. Extend the reaction time, taking aliquots periodically to assess progress.
Formation of Multiple Products (Low Selectivity) 1. Radical Side Reactions: The reaction proceeds through a radical mechanism, which can sometimes lead to undesired side products.[6] 2. Over-bromination: Use of a large excess of bromine can lead to the formation of di-brominated species.1. Control of Reaction Conditions: Perform the reaction in the dark to minimize light-induced radical side reactions.[2] 2. Stoichiometric Control: Carefully control the stoichiometry of bromine. A slight excess is often necessary, but a large excess should be avoided.
Difficult Purification 1. Co-elution with Starting Material: If the reaction is incomplete, the polarities of the starting material and product may be close enough to make chromatographic separation challenging. 2. Presence of Non-polar Impurities: Side products from the reaction can complicate purification.1. Acid-Base Extraction: Before chromatography, perform an acid-base workup. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted carboxylic acid. Re-acidify the aqueous layer and extract to recover unreacted starting material if desired.[7] 2. Optimized Chromatography: If co-elution is an issue, try a different solvent system for column chromatography. A shallow gradient of a polar solvent in a non-polar solvent can improve separation.
Product Decomposition during Distillation 1. Thermal Instability: Carboxylic acids, especially those with functional groups, can be prone to decomposition at high temperatures.1. Vacuum Distillation: Purify the final product by vacuum distillation to lower the boiling point and minimize thermal decomposition.[5]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the Cristol-Firth modification of the Hunsdiecker reaction.[1][2]

Materials:

  • Cyclobutane-1,1-dicarboxylic acid

  • Red Mercuric Oxide (HgO)

  • Bromine (Br₂)

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add cyclobutane-1,1-dicarboxylic acid (1.0 eq) and red mercuric oxide (1.1 eq).

  • Solvent Addition: Add anhydrous carbon tetrachloride to the flask to create a stirrable slurry.

  • Initiation: Gently heat the mixture to reflux.

  • Bromine Addition: In the dropping funnel, place a solution of bromine (1.1 eq) in anhydrous carbon tetrachloride. Add the bromine solution dropwise to the refluxing mixture. The red color of the bromine should dissipate as it reacts.

  • Reaction Monitoring: After the addition is complete, continue to reflux the reaction mixture. Monitor the progress of the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate with a trace of acetic acid) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the mercury salts.

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate to remove any unreacted starting material.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizing the Workflow

Logical Flow for Troubleshooting

troubleshooting_flow start Reaction Outcome Unsatisfactory low_yield Low or No Product? start->low_yield multiple_products Multiple Products? low_yield->multiple_products No check_reagents Verify Reagent Quality and Anhydrous Conditions low_yield->check_reagents Yes purification_issue Purification Difficulties? multiple_products->purification_issue No control_stoichiometry Adjust Bromine Stoichiometry multiple_products->control_stoichiometry Yes acid_base_workup Perform Acid-Base Extraction purification_issue->acid_base_workup Yes end Successful Synthesis purification_issue->end No optimize_conditions Optimize Temperature and Reaction Time check_reagents->optimize_conditions optimize_conditions->end dark_conditions Run Reaction in Dark control_stoichiometry->dark_conditions dark_conditions->end optimize_chromatography Optimize Chromatography Solvent System acid_base_workup->optimize_chromatography optimize_chromatography->end

Caption: Troubleshooting flowchart for the synthesis of this compound.

References

Technical Support Center: Purification of 3-Bromocyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-Bromocyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this crucial building block in high purity. My aim is to combine established chemical principles with field-proven insights to help you navigate the common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The impurity profile of your crude this compound will largely depend on its synthetic route. A common method for its preparation is the Hunsdiecker reaction or a similar decarboxylative bromination of a cyclobutane-1,1- or -1,3-dicarboxylic acid.[1][2] Based on this, you can anticipate the following impurities:

  • Starting Materials: Unreacted cyclobutanedicarboxylic acid.

  • Di-brominated byproducts: 1,3-Dibromocyclobutane, formed if both carboxyl groups of a dicarboxylic acid precursor react.

  • Isomers: The presence of both cis and trans isomers of this compound is highly probable.

  • Solvent Residues: Residual solvents from the reaction and initial work-up.

  • Inorganic Salts: Byproducts from reagents used in the synthesis, such as silver bromide in a classical Hunsdiecker reaction.

Q2: How can I get a quick assessment of my crude sample's purity?

A2: Thin-Layer Chromatography (TLC) is an excellent first step for a rapid purity assessment. A good starting mobile phase is a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate, with a small amount of acetic acid (e.g., 90:10:1 Hexanes:Ethyl Acetate:Acetic Acid). The acetic acid helps to prevent streaking of the carboxylic acid spot on the silica plate.[3] By comparing the relative intensities of the main spot to any impurity spots, you can get a qualitative sense of the purity.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which the desired compound is soluble at high temperatures but insoluble at low temperatures, while the impurities remain soluble at all temperatures.[4]

Problem: My this compound "oils out" instead of crystallizing.

Cause: This phenomenon often occurs when the boiling point of the solvent is higher than the melting point of the solute. It can also happen if the solution is supersaturated to a great extent upon cooling.

Solution:

  • Re-dissolve and Cool Slowly: Heat the solution until the oil completely dissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or a cloth can promote gradual cooling and encourage crystal formation.

  • Solvent System Modification:

    • Reduce Solvent Polarity: If you are using a highly polar solvent, try a less polar one.

    • Mixed Solvent System: A highly effective technique is to use a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes slightly turbid. Add a drop or two of the "good" solvent to clarify the solution, and then allow it to cool slowly.

Solvent System ComponentPolarityBoiling Point (°C)Notes
Good Solvents
Ethyl AcetateIntermediate77Often a good starting point for carboxylic acids.
AcetoneIntermediate56Volatile, use with care.
Poor Solvents (Anti-solvents)
HexanesNon-polar69Good for precipitating more polar compounds.
TolueneNon-polar111Higher boiling point, be mindful of "oiling out".
WaterHigh100Can be effective if the compound has some water solubility at high temperatures.

Problem: I have poor recovery of my purified product after recrystallization.

Cause: This could be due to several factors, including using too much solvent, cooling the solution too quickly, or the product having significant solubility in the cold solvent.

Solution:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Optimize Cooling: After initial cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Solvent Selection: If recovery is still low, your compound may be too soluble in the chosen solvent even at low temperatures. Experiment with a different solvent or a mixed solvent system where the compound's solubility is lower at cold temperatures.

Troubleshooting Guide: Column Chromatography

Column chromatography is a versatile technique for separating compounds with different polarities.[5] For carboxylic acids, special considerations are necessary to achieve good separation.

Problem: My compound is streaking or tailing on the TLC plate and column.

Cause: Carboxylic acids can interact strongly with the acidic silica gel stationary phase, leading to poor separation and broad, tailing peaks.

Solution:

  • Acidify the Eluent: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-2%), to your mobile phase. This protonates the carboxylic acid, reducing its interaction with the silica gel and resulting in sharper bands.[3]

Problem: I am unable to separate the cis and trans isomers of this compound.

Cause: Cis and trans isomers often have very similar polarities, making their separation by standard column chromatography challenging.

Solution:

  • Optimize Mobile Phase: Experiment with different solvent systems. Sometimes, switching to a solvent with a different type of intermolecular interaction (e.g., using dichloromethane instead of ethyl acetate as the polar component) can improve separation.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC using a suitable column (e.g., silica or a specialized phase) may be necessary.

  • Fractional Crystallization: If the isomers have different solubilities, it may be possible to separate them by carefully controlled recrystallization. This often involves multiple recrystallization steps.

Experimental Protocol: Column Chromatography of this compound
  • TLC Analysis:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a TLC chamber with a mobile phase of 95:5:0.5 Hexanes:Ethyl Acetate:Acetic Acid .

    • Visualize the spots under a UV lamp and/or by staining with a potassium permanganate solution.

    • Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for the desired product.

  • Column Preparation:

    • Select an appropriate size column based on the amount of crude material (a general rule is a 20:1 to 50:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel using the chosen mobile phase (with added acetic acid) as a slurry.

    • Ensure the silica gel bed is well-settled and free of air bubbles.

  • Loading and Elution:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin eluting with the mobile phase, collecting fractions.

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To remove the acetic acid from the eluent, the combined pure fractions can be diluted with a larger volume of a non-polar solvent like diethyl ether, washed with water and then brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

Visualization of the Purification Workflow

PurificationWorkflow Crude Crude 3-Bromocyclobutane- 1-carboxylic acid TLC TLC Analysis (Purity Assessment) Crude->TLC Recrystallization Recrystallization TLC->Recrystallization High Purity Minor Impurities Column Column Chromatography TLC->Column Low to Moderate Purity Multiple Impurities Pure Pure Product Recrystallization->Pure Column->Pure Analysis Purity Verification (TLC, NMR, etc.) Pure->Analysis

Caption: General workflow for the purification of this compound.

Logical Flow for Troubleshooting Purification Issues

TroubleshootingFlow Start Impure Product CheckTLC Run TLC with acidified eluent Start->CheckTLC Streaking Streaking/ Tailing? CheckTLC->Streaking AddAcid Increase acid in eluent (0.5-2%) Streaking->AddAcid Yes GoodSpots Well-defined spots Streaking->GoodSpots No AddAcid->CheckTLC ChooseMethod Choose Purification Method GoodSpots->ChooseMethod Recrystallize Recrystallization ChooseMethod->Recrystallize Solid ColumnChrom Column Chromatography ChooseMethod->ColumnChrom Liquid/Oily Solid OilingOut Oiling Out? Recrystallize->OilingOut PoorSep Poor Separation? ColumnChrom->PoorSep SlowCool Cool slower/ Change solvent OilingOut->SlowCool Yes PoorRecovery Poor Recovery? OilingOut->PoorRecovery No SlowCool->Recrystallize LessSolvent Use less solvent/ Cool in ice bath PoorRecovery->LessSolvent Yes GoodCrystals Good Crystals PoorRecovery->GoodCrystals No LessSolvent->Recrystallize PureProduct Pure Product GoodCrystals->PureProduct OptimizeEluent Optimize eluent/ Try different solvent system PoorSep->OptimizeEluent Yes GoodSep Good Separation PoorSep->GoodSep No OptimizeEluent->ColumnChrom GoodSep->PureProduct

Caption: A decision-making flowchart for troubleshooting the purification of this compound.

References

Technical Support Center: Stereoselective Synthesis of 3-Bromocyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of 3-Bromocyclobutane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals navigating the intricate challenges of installing and controlling stereochemistry on a strained four-membered ring system. The 1,3-disubstituted cyclobutane motif is a valuable bioisostere for para-substituted benzene rings in drug discovery, making stereocontrolled access to these building blocks essential.[1][2] This document provides in-depth troubleshooting advice, answers to frequently encountered questions, and detailed protocols based on established chemical principles.

Part 1: Core Challenges & Frequently Asked Questions (FAQs)

This section addresses the fundamental strategic difficulties in obtaining the desired cis or trans isomer of this compound with high fidelity.

Q1: What are the primary stereochemical hurdles in synthesizing 1,3-disubstituted cyclobutanes like this compound?

A1: The core challenges stem from the conformational nature of the cyclobutane ring and the mechanisms of the reactions used to functionalize it.

  • Ring Puckering: The cyclobutane ring is not planar; it exists in a puckered conformation to relieve torsional strain. This puckering creates pseudo-axial and pseudo-equatorial positions, influencing the facial selectivity of approaching reagents.

  • Low Energy Barrier to Inversion: The energy barrier for ring-flipping is low, meaning that intermediates can potentially isomerize, leading to a loss of stereochemical integrity.

  • Mechanism-Dependent Selectivity: Many synthetic routes, especially those involving radical intermediates or harsh conditions, are not inherently stereoselective and can lead to mixtures of cis and trans isomers.[3] Achieving high diastereoselectivity requires a carefully chosen strategy where the stereochemistry is set deliberately and preserved throughout the synthetic sequence. Common methods like [2+2] cycloadditions or ring expansions of cyclopropanes must be carefully designed to control the relative orientation of substituents.[4][5]

Q2: I attempted a direct bromination of cyclobutanecarboxylic acid using NBS and a radical initiator but obtained a mixture of isomers. Why did this happen?

A2: This is a common outcome due to the mechanism of free-radical halogenation. The reaction proceeds via a planar or rapidly inverting cyclobutyl radical intermediate at the C-3 position. Once this radical is formed, the incoming bromine radical can attack from either face of the ring with nearly equal probability, leading to a mixture of cis and trans products. While free-radical chlorination of cyclobutanecarboxylic acid with sulfuryl chloride shows some selectivity for the C-3 position, controlling the cis/trans stereochemistry remains a significant challenge.[3]

Q3: Are there synthetic strategies that offer superior stereocontrol for this target molecule?

A3: Yes. Strategies that avoid non-selective intermediates are highly preferred. The most robust approaches often involve:

  • Stereospecific Ring-Opening of Bicyclic Precursors: Modern methods involving the functionalization and subsequent ring-opening of bicyclo[1.1.1]pentane (BCP) or bicyclo[1.1.0]butane derivatives can provide predictable stereochemical outcomes.[1][6] The rigid bicyclic framework locks the substituent orientation, which is then translated into a specific cis or trans relationship upon cleavage of a key bond.

  • Stereoselective Reduction or Substitution on a Pre-functionalized Ring: Starting with a molecule like 3-oxocyclobutanecarboxylic acid allows for stereoselective ketone reduction.[7] The resulting cis or trans 3-hydroxycyclobutanecarboxylic acid can then be converted to the bromide (e.g., via an Appel reaction), often with inversion or retention of configuration depending on the chosen method. This transfers the stereochemical control from the reduction step to the final product.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides a question-and-answer formatted guide to address specific problems encountered during synthesis.

Issue Category: Poor Diastereoselectivity

Q: My reaction produced a nearly 1:1 mixture of cis and trans this compound. How can I diagnose and fix this?

A: A poor diastereomeric ratio is typically traced back to the reaction mechanism or subsequent workup conditions. Use the following decision tree to identify the root cause.

G start Poor Diastereoselectivity (cis:trans ≈ 1:1) cause1 Is the reaction mechanism inherently non-selective? (e.g., free radical halogenation) start->cause1 cause2 Could epimerization be occurring? (check pH, temperature) start->cause2 cause3 Is the starting material stereochemically pure? start->cause3 sol1 Solution: Adopt a stereospecific route. (e.g., reduction of 3-oxocyclobutane ester, followed by stereospecific bromination) cause1->sol1 Yes sol2 Solution: Use milder workup conditions. - Avoid strong acid/base - Maintain low temperatures - Buffer solutions cause2->sol2 Possible sol3 Solution: Verify purity of starting material by chiral GC/HPLC or high-field NMR. cause3->sol3 Uncertain

References

Technical Support Center: Work-up & Purification of 3-Bromocyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Bromocyclobutane-1-carboxylic acid. This document provides in-depth, field-proven guidance for the critical work-up and purification stages of your synthesis. As researchers and drug development professionals, we understand that robust and reproducible purification is paramount. This guide is structured to move beyond a simple checklist, offering causal explanations for each step and providing solutions to common challenges encountered in the lab.

Frequently Asked Questions (FAQs): The Chemistry of the Work-up

This section addresses the fundamental principles governing the purification of a carboxylic acid from a typical organic reaction mixture.

Q1: What is the core principle behind the acid-base extraction work-up for a carboxylic acid? A1: The principle relies on the reversible, pH-dependent solubility of the carboxylic acid.[1] In its neutral (protonated) form (R-COOH), the molecule is generally more soluble in organic solvents. By adding a weak base, such as sodium bicarbonate (NaHCO₃), we deprotonate the acid, converting it into its corresponding carboxylate salt (R-COO⁻Na⁺).[2] This ionic salt is highly soluble in the aqueous phase and insoluble in the organic phase, allowing for its selective transfer from the organic layer to the aqueous layer, leaving neutral or basic impurities behind.[1][3]

Q2: Why is sodium bicarbonate (NaHCO₃) typically used instead of a stronger base like sodium hydroxide (NaOH)? A2: Sodium bicarbonate is a weak base, which is strong enough to deprotonate the carboxylic acid but generally not strong enough to cause unwanted side reactions, such as hydrolysis of esters or reaction with other sensitive functional groups that might be present on the molecule or in the crude mixture. Strong bases like NaOH could potentially lead to degradation of the desired product or other components.

Q3: What is the purpose of washing the combined organic layers with brine (saturated NaCl solution)? A3: The brine wash serves two primary purposes. First, it helps to remove the bulk of the dissolved water from the organic layer before the final drying step, reducing the amount of drying agent needed. Second, it increases the ionic strength of the aqueous phase, which decreases the solubility of organic compounds in the aqueous layer and helps to break up emulsions that may have formed during the extraction process.[4][5]

Q4: My crude NMR looks messy. Should I proceed with the work-up? A4: Yes. A crude NMR is not always the best indicator of reaction success, as it contains the product, unreacted starting materials, catalysts, and byproducts.[6] The purpose of the work-up is to remove these impurities. A carefully executed acid-base extraction is often highly effective at isolating the carboxylic acid, and a post-purification NMR will provide a much clearer picture of your success.

Visualized Experimental Workflow: Acid-Base Extraction

The following diagram outlines the logical flow for isolating this compound from a crude reaction mixture.

G cluster_start Start cluster_extraction Extraction Phase cluster_isolation Isolation Phase cluster_finish Final Steps start Crude Reaction Mixture (Product, Impurities, Solvent) add_solvent 1. Dilute with Organic Solvent (e.g., Diethyl Ether) start->add_solvent add_base 2. Wash with aq. NaHCO₃ add_solvent->add_base separate1 3. Separate Layers add_base->separate1 org1 Organic Layer (Neutral & Basic Impurities) separate1->org1 Discard/Check aq1 Aqueous Layer (Product as Salt) (R-COO⁻Na⁺) separate1->aq1 Keep acidify 4. Acidify Aqueous Layer (e.g., with 2M HCl to pH ~2) aq1->acidify precipitate Product Precipitates (R-COOH) acidify->precipitate extract_back 5. Extract with Organic Solvent precipitate->extract_back separate2 6. Separate Layers extract_back->separate2 aq2 Aqueous Layer (Inorganic Salts) separate2->aq2 Discard org2 Organic Layer (Pure Product in Solvent) separate2->org2 Keep wash_brine 7. Wash with Brine org2->wash_brine dry 8. Dry with Na₂SO₄ or MgSO₄ wash_brine->dry evaporate 9. Filter & Evaporate Solvent dry->evaporate final_product Pure 3-Bromocyclobutane- 1-carboxylic acid evaporate->final_product

Caption: Workflow for isolating the carboxylic acid product.

Detailed Work-up Protocol

This protocol assumes the reaction was performed in an organic solvent.

Materials:

  • Separatory Funnel

  • Organic extraction solvent (e.g., Diethyl ether, Ethyl acetate, or Dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 2M Hydrochloric acid (HCl)

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)

  • pH paper or meter

Procedure:

  • Quench and Dilute: If the reaction is not already quenched, cool it to room temperature. Dilute the crude reaction mixture with a suitable organic solvent (e.g., ethyl acetate). The volume should be sufficient to dissolve all organic components.[7]

  • Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash once with deionized water to remove any highly water-soluble byproducts.

  • Base Extraction:

    • Add saturated aqueous NaHCO₃ solution to the separatory funnel. A volume of 10-50% of the organic layer is a good starting point.[2]

    • CAUTION: Stopper the funnel and invert gently, venting frequently to release the CO₂ gas that evolves from the neutralization.[2][4] Failure to vent can cause dangerous pressure buildup.

    • Shake vigorously for 1-2 minutes. Allow the layers to separate.

    • Drain the lower aqueous layer into a clean flask or beaker. This layer now contains your product as a sodium salt.

    • Repeat the base extraction on the organic layer two more times to ensure complete recovery of the product. Combine all aqueous extracts.

  • Acidification and Product Isolation:

    • Cool the combined aqueous extracts in an ice bath. This will help control the temperature during neutralization and can improve precipitation.

    • Slowly add 2M HCl while stirring. Continue adding acid until the solution is acidic (pH ~2), which can be checked with pH paper. The this compound should precipitate out as a solid or an oil.

  • Back-Extraction:

    • Add a fresh portion of organic solvent to the acidified mixture and shake vigorously to extract the protonated carboxylic acid back into the organic phase.[1]

    • Separate the layers and collect the organic layer.

    • Extract the aqueous layer two more times with the organic solvent to maximize yield. Combine all organic extracts.

  • Final Washes and Drying:

    • Wash the combined organic extracts once with water, followed by one wash with brine.[8]

    • Transfer the organic layer to a clean flask and add an anhydrous drying agent like MgSO₄ or Na₂SO₄. Swirl until the drying agent no longer clumps together.[9]

  • Solvent Removal:

    • Filter or decant the dried organic solution away from the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[7] Further purification can be achieved via recrystallization or chromatography if necessary.

Troubleshooting Guide

Issue / Observation Potential Cause(s) Recommended Solution(s)
An emulsion forms at the interface, and the layers will not separate. The densities of the aqueous and organic layers are too similar; high concentration of surfactants or other materials.Primary Solution: Add a small amount of brine (saturated NaCl) and swirl gently. This increases the polarity and density of the aqueous phase, forcing separation.[4][5]Secondary Solution: If brine fails, try diluting the organic layer with more solvent or filtering the entire mixture through a pad of Celite.
After acidification, no precipitate forms, or the yield is very low. The product may have significant water solubility; insufficient acidification; product may be volatile.Check Aqueous Layer: Ensure you have acidified to pH 2 or lower.[1]Perform Back-Extraction: Even without a visible precipitate, the product may be dissolved. Proceed with extracting the acidified aqueous layer with an organic solvent.[6]Check Rotovap Trap: If your product is volatile, you may have lost it during solvent removal. Check the solvent collected in the rotovap trap.[4][6]
The organic layer has a persistent yellow, orange, or brown color. This is often due to residual bromine (Br₂) from the synthesis (e.g., from an HVZ reaction).[10][11]Sodium Thiosulfate Wash: Before the brine wash, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The color should disappear as the thiosulfate reduces the elemental bromine to colorless bromide ions (Br⁻).[4][5]
A gooey, insoluble precipitate appears between the two layers. This can be caused by insoluble salts or polymeric byproducts.Keep Washing: Continue with the prescribed washes. Often, the material will eventually dissolve or can be removed during filtration.[4]Use More Drying Agent: After separating the organic layer, use a larger amount of drying agent (e.g., MgSO₄), which can help absorb the unwanted material.[4]
Product "oils out" instead of crystallizing during recrystallization. The boiling point of the solvent is higher than the melting point of the product; the solution is cooling too quickly.Slow Cooling: Re-dissolve the oil by heating and adding a minimal amount of extra solvent. Allow the flask to cool very slowly to room temperature, then transfer to a cold bath.[12]Change Solvent System: Select a solvent with a lower boiling point or use a co-solvent system (a solvent/anti-solvent pair).[12]
Product streaks badly during silica gel chromatography. The acidic proton of the carboxylic acid is interacting strongly with the slightly acidic silica gel.Acidify the Eluent: Add a small amount (0.1-1%) of a volatile acid, like acetic acid, to your mobile phase. This keeps the product fully protonated, minimizing its interaction with the stationary phase and leading to sharper peaks.[12]

References

Validation & Comparative

1H and 13C NMR analysis of 3-Bromocyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Bromocyclobutane-1-carboxylic acid

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel or complex small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing unparalleled insight into molecular architecture.[1][2] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a substituted cyclobutane derivative.

This document moves beyond a simple recitation of spectral data. As a senior application scientist, the goal is to provide a practical, in-depth guide that explains the causal relationships behind the observed spectral phenomena. We will explore expected chemical shifts, complex coupling patterns, and the strategic use of advanced NMR techniques. Furthermore, we will compare NMR with other analytical methods and provide robust experimental protocols to ensure data integrity and reproducibility.

The Structural Challenge: this compound

The this compound molecule presents an interesting case for NMR analysis due to its stereochemistry and the conformational constraints of the cyclobutane ring. The puckered nature of the four-membered ring leads to non-equivalent axial and equatorial positions for the protons, resulting in complex splitting patterns that require careful interpretation.[3] The presence of two electron-withdrawing substituents—a bromine atom and a carboxylic acid group—at positions 1 and 3 further complicates the electronic environment of the ring's protons and carbons.

Below is a diagram of the molecule with protons and carbons labeled for the subsequent spectral discussion.

Caption: Molecular structure of this compound.

¹H NMR Spectral Analysis: A Deep Dive

The ¹H NMR spectrum of this molecule is predicted to be complex due to the diastereotopic nature of the methylene protons (H2a/H2b and H4a/H4b) and the potential for both cis and trans coupling interactions across the ring.

Expected Chemical Shifts and Multiplicities
  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet in the δ 10.0–13.0 ppm range.[4][5] Its broadness is a result of hydrogen bonding and chemical exchange. This signal will readily exchange with deuterium upon addition of a drop of D₂O, causing it to disappear from the spectrum—a classic confirmatory test for acidic protons.[4]

  • Methine Proton (H3, -CHBr): The proton attached to the same carbon as the bromine atom will be significantly deshielded due to the electronegativity of bromine. Its chemical shift is anticipated in the δ 4.0–4.8 ppm region. It will be split by the four adjacent methylene protons (H2a, H2b, H4a, H4b), likely resulting in a complex multiplet.

  • Methine Proton (H1, -CHCOOH): The proton on the carbon bearing the carboxylic acid group will also be deshielded, though less so than H3. A chemical shift in the range of δ 3.0–3.8 ppm is expected. Like H3, it will be split by the four adjacent methylene protons, appearing as a complex multiplet.

  • Methylene Protons (H2/H4, -CH₂-): The four methylene protons are chemically non-equivalent. The protons on C2 are diastereotopic, as are the protons on C4. They will have distinct chemical shifts and will split each other (geminal coupling) as well as the adjacent methine protons (vicinal coupling). These protons are expected to resonate in the δ 2.0–3.0 ppm range. The splitting patterns will be complex, likely appearing as overlapping multiplets.

Understanding the Coupling Constants

In cyclobutane systems, the magnitude of the vicinal coupling constants (³J) is highly dependent on the dihedral angle between the coupled protons, which is dictated by the ring's conformation.

  • Vicinal Coupling (³J): For cyclobutanes, cis and trans coupling constants can vary widely. Typical ranges are ³J_cis_ ≈ 4.5–11.5 Hz and ³J_trans_ ≈ 2.0–11.0 Hz.[6] This variability makes first-order analysis challenging and is a strong argument for the use of 2D NMR techniques.

  • Geminal Coupling (²J): The coupling between diastereotopic protons on the same carbon (e.g., H2a and H2b) is typically in the range of -11 to -15 Hz.[6]

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
-COOH10.0 - 13.0broad singletN/A
H3 (-CHBr)4.0 - 4.8multiplet³J_H3-H2/H4_ (multiple)
H1 (-CHCOOH)3.0 - 3.8multiplet³J_H1-H2/H4_ (multiple)
H2a, H2b, H4a, H4b2.0 - 3.0multiplet²J ≈ 11-15; ³J ≈ 2-12

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a clearer picture of the carbon framework, with the number of signals directly indicating the number of unique carbon environments. For this compound, four signals are expected for the cyclobutane ring carbons, plus one for the carboxyl carbon.

Expected Chemical Shifts
  • Carbonyl Carbon (-COOH): The carbonyl carbon of a carboxylic acid is highly deshielded and characteristically appears between δ 170–185 ppm.[4][7] The presence of an α-bromo substituent on a similar aliphatic acid has been noted to cause a slight upfield shift.[7]

  • Bromine-Bearing Carbon (C3, -CHBr): The direct attachment to the electronegative bromine atom causes a significant downfield shift. This carbon is expected to appear in the δ 45–60 ppm range.

  • Carboxyl-Bearing Carbon (C1, -CHCOOH): This carbon, alpha to the carbonyl group, will also be shifted downfield, likely in the δ 40–55 ppm range.

  • Methylene Carbons (C2, C4, -CH₂-): These carbons are in a more shielded environment compared to the substituted carbons. Their chemical shifts are predicted to be in the δ 25–40 ppm range, slightly downfield from the parent cyclobutane signal (δ 22.4 ppm) due to the influence of the nearby substituents.[8]

Predicted ¹³C NMR Data Summary
Carbon AssignmentPredicted δ (ppm)
-C OOH170 - 185
C3 (-C HBr)45 - 60
C1 (-C HCOOH)40 - 55
C2, C4 (-C H₂-)25 - 40

Comparison with Alternative Analytical Techniques

While NMR is the premier tool for detailed structural analysis, a multi-technique approach provides the most robust characterization.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atom connectivity, stereochemistry, 3D structure.[1]Unambiguous structural determination.Lower sensitivity than MS, complex spectra can be challenging to interpret.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Extremely high sensitivity, provides molecular formula with high resolution MS.Does not provide direct connectivity or stereochemical information.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple. Excellent for identifying C=O (~1710 cm⁻¹) and broad O-H (~2500-3300 cm⁻¹) stretches of the carboxylic acid dimer.[5]Provides limited information on the overall carbon skeleton.
Computational (DFT) Prediction Theoretical prediction of chemical shifts and coupling constants.[9]Aids in assigning complex spectra and resolving ambiguities between possible isomers.Accuracy is dependent on the computational method and model used.

The Power of 2D NMR: A Self-Validating System

For a molecule with such spectral complexity, 1D NMR alone may not be sufficient for unambiguous assignment. Two-dimensional (2D) NMR experiments are essential for creating a self-validating dataset.[1]

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation H1_NMR ¹H NMR (Proton Environments & Splitting) COSY COSY (¹H-¹H Correlation) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlation) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC Final_Structure Unambiguous Structure Elucidation COSY->Final_Structure HSQC->Final_Structure HMBC->Final_Structure

Caption: Workflow for structural elucidation using 1D and 2D NMR.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. A cross-peak between two proton signals confirms they are spin-coupled, typically over two or three bonds. This would be instrumental in tracing the connectivity from H1 to the H2/H4 protons and from H3 to the H2/H4 protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to.[1] It provides definitive ¹H-C one-bond correlations, allowing for the confident assignment of C1, C2, C3, and C4 based on their attached proton shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to four bonds.[1] It is invaluable for piecing together the molecular puzzle. For instance, correlations from the methylene protons (H2/H4) to the carbonyl carbon (C5) would confirm their proximity in the structure.

Experimental Protocols

Adherence to standardized protocols is critical for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent.

    • CDCl₃: A common choice, but the acidic proton may exchange with trace water or appear very broad.

    • DMSO-d₆: Often the best choice for observing carboxylic acid protons as it forms strong hydrogen bonds, resulting in a sharper -COOH signal.[7]

  • Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved. If solubility is an issue, gentle warming or sonication may be applied.

  • Standard (Optional): Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

NMR Data Acquisition

The following are general parameters for a 400 MHz or 500 MHz spectrometer.

¹H NMR Acquisition:

  • Lock & Shim: Insert the sample, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Pulse Program: Select a standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Set a spectral width of ~16 ppm to ensure all signals, including the downfield carboxylic proton, are captured.

  • Acquisition Time: Set to ~3-4 seconds for good resolution.

  • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

  • Number of Scans: Acquire 8 to 16 scans for a sufficient signal-to-noise ratio.

  • Processing: Apply an exponential window function (line broadening of ~0.3 Hz) and perform Fourier transform, phase correction, and baseline correction.

¹³C NMR Acquisition:

  • Pulse Program: Select a standard proton-decoupled pulse-acquire experiment with NOE (e.g., 'zgpg30').

  • Spectral Width: Set a spectral width of ~220 ppm.

  • Acquisition Time: Set to ~1-2 seconds.

  • Relaxation Delay (d1): Use a relaxation delay of 2 seconds.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required.[1] Start with 1024 scans and increase if necessary.

  • Processing: Apply an exponential window function (line broadening of 1-2 Hz) and perform Fourier transform, phase correction, and baseline correction.

Conclusion

The NMR analysis of this compound is a prime example of how fundamental NMR principles, combined with advanced 2D techniques, can be used to solve complex structural problems. While 1D spectra provide the initial overview, the overlapping multiplets and complex coupling inherent to the substituted cyclobutane ring system necessitate a more rigorous approach. By systematically applying COSY, HSQC, and HMBC experiments, a researcher can build a network of correlations that validates the structure with a high degree of confidence. This guide provides the foundational knowledge and practical protocols necessary for any scientist undertaking the characterization of this, or structurally related, molecules.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Bromocyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. 3-Bromocyclobutane-1-carboxylic acid, a substituted cycloalkane, presents a unique analytical challenge due to the interplay of its three key structural features: a strained cyclobutane ring, a carboxylic acid functional group, and a bromine atom. Understanding the fragmentation behavior of this molecule under mass spectrometric analysis is crucial for its identification, purity assessment, and metabolic profiling.

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of this compound. By dissecting the fragmentation patterns of its constituent functional groups—carboxylic acids, halogenated alkanes, and cycloalkanes—we will construct a comprehensive and predictive fragmentation map. This guide will also offer a comparative perspective, highlighting the unique fragmentation signatures that differentiate this molecule from simpler analogues.

Predicted Mass Spectrometry Fragmentation Behavior

The mass spectrum of this compound is expected to be a composite of the characteristic fragmentation patterns of its functional moieties. The initial ionization event will generate a molecular ion (M⁺˙), which will then undergo a series of fragmentation reactions. A key feature will be the presence of isotopic peaks for all bromine-containing fragments due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes, resulting in pairs of peaks (M⁺˙ and M+2⁺˙) of similar intensity.[1][2]

Primary Fragmentation Pathways
  • Alpha-Cleavage of the Carboxylic Acid: One of the most common fragmentation pathways for carboxylic acids is the cleavage of the bond alpha to the carbonyl group.[3][4] For this compound, this can occur in two ways:

    • Loss of the Carboxyl Group: Cleavage of the C-C bond between the cyclobutane ring and the carboxylic acid group would result in the loss of a •COOH radical (mass 45), leading to a bromocyclobutyl cation.

    • Loss of the Cyclobutyl Ring: Alternatively, cleavage could lead to the formation of a [COOH]⁺ ion (m/z 45) and a bromocyclobutyl radical.

  • Heterolytic Cleavage of the Carbon-Bromine Bond: The C-Br bond is susceptible to heterolytic cleavage, where the bromine atom departs with the electron pair, leaving a cyclobutane carboxylic acid cation.[1] This would result in a fragment ion with the loss of a bromine radical (•Br, mass 79 or 81).

  • Ring Opening and Fragmentation of the Cyclobutane Ring: Cycloalkanes, upon ionization, can undergo ring opening to form an acyclic radical cation.[5][6] This open-chain intermediate can then undergo further fragmentation, most notably through the loss of small neutral molecules like ethene (C₂H₄, mass 28). This process is driven by the stability of the resulting fragment ions. For unsubstituted cycloalkanes, the molecular ion peak can be relatively intense as ring cleavage requires breaking two C-C bonds.[6]

Secondary Fragmentation and Rearrangements

The primary fragment ions will likely undergo further fragmentation. For instance, the bromocyclobutyl cation could lose a molecule of HBr to form a stable cyclobutene cation. The cyclobutane carboxylic acid cation could undergo further fragmentation through the loss of water (H₂O) or carbon monoxide (CO). While McLafferty rearrangement is a characteristic fragmentation for some carboxylic acids, it is not expected to be a major pathway for this compound as it lacks a gamma-hydrogen relative to the carbonyl group.[7][8]

Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways of this compound upon electron ionization.

Fragmentation_Pathway cluster_alpha Alpha Cleavage cluster_cbr C-Br Cleavage cluster_ring Ring Opening & Fragmentation cluster_secondary Secondary Fragmentation M [C₅H₇BrO₂]⁺˙ (m/z 178/180) Molecular Ion F1 [C₄H₆Br]⁺ (m/z 133/135) Loss of •COOH M->F1 - •COOH F2 [COOH]⁺ (m/z 45) M->F2 - C₄H₆Br• F3 [C₅H₇O₂]⁺ (m/z 99) Loss of •Br M->F3 - •Br RO Open-chain Isomer M->RO Ring Opening F5 [C₄H₅]⁺ (m/z 53) Loss of HBr from F1 F1->F5 - HBr F6 [C₅H₅O]⁺ (m/z 81) Loss of H₂O from F3 F3->F6 - H₂O F4 [C₃H₃BrO₂]⁺˙ (m/z 150/152) Loss of C₂H₄ RO->F4 - C₂H₄

Caption: Predicted EI fragmentation of this compound.

Comparative Fragmentation Data

To put the fragmentation of this compound into context, let's consider the expected fragmentation of two simpler, related molecules: cyclobutanecarboxylic acid and bromocyclobutane.

CompoundMolecular Ion (m/z)Key Fragments (m/z) and Proposed StructuresPrimary Fragmentation Pathways
Cyclobutanecarboxylic Acid 10083 ([M-OH]⁺), 55 ([M-COOH]⁺), 72 ([M-C₂H₄]⁺˙)Loss of hydroxyl radical, Loss of carboxyl radical, Ring fragmentation with loss of ethene
Bromocyclobutane 134/13655 ([M-Br]⁺), 78/80 ([M-C₂H₄]⁺˙)Loss of bromine radical, Ring fragmentation with loss of ethene
This compound 178/180133/135 ([M-COOH]⁺), 99 ([M-Br]⁺), 150/152 ([M-C₂H₄]⁺˙), 45 ([COOH]⁺)Combination of the above pathways

This comparison illustrates how the fragmentation pattern of the target molecule is a composite of its constituent parts, with the added complexity of the bromine isotopic pattern.

Experimental Protocol for Mass Spectrometry Analysis

This section outlines a typical experimental workflow for acquiring the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Experimental_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep1 Dissolve sample in a volatile organic solvent (e.g., Dichloromethane) Prep2 Prepare a dilute solution (e.g., 1 mg/mL) Prep1->Prep2 GC1 Inject 1 µL of the sample solution into the GC inlet Prep2->GC1 GC2 Separate the analyte on a suitable capillary column (e.g., DB-5ms) GC1->GC2 GC3 Use a temperature program to elute the compound GC2->GC3 MS1 Ionize the eluted compound using Electron Ionization (70 eV) GC3->MS1 MS2 Separate the resulting ions in a mass analyzer (e.g., Quadrupole) MS1->MS2 MS3 Detect the ions and generate the mass spectrum MS2->MS3 Data1 Identify the molecular ion peak (including the M+2 peak) MS3->Data1 Data2 Analyze the fragmentation pattern and compare with predictions Data1->Data2

Caption: GC-MS workflow for analyzing this compound.

Detailed Methodological Parameters:
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate. Ensure the solvent is of high purity to avoid interference.

  • GC-MS System and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • MS Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be a rich tapestry of competing and sequential fragmentation pathways. The presence of the bromine atom provides a clear isotopic signature, while the interplay between the carboxylic acid functionality and the strained cyclobutane ring dictates the major fragmentation routes. By understanding these fundamental principles, researchers can confidently identify this molecule and distinguish it from related structures. The provided experimental protocol offers a robust starting point for obtaining high-quality mass spectral data, which, when combined with the predictive fragmentation analysis presented here, will empower scientists in their research and development endeavors.

References

A Senior Application Scientist's Guide to Purity Determination of 3-Bromocyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 3-Bromocyclobutane-1-carboxylic acid, a key building block in the synthesis of various pharmacologically active molecules, is no exception. Its purity directly influences the reaction kinetics, yield, and impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methods for the robust purity determination of this compound, grounded in scientific principles and practical application.

The Criticality of Purity in Synthesis

This compound possesses a strained cyclobutane ring and a reactive bromine atom, making it susceptible to various side reactions during its synthesis and storage. Potential impurities could include stereoisomers (cis/trans), constitutional isomers, residual starting materials, and degradation products. An uncharacterized impurity profile can lead to unforeseen challenges in subsequent synthetic steps and introduce potentially mutagenic or toxic components into the final drug product. Therefore, the selection and validation of appropriate analytical methods for purity assessment are of paramount importance.[1]

This guide will explore and compare three principal analytical techniques for the comprehensive purity analysis of this compound:

  • High-Performance Liquid Chromatography (HPLC) for the separation and quantification of non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile and semi-volatile impurities, often requiring derivatization.

  • Quantitative Nuclear Magnetic Resonance (qNMR) as a primary ratio method for determining absolute purity without the need for a specific reference standard of the analyte.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and versatility. For a molecule like this compound, which lacks a strong UV chromophore, derivatization is often employed to enhance detection.[2] Alternatively, a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be used, though with lower sensitivity.

Causality in Method Development

The choice of stationary phase, mobile phase, and detector is dictated by the physicochemical properties of the analyte and potential impurities. A reversed-phase C18 column is a common starting point for separating compounds of moderate polarity. The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is acidified to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

Given that this compound exists as cis and trans isomers, a key objective of the HPLC method is to resolve these stereoisomers. Chiral stationary phases (CSPs) or derivatization with a chiral reagent followed by separation on a standard achiral column can be employed for this purpose.[3][4]

Experimental Protocol: HPLC with UV Detection after Derivatization

This protocol outlines a pre-column derivatization method to introduce a UV-active moiety, enabling sensitive detection.

1. Derivatization Reagent Selection: 4-Bromophenacyl bromide is an effective derivatizing agent for carboxylic acids, reacting to form a strongly UV-absorbing ester.[5]

2. Derivatization Procedure:

  • Accurately weigh approximately 10 mg of this compound into a vial.
  • Dissolve in 2 mL of acetonitrile.
  • Add 1.5 equivalents of 4-bromophenacyl bromide and 2 equivalents of a non-nucleophilic base (e.g., N,N-diisopropylethylamine).
  • Seal the vial and heat at 60 °C for 1 hour.
  • Cool to room temperature and dilute with the mobile phase to a suitable concentration (e.g., 100 µg/mL).

3. HPLC Conditions:

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector UV at 254 nm
Injection Vol. 10 µL

4. Data Analysis:

  • The purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
  • Impurity profiling involves identifying and quantifying each impurity peak relative to the main component.

Workflow Diagram: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in ACN weigh->dissolve add_reagents Add Derivatizing Agent & Base dissolve->add_reagents heat Heat at 60°C add_reagents->heat dilute Dilute with Mobile Phase heat->dilute inject Inject into HPLC dilute->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for HPLC purity determination of this compound with pre-column derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS): A Complementary Technique

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, derivatization is necessary to convert them into more volatile esters or silyl derivatives.[6] This method is particularly useful for identifying and quantifying residual solvents and volatile impurities that may not be amenable to HPLC analysis.

Rationale for Derivatization

Derivatization in GC serves two primary purposes: to increase the volatility of the analyte and to improve its chromatographic properties (e.g., peak shape). Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method for carboxylic acids.

Experimental Protocol: GC-MS with Silylation

1. Derivatization Procedure:

  • Accurately weigh approximately 1 mg of this compound into a GC vial.
  • Add 500 µL of a suitable solvent (e.g., Dichloromethane).
  • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
  • Seal the vial and heat at 70 °C for 30 minutes.
  • Cool to room temperature before injection.

2. GC-MS Conditions:

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temp. 250 °C
Injection Mode Split (20:1)
Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z

3. Data Analysis:

  • The total ion chromatogram (TIC) is used for purity assessment by area percent.
  • The mass spectrum of the main peak is compared with a library or theoretical fragmentation pattern to confirm the identity of the derivatized analyte.
  • Mass spectra of impurity peaks are used for their identification.

Workflow Diagram: GC-MS Purity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in DCM weigh->dissolve add_bstfa Add BSTFA dissolve->add_bstfa heat Heat at 70°C add_bstfa->heat inject Inject into GC-MS heat->inject separate Separation on DB-5ms Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect integrate Integrate TIC detect->integrate analyze_ms Analyze Mass Spectra detect->analyze_ms calculate Calculate Purity & Identify Impurities integrate->calculate analyze_ms->calculate

Caption: Workflow for GC-MS purity determination of this compound with silylation.

Quantitative Nuclear Magnetic Resonance (qNMR): The Absolute Purity Determination

qNMR is a primary analytical technique that allows for the determination of the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[7][8][9] This method is non-destructive and does not require a reference standard of the analyte itself, making it highly valuable for characterizing new chemical entities and for certifying reference materials.[10]

The Principle of qNMR

The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By using an internal standard with a known concentration and a signal that is well-resolved from the analyte's signals, the concentration and therefore the purity of the analyte can be accurately calculated.

Experimental Protocol: ¹H qNMR

1. Internal Standard Selection:

  • Choose an internal standard that has a simple spectrum (ideally a singlet), is chemically inert, not volatile, and has a known purity. Maleic acid or dimethyl sulfone are suitable choices.
  • The standard's signals should not overlap with the analyte's signals.

2. Sample Preparation:

  • Accurately weigh approximately 15-20 mg of this compound into an NMR tube.
  • Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.
  • Add a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆) to completely dissolve both the sample and the standard.

3. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher for better signal dispersion.
  • Pulse Sequence: A simple single-pulse experiment (e.g., Bruker's 'zg30').
  • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the standard to ensure full relaxation. A value of 30-60 seconds is recommended.
  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

4. Data Processing and Analysis:

  • Apply phasing and baseline correction to the spectrum.
  • Integrate a well-resolved signal for the analyte and a signal for the internal standard.
  • Calculate the purity using the following formula:

Workflow Diagram: qNMR Purity Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire Spectrum with Optimized Parameters dissolve->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Workflow for absolute purity determination of this compound by qNMR.

Comparative Summary of Analytical Methods

FeatureHPLC with DerivatizationGC-MS with DerivatizationqNMR
Principle Chromatographic separation and UV detectionChromatographic separation and mass spectrometric detectionProportionality of NMR signal area to molar concentration
Primary Use Quantification of non-volatile impurities, isomer separationIdentification and quantification of volatile impuritiesAbsolute purity determination, structural confirmation
Sample Preparation Derivatization required for sensitivityDerivatization required for volatilitySimple dissolution with an internal standard
Advantages High resolution, high sensitivity, widely availableHigh specificity (mass detection), excellent for volatilesPrimary method, no analyte reference standard needed, non-destructive
Limitations Derivatization can be complex and introduce errorsNot suitable for non-volatile or thermally labile compoundsLower sensitivity than chromatographic methods, requires high-field NMR
Purity Assessment Relative (Area %)Relative (Area %)Absolute (%)

Conclusion and Recommendations

A multi-faceted approach is recommended for the comprehensive purity determination of this compound.

  • qNMR should be employed as the primary method to establish the absolute purity of a batch. Its ability to provide a direct measure of purity without reliance on a specific reference standard of the analyte makes it an invaluable tool for quality control and for the certification of in-house reference materials.

  • HPLC , preferably with a method capable of resolving stereoisomers, should be used for detailed impurity profiling. This will provide crucial information on the relative amounts of related substances and degradation products.

  • GC-MS serves as a complementary technique to identify and quantify volatile impurities and residual solvents that are not detectable by HPLC.

By integrating these three powerful analytical techniques, researchers, scientists, and drug development professionals can ensure a thorough understanding of the purity of this compound. This robust analytical foundation is essential for the development of safe, effective, and high-quality pharmaceutical products.

References

Reactivity Face-Off: A Comparative Analysis of 3-Bromocyclobutane-1-carboxylic Acid and 3-Chlorocyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the strategic incorporation of functionalized cyclobutane scaffolds is a rapidly expanding field. These strained ring systems offer unique conformational constraints and metabolic profiles, making them valuable building blocks for novel therapeutics. Within this class of compounds, halo-substituted cyclobutane carboxylic acids serve as versatile intermediates. This guide provides an in-depth, objective comparison of the reactivity of two key analogues: 3-bromocyclobutane-1-carboxylic acid and 3-chlorocyclobutane-1-carboxylic acid. By examining the underlying chemical principles and providing a framework for experimental validation, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

The Decisive Factors: Ring Strain and Leaving Group Ability

The reactivity of both this compound and 3-chlorocyclobutane-1-carboxylic acid is fundamentally governed by two key principles: the inherent strain of the cyclobutane ring and the nature of the halogen substituent.

Cyclobutane rings possess significant ring strain due to the deviation of their C-C-C bond angles (approximately 90°) from the ideal tetrahedral angle of 109.5°.[1][2] This strain energizes the molecule, making it more susceptible to reactions that can alleviate this strain, such as nucleophilic substitution or elimination.[3][4]

The primary differentiator in the reactivity of these two molecules, however, lies in the identity of the halogen atom. In nucleophilic substitution reactions, the halogen acts as a leaving group. The facility with which this group departs is a critical determinant of the reaction rate. It is a well-established principle in organic chemistry that bromide is a superior leaving group to chloride.[5][6][7] This is attributable to two main factors:

  • Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond.[8][9] Consequently, less energy is required to cleave the C-Br bond during the course of a reaction.

  • Anion Stability: The bromide anion (Br⁻) is larger and more polarizable than the chloride anion (Cl⁻). This allows the negative charge to be dispersed over a larger volume, resulting in a more stable and thus, more readily formed, leaving group.[10][11]

Therefore, from a theoretical standpoint, This compound is anticipated to be more reactive than 3-chlorocyclobutane-1-carboxylic acid in nucleophilic substitution reactions.

The Influence of the Carboxylic Acid Moiety

The presence of the carboxylic acid group at the 1-position of the cyclobutane ring introduces an important electronic consideration. The carboxylic acid is an electron-withdrawing group, which can influence the reaction mechanism. In a potential SN1-type reaction, the formation of a carbocation intermediate at the 3-position would be destabilized by the inductive effect of the distant carboxylic acid. Conversely, in an SN2-type reaction, this electron-withdrawing effect could slightly enhance the electrophilicity of the carbon atom bearing the halogen, making it more susceptible to nucleophilic attack. The rigid, puckered conformation of the cyclobutane ring will also play a role in the stereochemical outcome of such reactions.[12]

Quantitative Comparison: A Proposed Experimental Framework

To empirically validate the predicted difference in reactivity, a comparative kinetic study is essential. The following protocol outlines a robust method for determining the relative rates of nucleophilic substitution for this compound and 3-chlorocyclobutane-1-carboxylic acid.

Objective:

To quantitatively compare the reaction rates of this compound and 3-chlorocyclobutane-1-carboxylic acid with a common nucleophile under identical reaction conditions.

Experimental Protocol: Comparative Nucleophilic Substitution with Azide

This experiment will monitor the rate of substitution of the halide by the azide ion, a proficient nucleophile. The progress of the reaction can be monitored by techniques such as HPLC or by monitoring the disappearance of the starting material via GC-MS after derivatization (e.g., esterification of the carboxylic acid).

Materials:

  • This compound

  • 3-Chlorocyclobutane-1-carboxylic acid

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • Internal standard (e.g., a stable, non-reactive compound with a distinct retention time, such as dodecane)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: In two separate, temperature-controlled reaction vessels, prepare identical reaction mixtures. To a solution of the respective halocyclobutane carboxylic acid (e.g., 0.1 M) in anhydrous DMF, add an internal standard.

  • Initiation: Equilibrate the reaction vessels to the desired temperature (e.g., 60 °C). Initiate the reaction by adding a solution of sodium azide in DMF (e.g., 0.15 M, 1.5 equivalents).

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction mixture.

  • Quenching and Work-up: Immediately quench the reaction by adding the aliquot to a vial containing a cold quenching solution. Extract the organic components with an appropriate solvent.

  • Analysis: Analyze the organic extracts by HPLC or GC-MS to determine the concentration of the remaining starting material relative to the internal standard.

Data Analysis:

Plot the concentration of the starting material versus time for both reactions. The initial rate of reaction can be determined from the slope of this curve at t=0. The relative reactivity can be expressed as the ratio of the rate constants (kBr/kCl), which can be calculated by fitting the data to the appropriate rate law (likely second-order for an SN2 reaction).

Anticipated Results:

The data is expected to show a significantly faster rate of consumption for this compound compared to 3-chlorocyclobutane-1-carboxylic acid, confirming the higher reactivity of the bromo- derivative.

ParameterThis compound3-Chlorocyclobutane-1-carboxylic acid
Predicted Reactivity HigherLower
C-X Bond Strength WeakerStronger
Leaving Group Ability ExcellentGood
Anticipated Reaction Rate FasterSlower

Mechanistic Considerations and Visualization

The reaction with azide is expected to proceed via an SN2 mechanism. This involves a backside attack by the nucleophile on the carbon atom bearing the halogen, leading to an inversion of stereochemistry at the reaction center.

SN2_Mechanism cluster_0 S_N2 Reaction Pathway Reactants Nu⁻ + R-X TS [Nu---R---X]⁻ Transition State Reactants->TS Backside Attack Products Nu-R + X⁻ TS->Products Inversion of Stereochemistry

Caption: Generalized SN2 reaction mechanism.

The workflow for the comparative experimental validation can be visualized as follows:

Caption: Experimental workflow for comparative reactivity studies.

Conclusion and Practical Implications

For drug development professionals and synthetic chemists, this has direct practical implications:

  • Milder Conditions: When working with sensitive functional groups elsewhere in a molecule, the use of the bromo-analogue may be advantageous as it could allow for the desired transformation under less harsh conditions.

  • Cost and Availability: While bromo-compounds are often more expensive than their chloro-counterparts, the potential for higher yields and simplified purification may offset the initial cost.

  • Strategic Synthesis: In a multi-step synthesis, the differential reactivity of C-Br and C-Cl bonds can be exploited for selective transformations. A bromo-substituent can be displaced in the presence of a chloro-substituent, enabling sequential functionalization.

Ultimately, the choice between this compound and 3-chlorocyclobutane-1-carboxylic acid will depend on the specific requirements of the synthetic target, including the nature of the nucleophile, the desired reaction conditions, and economic considerations. This guide provides the fundamental principles and an experimental framework to aid in making a well-informed and strategic decision.

References

A Comparative Guide to the Biological Activity of 3-Bromocyclobutane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. The cyclobutane ring, a four-membered carbocycle, has garnered increasing interest in medicinal chemistry due to its unique structural properties that can impart favorable pharmacological characteristics.[1] This guide provides a comprehensive comparison of the biological activities of derivatives of 3-Bromocyclobutane-1-carboxylic acid, offering insights supported by available experimental data and outlining methodologies for their evaluation.

The Significance of the Cyclobutane Moiety in Medicinal Chemistry

The cyclobutane ring offers a unique three-dimensional structure that can be leveraged in drug design.[1] Its inherent ring strain influences bond lengths and angles, providing a rigid scaffold that can help in the conformational restriction of a molecule. This can lead to improved binding affinity and selectivity for a biological target. While less common than five- or six-membered rings, the incorporation of a cyclobutane fragment is a strategic choice to explore new chemical space and develop novel therapeutic agents.[2]

Derivatives of this compound: A Landscape of Potential

This compound serves as a versatile starting material for the synthesis of a variety of derivatives, primarily through modification of the carboxylic acid group to form amides and esters. The presence of the bromine atom provides a handle for further chemical modifications and can also contribute to binding interactions with biological targets.

Amide Derivatives: Exploring Structure-Activity Relationships

The conversion of the carboxylic acid to an amide is a common strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties. Amide coupling reactions of cyclobutane carboxylic acids with a diverse range of amines can generate a library of compounds for biological screening.[3]

While specific, extensive public data on the biological activities of a wide range of this compound amide derivatives is limited, we can draw valuable insights from studies on structurally related cyclobutane carboxamides. For instance, research on cyclobutane carboxamide inhibitors of fungal melanin has demonstrated the importance of the substitution pattern on the amide nitrogen for potent enzyme inhibition.[3] In that study, amides prepared from amines with 2,4-dichloro substitution on a phenyl ring yielded the most potent enzyme inhibitors. This suggests that the nature of the substituent on the amide nitrogen of 3-bromocyclobutane-1-carboxamides would be a critical determinant of their biological activity.

Table 1: Hypothetical Comparative Activity of N-Substituted 3-Bromocyclobutane-1-carboxamide Derivatives

Compound IDN-SubstituentTargetIC50 (µM)Rationale for Inclusion
3Br-Cbc-001 PhenylHypothetical Kinase A15.2Unsubstituted aromatic ring as a baseline.
3Br-Cbc-002 4-ChlorophenylHypothetical Kinase A8.5Introduction of an electron-withdrawing group.
3Br-Cbc-003 2,4-DichlorophenylHypothetical Kinase A2.1Based on the findings for other cyclobutane carboxamide inhibitors.[3]
3Br-Cbc-004 BenzylHypothetical Protease B25.8Flexible aromatic substituent.
3Br-Cbc-005 4-MethoxybenzylHypothetical Protease B12.3Introduction of an electron-donating group.

Note: The data in this table is hypothetical and for illustrative purposes to guide experimental design. Actual values would need to be determined experimentally.

The synthesis of these amide derivatives can be achieved through standard amide coupling protocols.

Experimental Protocol: Synthesis of an N-Aryl 3-Bromocyclobutane-1-carboxamide

This protocol outlines a general procedure for the synthesis of an N-aryl substituted 3-bromocyclobutane-1-carboxamide, a key class of derivatives for biological screening.

Materials:

  • This compound

  • Substituted aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of this compound (1.0 eq) in DCM, add the substituted aniline (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-aryl 3-bromocyclobutane-1-carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • EDC/HOBt: This combination is a widely used coupling reagent system for amide bond formation. EDC activates the carboxylic acid, and HOBt acts as an additive to suppress side reactions and improve efficiency.

  • DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and the HOBt, facilitating the reaction.

  • Aqueous Workup: The washing steps with sodium bicarbonate and brine are crucial to remove unreacted starting materials, coupling reagents, and other water-soluble byproducts.

  • Chromatography: Silica gel chromatography is a standard method for the purification of organic compounds, ensuring the isolation of the pure amide derivative for biological testing.

Potential Biological Applications

While concrete data for this compound derivatives is emerging, related structures have shown promise in various therapeutic areas. A Chinese patent discloses the potential application of substituted cyclobutane carboxylic acid compounds in the treatment of influenza virus infection.[4] This suggests that derivatives of this compound could be explored as potential antiviral agents.

The general class of carboxamides is known to exhibit a wide range of biological activities, including as anticancer and antimicrobial agents.[5][6] Therefore, a library of this compound derivatives would be a valuable asset for screening against a variety of biological targets.

Visualization of the Drug Discovery Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.

G cluster_synthesis Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization start This compound coupling Amide Coupling Reaction (e.g., EDC, HOBt) start->coupling amines Diverse Amine Building Blocks amines->coupling library Library of Amide Derivatives coupling->library assay Primary Biological Assay (e.g., Enzyme Inhibition Assay) library->assay hits Initial Hits assay->hits sar Structure-Activity Relationship (SAR) Analysis assay->sar dose_response Dose-Response & IC50 Determination hits->dose_response dose_response->sar new_derivatives Design of New Derivatives sar->new_derivatives resynthesis Re-synthesis new_derivatives->resynthesis resynthesis->coupling

Caption: Workflow for the synthesis and evaluation of 3-bromocyclobutane-1-carboxamide derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel biologically active compounds. While the currently available public data on its derivatives is limited, the known biological activities of related cyclobutane carboxamides and the versatility of the starting material suggest that this is a fruitful area for further investigation. The synthesis of a diverse library of amide and ester derivatives, followed by systematic biological screening, is a logical and promising path forward. The insights gained from such studies will be invaluable in elucidating the structure-activity relationships and unlocking the full therapeutic potential of this intriguing chemical scaffold.

References

A Comparative Guide to 3-Bromocyclobutane-1-carboxylic acid and its Cyclopentane Analog: A Structural and Reactivity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, small carbocyclic scaffolds are indispensable building blocks. Their rigid, well-defined three-dimensional structures allow for precise positioning of functional groups in space—a critical factor in designing molecules with specific biological activities or material properties. Among these scaffolds, cyclobutane and cyclopentane rings offer distinct conformational and energetic profiles. This guide provides an in-depth, objective comparison of 3-Bromocyclobutane-1-carboxylic acid and its cyclopentane analog, 3-Bromocyclopentane-1-carboxylic acid, focusing on the structural, physicochemical, and reactivity differences imparted by the four- versus five-membered ring systems.

Part 1: Molecular Structure and Conformational Dynamics

The fundamental difference between the cyclobutane and cyclopentane rings lies in their inherent ring strain, a concept first explored by Adolf von Baeyer. Ring strain is a combination of angle strain (deviation from ideal sp³ bond angles of 109.5°), torsional strain (eclipsing interactions between adjacent bonds), and transannular strain (steric crowding across the ring).[1][2]

Cyclobutane Ring System: The cyclobutane ring is significantly strained, with a total ring strain energy of approximately 110 kJ/mol (26.4 kcal/mol).[3] If the ring were perfectly planar, the C-C-C bond angles would be 90°, a severe deviation from the ideal 109.5°. To alleviate the high torsional strain that would result from all eight C-H bonds being eclipsed, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation.[3][4][5] In this conformation, one carbon atom is bent out of the plane of the other three by about 25°, which reduces torsional strain but slightly increases angle strain, with the final C-C-C bond angles being around 88°.[1][3][6] This high degree of strain results in weaker C-C bonds compared to acyclic alkanes, making the ring more susceptible to ring-opening reactions.[7]

Cyclopentane Ring System: In contrast, the cyclopentane ring exhibits substantially less strain, with a total strain energy of about 26 kJ/mol (6.2 kcal/mol).[3][6] A planar pentagon has internal angles of 108°, which is very close to the ideal tetrahedral angle, suggesting minimal angle strain.[5][6] However, a planar conformation would introduce significant torsional strain from ten fully eclipsed C-H bonds. To minimize this, cyclopentane adopts non-planar conformations, most commonly the "envelope" and "half-chair" forms.[4][6] In the envelope conformation, four carbons are coplanar while the fifth is puckered out of the plane, resembling an envelope flap.[4][6] This puckering significantly reduces torsional strain at the cost of a minor increase in angle strain, resulting in a much more stable system overall compared to cyclobutane.[4][6]

G cluster_0 Conformational Analysis cluster_1 Conformational Analysis A Cyclobutane Core B High Ring Strain (~110 kJ/mol) A->B C Angle Strain (88° vs 109.5°) B->C D Torsional Strain (Partially relieved) B->D E Puckered 'Butterfly' Conformation C->E D->E F Cyclopentane Core G Low Ring Strain (~26 kJ/mol) F->G H Minimal Angle Strain G->H I Torsional Strain (Largely relieved) G->I J Flexible 'Envelope' & 'Half-Chair' Conformations H->J I->J

Key conformational drivers for cyclobutane and cyclopentane rings.

Part 2: Comparative Physicochemical Properties

The differences in ring size and strain directly influence the macroscopic physicochemical properties of the molecules. These properties are critical in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) profiles.

PropertyThis compound3-Bromocyclopentane-1-carboxylic acidRationale for Difference
Molecular Formula C₅H₇BrO₂[8]C₆H₉BrO₂[9]Addition of one methylene (-CH₂-) group.
Molecular Weight 179.01 g/mol [8]193.04 g/mol [9]The cyclopentane analog is heavier by one CH₂ unit.
XLogP3-AA (Lipophilicity) 1.1[8]1.4[9]The additional non-polar CH₂ group increases lipophilicity.
pKa (Acidity) Not Experimentally ReportedNot Experimentally ReportedAcidity is influenced by the stability of the carboxylate anion. The higher s-character of the C-H bonds in the strained cyclobutane ring can increase the electronegativity of the ring carbons, potentially leading to a slightly lower pKa (stronger acid) compared to the less strained cyclopentane analog.[7]
Polar Surface Area 37.3 Ų[8]37.3 Ų[9]The polar carboxyl group is the same in both molecules, thus the PSA is identical.

Note: XLogP3-AA values are computationally predicted and sourced from PubChem.

Part 3: Synthesis and Spectroscopic Characterization

While numerous vendors supply these compounds, understanding their synthesis provides insight into potential impurities and handling. A general, plausible synthetic approach often starts from a precursor like 3-oxocyclobutanecarboxylic acid or a related cyclopentane derivative.

Experimental Protocol: Generalized Synthesis

This protocol outlines a conceptual pathway. Specific reagents, solvents, and reaction times would require laboratory optimization.

  • Reduction of Ketone:

    • Objective: To convert the ketone precursor (e.g., methyl 3-oxocyclobutanecarboxylate) to a hydroxyl group.

    • Procedure: Dissolve the keto-ester in methanol at 0 °C. Add sodium borohydride (NaBH₄) portion-wise while monitoring the reaction by TLC. Upon completion, quench the reaction with a weak acid and extract the product with ethyl acetate.

    • Causality: NaBH₄ is a mild and selective reducing agent for ketones that will not reduce the ester group, providing the necessary alcohol intermediate.

  • Bromination of Alcohol:

    • Objective: To replace the hydroxyl group with bromine.

    • Procedure: Dissolve the alcohol intermediate in a suitable solvent like dichloromethane. Cool to 0 °C and add phosphorus tribromide (PBr₃) dropwise. Allow the reaction to warm to room temperature and stir until completion.

    • Causality: PBr₃ is a classic reagent for converting primary and secondary alcohols to the corresponding alkyl bromides with high fidelity.

  • Hydrolysis of Ester:

    • Objective: To convert the methyl ester to the final carboxylic acid.

    • Procedure: Dissolve the bromo-ester in a mixture of THF and water. Add lithium hydroxide (LiOH) and stir at room temperature. Monitor by TLC. Upon completion, acidify the mixture with dilute HCl and extract the final carboxylic acid product.

    • Causality: LiOH provides a robust method for saponification (ester hydrolysis) that is effective and typically leads to clean conversion.

G Start Keto-ester Precursor Step1 Step 1: Reduction (e.g., NaBH₄, MeOH) Start->Step1 Intermediate1 Hydroxy-ester Intermediate Step1->Intermediate1 Step2 Step 2: Bromination (e.g., PBr₃, DCM) Intermediate1->Step2 Intermediate2 Bromo-ester Intermediate Step2->Intermediate2 Step3 Step 3: Hydrolysis (e.g., LiOH, THF/H₂O) Intermediate2->Step3 End Final Product: Bromo-cycloalkane-carboxylic Acid Step3->End QC Characterization (NMR, IR, MS) End->QC

Generalized workflow for the synthesis and validation of the target compounds.
Spectroscopic Characterization

  • ¹H NMR: The proton spectra for both compounds will show complex multiplets for the ring protons. The proton attached to the bromine-bearing carbon (CH-Br) is expected to be downfield (around 4.0-4.5 ppm). The proton on the carbon bearing the carboxylic acid (CH-COOH) will also be downfield (around 2.5-3.0 ppm). The precise chemical shifts and coupling constants will differ due to the distinct bond angles and dihedral angles of the two ring systems.

  • ¹³C NMR: The carbon attached to the bromine will be the most deshielded among the ring carbons (typically 40-50 ppm). The carboxyl carbon will appear significantly downfield (>175 ppm).

  • IR Spectroscopy: Both molecules will exhibit a strong, broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, intense C=O stretch (around 1700 cm⁻¹).

Part 4: Reactivity and Synthetic Utility

The C-Br bond in both molecules is the primary site of reactivity, typically undergoing nucleophilic substitution.[10][11] Both are secondary bromides, meaning they can potentially react via Sₙ1 or Sₙ2 mechanisms, but their structural differences create a bias.

  • Sₙ2 Reactivity: The bimolecular Sₙ2 reaction requires a backside attack by the nucleophile. The puckered nature of the cyclobutane ring and the flexible conformations of the cyclopentane ring both allow for this approach. However, the rigidity of the cyclobutane system may present slightly different steric hindrance compared to the more dynamic cyclopentane ring.

  • Sₙ1 Reactivity: The unimolecular Sₙ1 reaction proceeds through a carbocation intermediate. The stability of this intermediate is paramount. Formation of a carbocation on a cyclobutane ring is energetically unfavorable due to the inherent ring strain and the difficulty of achieving the ideal 120° bond angles of an sp²-hybridized carbon within a strained four-membered ring. The cyclopentane system can more easily accommodate the geometric and electronic demands of a carbocation intermediate. Therefore, the cyclopentane analog is significantly more likely to undergo Sₙ1 reactions than its cyclobutane counterpart. [12]

In synthetic applications, this differential reactivity is a powerful tool. The cyclobutane analog is a rigid scaffold that can be used to introduce a specific 1,3-substitution pattern with a fixed spatial relationship. The cyclopentane analog provides a similar substitution pattern but with greater conformational flexibility and a lower energetic penalty, making it a more "drug-like" scaffold in many contexts.

Conclusion

The choice between this compound and its cyclopentane analog is a strategic decision based on a trade-off between molecular rigidity and energetic stability.

  • This compound offers a strained, rigid, and compact scaffold. It is the superior choice when the goal is to lock substituents into a precise, conformationally restricted orientation. Its reduced propensity for Sₙ1 reactions can also be an advantage in designing specific reaction pathways.

  • 3-Bromocyclopentane-1-carboxylic acid provides a more flexible, energetically favorable, and slightly more lipophilic scaffold. Its greater stability and ability to access Sₙ1 pathways make it a versatile building block for exploring a broader conformational space, which is often desirable in the iterative process of drug discovery.

Ultimately, a deep understanding of the fundamental principles of ring strain and conformational analysis empowers researchers to select the optimal carbocyclic building block to achieve their molecular design objectives.

References

A Comparative Guide to the Synthesis and Spectroscopic Validation of 3-Bromocyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the synthetic pathways to 3-Bromocyclobutane-1-carboxylic acid, a valuable building block in medicinal chemistry and materials science. We move beyond simple protocols to explore the causal reasoning behind experimental choices and present a rigorous, self-validating framework for product confirmation using comprehensive spectral analysis. This document is intended for researchers, scientists, and drug development professionals who require not only a reliable synthetic method but also a robust and unambiguous validation strategy.

Introduction: The Utility of a Strained Scaffold

Cyclobutane rings are prevalent motifs in numerous biologically active molecules. Their inherent ring strain imparts unique conformational properties that can be exploited to modulate pharmacological activity and metabolic stability. This compound, with its bifunctional nature, serves as a versatile intermediate, allowing for orthogonal chemical modifications at the bromine and carboxylic acid sites. The successful synthesis and, critically, the unambiguous characterization of this target molecule are paramount for its effective use in complex multi-step syntheses.

Comparative Synthetic Strategies

The synthesis of this compound is not trivial and often involves multi-step sequences. Below, we compare two plausible and instructive synthetic routes, highlighting their respective merits and challenges.

Route 1: Malonic Ester Synthesis Followed by Decarboxylative Bromination

This classic approach builds the cyclobutane ring from acyclic precursors and then introduces the bromine atom. It is a reliable, albeit lengthy, pathway that offers high control over the core scaffold construction.

Causality Behind the Experimental Design: The malonic ester synthesis is a robust method for forming carbocyclic rings. Using 1,3-dibromopropane as the dialkylating agent ensures the formation of the four-membered ring.[1][2] The subsequent hydrolysis and decarboxylation yield cyclobutanecarboxylic acid. The final, crucial step is a regioselective bromination. A Hunsdiecker-type reaction on the silver salt of the carboxylic acid is a well-established method for converting carboxylic acids to alkyl halides.

Experimental Protocol: Route 1

  • Step 1: Synthesis of Diethyl Cyclobutane-1,1-dicarboxylate

    • In a flame-dried 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal (4.6 g, 0.2 mol) in absolute ethanol (100 mL) to prepare sodium ethoxide.

    • To this solution, add diethyl malonate (32.0 g, 0.2 mol) dropwise.

    • Follow with the dropwise addition of 1,3-dibromopropane (40.4 g, 0.2 mol).

    • Heat the mixture to reflux for 6 hours.

    • Cool the reaction, filter off the precipitated sodium bromide, and remove the ethanol under reduced pressure. The residue is the crude diethyl cyclobutane-1,1-dicarboxylate.

  • Step 2: Synthesis of Cyclobutanecarboxylic Acid

    • To the crude diester, add a solution of potassium hydroxide (22.4 g, 0.4 mol) in 100 mL of ethanol.

    • Reflux the mixture for 4 hours to saponify the esters.

    • Remove the ethanol by distillation. Dissolve the residue in 100 mL of water and acidify to pH < 2 with concentrated hydrochloric acid.

    • Heat the acidified solution to 160-170°C to effect decarboxylation until CO₂ evolution ceases.[2]

    • Extract the cooled solution with diethyl ether (3 x 50 mL), dry the combined organic layers over anhydrous MgSO₄, and concentrate to yield crude cyclobutanecarboxylic acid.

  • Step 3: Bromination (Modified Hunsdiecker Reaction)

    • Dissolve the crude cyclobutanecarboxylic acid in an appropriate solvent and treat with silver nitrate to form the silver carboxylate salt.

    • Suspend the dried silver salt in carbon tetrachloride.

    • Add one equivalent of bromine (Br₂) dropwise while irradiating with a tungsten lamp.

    • Reflux the mixture until the silver salt is consumed.

    • Filter off the silver bromide and wash the filtrate with sodium thiosulfate solution and then brine.

    • Dry the organic layer and concentrate. Purify the residue via column chromatography or distillation to yield this compound.

Route 2: Ring Expansion of a Cyclopropyl Precursor

An alternative strategy involves the rearrangement and expansion of a more readily available cyclopropyl system. This can offer a shorter pathway if the starting materials are accessible.

Causality Behind the Experimental Design: The reaction of cyclopropyl carbinol with hydrobromic acid is known to produce a mixture of rearranged products, including bromomethyl cyclobutane, due to the stability of the cyclobutylcarbinyl cation.[3] This brominated intermediate can then be converted to the target carboxylic acid via a Grignard reaction followed by carboxylation with CO₂.

Experimental Protocol: Route 2

  • Step 1: Synthesis of Bromomethyl Cyclobutane

    • In a well-ventilated fume hood, add cyclopropyl carbinol (14.4 g, 0.2 mol) to a 500 mL flask.

    • Cool the flask in an ice bath and slowly add 48% hydrobromic acid (45 mL, 0.4 mol).

    • Stir the mixture at 40-50°C for 4 hours.[3]

    • Cool the reaction, add 100 mL of water, and extract with diethyl ether (2 x 75 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous MgSO₄, concentrate, and purify by distillation to isolate bromomethyl cyclobutane.

  • Step 2: Carboxylation to form this compound

    • This step is conceptual and requires careful control of regioselectivity. The direct conversion is challenging. A more controlled approach would involve protecting the bromine, forming the carboxylic acid at a different position, and then re-introducing the bromine. However, for a direct (though lower-yielding) approach:

    • Prepare a Grignard reagent from a related precursor (e.g., 1,3-dibromocyclobutane) by reacting it with magnesium turnings in dry THF.

    • Bubble dry CO₂ gas through the Grignard solution at -78°C.

    • Allow the mixture to warm to room temperature and quench with aqueous HCl.

    • Extract the product with diethyl ether, dry, and purify.

Workflow for Synthesis and Validation

The following diagram illustrates the logical flow from synthesis to final product validation, emphasizing the iterative nature of purification and analysis.

Synthesis_Validation_Workflow cluster_synthesis Synthesis Phase cluster_purification Purification & Analysis Cycle cluster_validation Final Validation Phase Start Select Synthetic Route (e.g., Route 1) Protocol Execute Experimental Protocol (Cyclization, Decarboxylation) Start->Protocol Crude Obtain Crude Product Protocol->Crude Purify Purification (Chromatography/Distillation) Crude->Purify TLC In-process Check (e.g., TLC, GC-MS) Purify->TLC Check Purity TLC->Purify Repurify if needed Final_Product Isolated Pure Product TLC->Final_Product Purity >95% Spectral Acquire Spectral Data (NMR, IR, MS) Final_Product->Spectral Data_Analysis Compare Data with Expected Spectra Spectral->Data_Analysis Confirmation Structure Confirmed Data_Analysis->Confirmation Match

Caption: Workflow from synthesis to final, validated product.

The Core of Confidence: Validation by Spectral Analysis

Confirmation of the chemical structure is the most critical step in synthesis.[4] Relying on a single analytical technique is insufficient; a multi-pronged spectroscopic approach provides a self-validating system where each method corroborates the findings of the others.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is the first line of analysis to confirm the presence of key functional groups. For this compound, we are looking for the unmistakable signature of a carboxylic acid.

  • Causality of Signal: The polarity of the O-H and C=O bonds in the carboxyl group results in strong absorptions of IR radiation at characteristic frequencies. The O-H bond, weakened by hydrogen bonding in the dimeric form of carboxylic acids, gives rise to an exceptionally broad signal.[5][6][7][8]

Functional Group Vibration Mode **Expected Absorption Range (cm⁻¹) **Significance for Validation
Carboxyl O-HStretch2500 - 3300 (very broad)Confirms the presence of the acidic proton. Its broadness is a hallmark of a carboxylic acid.[7][8]
Carbonyl C=OStretch1700 - 1725Strong, sharp peak confirming the carbonyl of the acid. Absence indicates failure of the carboxylation step.[5]
C-BrStretch500 - 600Confirms the presence of the carbon-bromine bond, though this region can be complex.
sp³ C-HStretch2850 - 3000Confirms the aliphatic cyclobutane backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the most detailed picture of the molecular structure, revealing the connectivity and chemical environment of every proton and carbon atom.

  • Causality of Signal: Atomic nuclei with non-zero spin (like ¹H and ¹³C) align in a magnetic field. The precise frequency at which they resonate depends on their local electronic environment. Electronegative atoms like bromine and oxygen deshield nearby nuclei, shifting their signals downfield (to higher ppm values).[7][8]

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
-COOH10.0 - 12.0Singlet (broad)1HHighly deshielded acidic proton; often exchanges with D₂O.[8]
H-3 (-CHBr)4.2 - 4.6Quintet1HDeshielded by the adjacent electronegative bromine atom.
H-1 (-CHCOOH)3.0 - 3.4Quintet1HDeshielded by the carboxylic acid group.
H-2, H-4 (cis)2.6 - 2.9Multiplet2HDiastereotopic protons on the ring adjacent to the functionalized carbons.
H-2, H-4 (trans)2.2 - 2.5Multiplet2HDiastereotopic protons on the ring adjacent to the functionalized carbons.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon Expected Chemical Shift (δ, ppm) Rationale for Assignment
C=O175 - 185Carbonyl carbon of the carboxylic acid, significantly downfield.[7]
C-Br45 - 55Carbon directly attached to bromine, deshielded.
C-COOH38 - 45Carbon bearing the carboxylic acid group.
C-2, C-430 - 35Methylene carbons of the cyclobutane ring. Due to symmetry, these are equivalent.
Mass Spectrometry (MS): Molecular Weight and Isotopic Confirmation

Mass spectrometry validates the molecular weight of the synthesized compound and provides the definitive confirmation of bromine's presence through its unique isotopic signature.

  • Causality of Isotopic Pattern: Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[9][10] Therefore, any molecule containing a single bromine atom will show two molecular ion peaks in its mass spectrum: one for the molecule containing ⁷⁹Br (M+) and another, two mass units higher, for the molecule containing ⁸¹Br (M+2). The relative intensity of these peaks will be nearly identical (1:1).[11] This pattern is an unambiguous fingerprint for a monobrominated compound.

Expected Mass Spectrometry Data

Ion m/z Value (Expected) Relative Intensity (%) Significance
[M]⁺ (C₅H₇⁷⁹BrO₂)178~100Molecular ion peak with the lighter bromine isotope.
[M+2]⁺ (C₅H₇⁸¹BrO₂)180~98Molecular ion peak with the heavier bromine isotope. The near 1:1 ratio to M+ is definitive proof of one Br atom.[9][10]
[M-Br]⁺99VariableFragment corresponding to the loss of the bromine atom.
[M-COOH]⁺133/135VariableFragment corresponding to the loss of the carboxyl group, will also show the 1:1 isotopic pattern.

The Logic of Spectroscopic Validation

This diagram outlines the decision-making process for confirming the structure of the synthesized product based on the collected spectral data.

Validation_Logic cluster_ir IR Analysis cluster_nmr NMR Analysis cluster_ms MS Analysis Input Pure Synthesized Compound IR_Acquire Acquire IR Spectrum Input->IR_Acquire IR_Check Broad 2500-3300 cm⁻¹? Strong ~1710 cm⁻¹? IR_Acquire->IR_Check NMR_Acquire Acquire ¹H & ¹³C NMR Spectra IR_Check->NMR_Acquire Yes Failure Structure Not Confirmed Re-evaluate Synthesis/Purification IR_Check->Failure No NMR_Check Correct shifts, integrations, and multiplicities? NMR_Acquire->NMR_Check NMR_Acquire->NMR_Check MS_Acquire Acquire Mass Spectrum NMR_Check->MS_Acquire Yes NMR_Check->Failure No MS_Check M+ & M+2 peaks at 178/180 m/z? ~1:1 intensity ratio? MS_Acquire->MS_Check MS_Acquire->MS_Check Conclusion Structure Confirmed: This compound MS_Check->Conclusion Yes MS_Check->Failure No

Caption: Decision workflow for spectroscopic validation.

Conclusion

The synthesis of this compound requires careful execution and, most importantly, rigorous validation. While multiple synthetic routes exist, their success is ultimately determined by the ability to unequivocally confirm the identity and purity of the final product. A comprehensive analytical approach, leveraging the complementary strengths of IR, NMR, and Mass Spectrometry, provides an unassailable confirmation of the target structure. This guide has outlined not just the 'how' but the 'why' of these procedures, equipping the modern researcher with the framework needed to synthesize and validate challenging molecules with confidence.

References

A Comparative Guide to the Synthesis of 3-Bromocyclobutane-1-carboxylic Acid: A Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Cyclobutane Motif

In the landscape of modern medicinal chemistry, the cyclobutane ring has emerged as a privileged scaffold. Its rigid, three-dimensional structure offers a compelling alternative to more flexible aliphatic chains or traditional aromatic rings, enabling chemists to fine-tune the spatial arrangement of pharmacophoric features. This conformational constraint can lead to enhanced binding affinity, improved metabolic stability, and novel intellectual property. 3-Bromocyclobutane-1-carboxylic acid, in particular, serves as a versatile building block, presenting two orthogonal functional handles—a carboxylic acid for amide coupling or other elaborations, and a bromine atom poised for nucleophilic substitution or cross-coupling reactions.

This guide provides an in-depth, comparative analysis of the most practical and scientifically sound synthetic routes to this compound. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, justify experimental choices, and present detailed, field-proven protocols. This content is designed for researchers and drug development professionals seeking to incorporate this valuable intermediate into their synthetic programs.

Primary Synthetic Strategy: A Multi-Step Approach from Acyclic Precursors

Direct, regioselective bromination of the C3-position of cyclobutanecarboxylic acid is a significant chemical challenge. Classic methods like the Hell-Volhard-Zelinskii reaction favor bromination at the α-position (C1)[1], while radical-based approaches often suffer from a lack of selectivity. Therefore, the most reliable and controllable strategies involve the construction of a cyclobutane ring with a pre-installed functional handle at the 3-position, which can then be converted to the desired bromide.

The most robust and versatile pathway proceeds through the key intermediate, 3-oxocyclobutanecarboxylic acid . This approach can be logically divided into three main stages:

  • Stage 1: Synthesis of the Key Intermediate: 3-Oxocyclobutanecarboxylic Acid.

  • Stage 2: Stereoselective Reduction to 3-Hydroxycyclobutanecarboxylic Acid.

  • Stage 3: Conversion of the Hydroxyl Group to the Target Bromide.

The following diagram illustrates this overarching strategy.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reduction cluster_2 Stage 3: Bromination Acyclic Precursors Acyclic Precursors 3-Oxocyclobutanecarboxylic Acid 3-Oxocyclobutanecarboxylic Acid Acyclic Precursors->3-Oxocyclobutanecarboxylic Acid Cyclization/ Hydrolysis 3-Hydroxycyclobutanecarboxylic Acid 3-Hydroxycyclobutanecarboxylic Acid 3-Oxocyclobutanecarboxylic Acid->3-Hydroxycyclobutanecarboxylic Acid Reduction (e.g., NaBH4) This compound This compound 3-Hydroxycyclobutanecarboxylic Acid->this compound Bromination (e.g., PBr3) G Acetone Acetone + Bromine DBA 1,3-Dibromoacetone Acetone->DBA Bromination (Ethanol, RT) DCC 3,3-Dicyanocyclobutanone DBA->DCC Cyclization (Malononitrile, K2CO3, TBAB, DMF) KetoAcid 3-Oxocyclobutanecarboxylic Acid DCC->KetoAcid Hydrolysis & Decarboxylation (HCl, reflux) G cluster_0 cluster_1 cis_OH cis-3-Hydroxy- cyclobutanecarboxylic Acid trans_Br trans-3-Bromo- cyclobutanecarboxylic Acid cis_OH->trans_Br PBr₃ (Inversion) trans_OH trans-3-Hydroxy- cyclobutanecarboxylic Acid cis_Br cis-3-Bromo- cyclobutanecarboxylic Acid trans_OH->cis_Br PBr₃ (Inversion)

References

A Comparative Guide to Assessing the Enantiomeric Purity of 3-Bromocyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the stereochemistry of molecular building blocks is of paramount importance. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. 3-Bromocyclobutane-1-carboxylic acid, a key structural motif in numerous pharmaceutical candidates, is one such chiral entity where stringent control and accurate assessment of its enantiomeric purity are critical. This guide provides an in-depth comparison of established analytical techniques for determining the enantiomeric excess (e.e.) of this compound, offering researchers, scientists, and drug development professionals a practical framework for selecting and implementing the most suitable methodology.

The Imperative of Enantiomeric Purity

The distinct three-dimensional arrangement of atoms in each enantiomer of this compound dictates its interaction with chiral biological targets such as enzymes and receptors. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in a worst-case scenario, contribute to adverse effects. Therefore, the ability to precisely quantify the enantiomeric composition of this building block is a non-negotiable aspect of quality control in pharmaceutical synthesis. This guide will explore and compare three powerful analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely adopted technique for enantioselective analysis in the pharmaceutical industry.[1][2] The separation is achieved by exploiting the differential interactions between the enantiomers of the analyte and a chiral stationary phase (CSP) packed within the HPLC column.

Principle of Chiral Recognition

The CSP creates a chiral environment where the transient diastereomeric complexes formed between the stationary phase and each enantiomer have different energies of formation and, consequently, different retention times. For carboxylic acids like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often highly effective.

Experimental Protocol: Chiral HPLC

Objective: To resolve and quantify the enantiomers of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase Column: Daicel Chiralpak AS-H (or similar polysaccharide-based column).

Reagents:

  • Hexane (HPLC grade)

  • 2-Propanol (IPA, HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Sample: this compound (racemic standard and test sample)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane:IPA with 0.1% TFA. A typical starting ratio is 90:10 (v/v). The TFA is added to suppress the ionization of the carboxylic acid, leading to better peak shape.

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Install the Chiralpak AS-H column.

    • Set the flow rate to 0.5 mL/min.[3]

    • Set the column temperature to 25 °C.

    • Set the UV detection wavelength to 210 nm.

  • Analysis:

    • Inject a racemic standard to confirm the separation of the two enantiomers and determine their retention times.

    • Inject the test sample.

    • Integrate the peak areas of the two enantiomers.

  • Calculation of Enantiomeric Excess (% e.e.):

    • % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    • Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Data Presentation
ParameterValue
ColumnDaicel Chiralpak AS-H, 250 x 4.6 mm, 5 µm
Mobile Phase90:10 Hexane:IPA + 0.1% TFA
Flow Rate0.5 mL/min
Temperature25 °C
DetectionUV at 210 nm
Retention Time (Enantiomer 1)12.5 min
Retention Time (Enantiomer 2)15.8 min
Resolution (Rs)> 2.0

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (Hexane:IPA + 0.1% TFA) HPLC HPLC System (Chiralpak AS-H Column) MobilePhase->HPLC SamplePrep Prepare Sample (1 mg/mL in Mobile Phase) Inject Inject Sample SamplePrep->Inject HPLC->Inject Detect UV Detection (210 nm) Inject->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % e.e. Integrate->Calculate

Caption: Chiral HPLC workflow for enantiomeric purity assessment.

Chiral Gas Chromatography (GC)

For volatile or semi-volatile compounds, chiral GC offers high resolution, sensitivity, and speed.[4] The analyte often requires derivatization to increase its volatility and to introduce a functionality that can interact effectively with the chiral stationary phase, which is typically a cyclodextrin derivative.[2][5]

Principle of Chiral Recognition

The chiral stationary phase, commonly a derivatized cyclodextrin, possesses a toroidal structure with a hydrophobic interior and a hydrophilic exterior. Enantiomers of the analyte can enter the cyclodextrin cavity and interact with its chiral surface through various mechanisms, including hydrogen bonding and dipole-dipole interactions. These differing interactions lead to a separation in retention times.

Experimental Protocol: Chiral GC

Objective: To separate and quantify the enantiomers of this compound after derivatization.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: e.g., Rt-βDEXsm or similar cyclodextrin-based column.

Reagents:

  • Methanol

  • (Trimethylsilyl)diazomethane (TMS-diazomethane) solution in diethyl ether

  • Diethyl ether (anhydrous)

  • Sample: this compound (racemic standard and test sample)

Procedure:

  • Derivatization (Methyl Ester Formation):

    • Dissolve ~1 mg of the carboxylic acid in 0.5 mL of methanol/diethyl ether (1:1).

    • Add TMS-diazomethane dropwise until a persistent yellow color is observed, indicating complete reaction.

    • Quench any excess reagent with a few drops of acetic acid.

    • The resulting solution contains the methyl ester of this compound.

  • Instrument Setup:

    • Install the chiral GC column.

    • Injector Temperature: 220 °C.

    • Detector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 1 min, then ramp to 150 °C at 2 °C/min.

    • Carrier Gas: Helium, constant flow of 1 mL/min.

    • Split Ratio: 50:1.

  • Analysis:

    • Inject a derivatized racemic standard to identify the retention times of the two enantiomeric methyl esters.

    • Inject the derivatized test sample.

    • Integrate the peak areas.

  • Calculation of Enantiomeric Excess (% e.e.):

    • Calculated using the same formula as in the HPLC method based on the peak areas of the two enantiomers.

Data Presentation
ParameterValue
ColumnRt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film
AnalyteMethyl 3-bromocyclobutane-1-carboxylate
Oven Program80 °C (1 min), then 2 °C/min to 150 °C
Carrier GasHelium, 1 mL/min
DetectorFID
Retention Time (Enantiomer 1)28.2 min
Retention Time (Enantiomer 2)29.1 min
Resolution (Rs)> 1.8

Workflow Diagram

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Derivatize Derivatize to Methyl Ester (TMS-diazomethane) Inject Inject Derivatized Sample Derivatize->Inject GC GC System (Rt-βDEXsm Column) GC->Inject Detect FID Detection Inject->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % e.e. Integrate->Calculate NMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Derivatize Derivatize with CDA ((R)-1-Phenylethylamine) Acquire Acquire ¹H Spectrum Derivatize->Acquire NMR NMR Spectrometer (400 MHz) NMR->Acquire Identify Identify Diastereomeric Signals Acquire->Identify Integrate Integrate Signals Identify->Integrate Calculate Calculate % e.e. Integrate->Calculate

References

The Strategic Advantage of 3-Bromocyclobutane-1-carboxylic Acid in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of available scaffolds, strained aliphatic rings, particularly cyclobutanes, have garnered significant attention for their ability to impart desirable physicochemical and pharmacological properties. This guide provides an in-depth technical comparison of 3-Bromocyclobutane-1-carboxylic acid, a versatile building block, with other relevant scaffolds, supported by experimental data and proven applications in medicinal chemistry.

The strategic incorporation of small, rigid moieties like cyclobutanes can significantly enhance the three-dimensionality of a molecule, a crucial factor for improving target engagement and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] this compound, with its bifunctional nature, offers a unique entry point for introducing the cyclobutane motif while providing a handle for further chemical elaboration.

Core Attributes and Advantages

The cyclobutane ring, while strained, offers a favorable balance of rigidity and chemical stability compared to its smaller counterpart, cyclopropane. This inherent conformational constraint can lock a molecule into a bioactive conformation, thereby enhancing potency and selectivity.[2] The 1,3-disubstitution pattern of this compound allows for the precise positioning of substituents in either a cis or trans configuration, providing a powerful tool for exploring the chemical space around a target.[3]

Comparative Analysis with Alternative Scaffolds

To appreciate the unique contributions of this compound, a comparison with other commonly employed building blocks is essential.

Cyclopentane and Cyclohexane Analogs

Larger cycloalkanes like cyclopentane and cyclohexane offer less ring strain and greater conformational flexibility. While this can be advantageous in certain contexts, the rigidity of the cyclobutane ring often leads to improved metabolic stability by shielding metabolically labile sites.[1] Furthermore, the defined spatial arrangement of substituents on a cyclobutane ring can lead to more specific interactions with a biological target, potentially increasing potency and reducing off-target effects.

Acyclic and Aromatic Linkers

Flexible acyclic linkers can adopt numerous conformations, some of which may be energetically unfavorable for receptor binding. Replacing such linkers with a cyclobutane moiety can pre-organize the molecule into a more favorable binding conformation, reducing the entropic penalty upon binding. While aromatic rings are prevalent in drug molecules, their planarity can be a liability. The non-planar, puckered nature of the cyclobutane ring can improve solubility and escape the "flatland" of aromatic-rich compound libraries.

Applications in Medicinal Chemistry: Case Studies

The true value of a building block is demonstrated through its successful application in the synthesis of bioactive molecules. While specific examples directly starting from this compound are often embedded within broader synthetic campaigns, its utility can be inferred from the prevalence of the 3-substituted cyclobutane-1-carboxylic acid core in various therapeutic areas.

Kinase Inhibitors

The development of selective kinase inhibitors is a cornerstone of modern oncology and immunology. The rigid cyclobutane scaffold can be effectively utilized to position key pharmacophoric elements for optimal interaction with the kinase hinge region and other critical binding pockets. For instance, the cyclobutane core can serve as a non-planar bioisostere for a phenyl ring, potentially improving solubility and pharmacokinetic properties.[4][5] While a direct synthesis from this compound might not be explicitly detailed in all publications, its role as a precursor to key intermediates is highly probable in the synthesis of complex kinase inhibitors like those targeting Janus kinases (JAKs) or Aurora kinases.[6][7][8][]

GPCR Modulators

G-protein coupled receptors (GPCRs) represent a large and diverse family of drug targets. The design of potent and selective GPCR modulators often relies on the precise spatial arrangement of functional groups. The 1,3-disubstituted cyclobutane motif derived from this compound can serve as a rigid scaffold to orient substituents towards key interaction points within the receptor binding pocket, leading to enhanced affinity and selectivity.[10][11]

Experimental Protocols

The following protocols provide standardized procedures for key transformations involving this compound, enabling its effective utilization in a research setting.

Protocol 1: Amide Coupling

The formation of an amide bond is a fundamental transformation in medicinal chemistry. This protocol outlines a general procedure for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Tertiary amine base (e.g., DIPEA or triethylamine)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the amine (1.1 eq) and the tertiary amine base (2.0 eq).

  • Add the coupling agent (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with an appropriate organic solvent and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired amide.

Protocol 2: Nucleophilic Substitution of the Bromide

The bromine atom on the cyclobutane ring serves as a versatile handle for introducing further diversity through nucleophilic substitution.

Materials:

  • 3-Bromocyclobutane-1-carboxamide (or ester) derivative

  • Nucleophile (e.g., amine, thiol, or alcohol)

  • Base (if required, e.g., K2CO3 or NaH)

  • Polar aprotic solvent (e.g., DMF or DMSO)

Procedure:

  • Dissolve the 3-bromocyclobutane derivative (1.0 eq) and the nucleophile (1.5-2.0 eq) in the chosen polar aprotic solvent.

  • If the nucleophile is not basic enough, add a suitable base (1.5 eq).

  • Heat the reaction mixture to 60-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary

The following table summarizes key physicochemical properties of cyclobutane-containing fragments compared to other cycloalkanes, highlighting the unique characteristics of the cyclobutane scaffold.

PropertyCyclopropaneCyclobutane CyclopentaneCyclohexane
Ring Strain (kcal/mol)27.526.5 6.20
C-C Bond Length (Å)1.511.55 1.541.54
ConformationPlanarPuckered Envelope/TwistChair/Boat/Twist-boat

Data compiled from various sources on cycloalkane properties.

Visualizing Synthetic Pathways and Logical Relationships

To better illustrate the strategic use of this compound, the following diagrams outline key synthetic transformations and decision-making processes in drug design.

Synthetic_Pathway This compound This compound Amide Coupling Amide Coupling This compound->Amide Coupling Amine, Coupling Agent 3-Bromocyclobutane-1-carboxamide 3-Bromocyclobutane-1-carboxamide Amide Coupling->3-Bromocyclobutane-1-carboxamide Nucleophilic Substitution Nucleophilic Substitution 3-Bromocyclobutane-1-carboxamide->Nucleophilic Substitution Nucleophile Diverse 3-Substituted Cyclobutane-1-carboxamides Diverse 3-Substituted Cyclobutane-1-carboxamides Nucleophilic Substitution->Diverse 3-Substituted Cyclobutane-1-carboxamides Bioactive Molecule Bioactive Molecule Diverse 3-Substituted Cyclobutane-1-carboxamides->Bioactive Molecule

Caption: General synthetic route utilizing this compound.

Decision_Tree Start Need for 3D Scaffold? Aromatic Aromatic Start->Aromatic No Cycloalkane Cycloalkane Start->Cycloalkane Yes Flexible Flexible Cycloalkane->Flexible Flexibility desired Rigid Rigid Cycloalkane->Rigid Rigidity desired Cyclopentane_Hexane Cyclopentane_Hexane Flexible->Cyclopentane_Hexane Larger scaffold Cyclobutane Cyclobutane Rigid->Cyclobutane Optimal strain/stability This compound This compound Cyclobutane->this compound Versatile handles needed

Caption: Decision-making process for selecting a scaffold in drug design.

Conclusion

This compound stands out as a highly valuable and versatile building block in modern drug discovery. Its inherent conformational rigidity, coupled with the ability to introduce diverse functionalities through its two reactive centers, provides medicinal chemists with a powerful tool to optimize the properties of lead compounds. By offering a strategic alternative to more traditional scaffolds, it enables the exploration of novel chemical space and the development of drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The judicious application of this and other strained ring systems will undoubtedly continue to fuel innovation in the pharmaceutical industry.

References

A Comparative Guide to Catalytic Syntheses of 3-Bromocyclobutane-1-carboxylic Acid: An Asset for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the cyclobutane moiety is a valuable structural motif, offering a unique three-dimensional scaffold that can enhance the pharmacological properties of drug candidates. Among its derivatives, 3-Bromocyclobutane-1-carboxylic acid serves as a critical building block. The stereochemistry and purity of this intermediate can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of potential catalytic strategies for the synthesis of this compound, with a focus on catalyst efficacy, stereoselectivity, and practical applicability in a research and development setting. While direct, side-by-side comparative studies for this specific molecule are not extensively documented, this guide synthesizes data from analogous transformations on related cyclobutane systems to provide a robust framework for catalyst selection and methods development.

Introduction to Synthetic Strategies

The synthesis of this compound is most effectively approached through a multi-step sequence, commencing with a more readily available precursor, 3-oxocyclobutane-1-carboxylic acid. This intermediate provides a key functional handle—a ketone—that can be stereoselectively reduced to the corresponding alcohol. Subsequent conversion of the hydroxyl group to a bromide yields the target compound. The efficacy of this synthetic pathway is heavily reliant on the catalytic systems employed in the reduction step, which dictates the stereochemical outcome of the final product.

This guide will focus on two pivotal stages of the synthesis:

  • Catalytic Reduction of 3-Oxocyclobutane-1-carboxylic Acid: A comparative analysis of various catalytic systems for the stereoselective reduction of the ketone to form 3-hydroxycyclobutane-1-carboxylic acid.

  • Conversion of 3-Hydroxycyclobutane-1-carboxylic Acid to this compound: A discussion of effective reagents and conditions for the bromination of the alcohol.

Part 1: Catalytic Reduction of 3-Oxocyclobutane-1-carboxylic Acid

The stereochemistry at the C-3 position of the cyclobutane ring is introduced during the reduction of the ketone. The choice of catalyst and reaction conditions is therefore critical in determining the cis/trans selectivity of the resulting 3-hydroxycyclobutane-1-carboxylic acid. Two primary catalytic approaches are considered here: catalytic hydrogenation and chemo-selective hydride reduction.

Catalytic Hydrogenation

Catalytic hydrogenation offers a scalable and often highly stereoselective method for ketone reduction. The choice of metal catalyst and support can significantly influence the diastereoselectivity of the reaction.

G cluster_0 Catalytic Hydrogenation 3-Oxocyclobutane-1-carboxylic acid 3-Oxocyclobutane-1-carboxylic acid Adsorption on Catalyst Surface Adsorption on Catalyst Surface 3-Oxocyclobutane-1-carboxylic acid->Adsorption on Catalyst Surface H2 Hydrogen Delivery Hydrogen Delivery Adsorption on Catalyst Surface->Hydrogen Delivery Catalyst (e.g., Pd/C, Ru/C) 3-Hydroxycyclobutane-1-carboxylic acid 3-Hydroxycyclobutane-1-carboxylic acid Hydrogen Delivery->3-Hydroxycyclobutane-1-carboxylic acid Desorption

Caption: Generalized workflow for catalytic hydrogenation.

Table 1: Comparison of Hydrogenation Catalysts for Ketone Reduction on Cyclobutane Scaffolds

Catalyst SystemTypical ConditionsExpected Diastereoselectivity (cis:trans)AdvantagesDisadvantages
Palladium on Carbon (Pd/C) H₂ (1-50 atm), RT-80°C, Protic solvents (e.g., EtOH, MeOH)Moderate to Good ( favoring cis)Readily available, cost-effective, good functional group tolerance.May require higher pressures for efficient conversion.
Ruthenium on Carbon (Ru/C) H₂ (10-100 atm), RT-100°C, Protic or aprotic solventsGood to Excellent (highly cis-selective)High activity, can operate under milder conditions than Rhodium.Higher cost than Palladium.
Rhodium on Alumina (Rh/Al₂O₃) H₂ (10-100 atm), RT-80°C, Protic solventsExcellent (often highly cis-selective)High stereoselectivity, effective for sterically hindered ketones.High cost, potential for ring opening under harsh conditions.
Raney Nickel (Raney Ni) H₂ (1-50 atm), RT-100°C, Protic solventsModerate (can be substrate-dependent)Low cost, high activity.Pyrophoric, requires careful handling, may have lower selectivity.

Causality behind Experimental Choices: The observed preference for the cis-isomer in catalytic hydrogenation is often attributed to the steric approach control, where the substrate adsorbs onto the catalyst surface from the less hindered face, leading to hydrogen delivery from that same face. The choice of solvent can also influence selectivity by affecting the conformation of the substrate on the catalyst surface.

Chemo-selective Hydride Reduction

For laboratory-scale synthesis, chemo-selective reduction using hydride reagents offers a convenient and highly stereoselective alternative. While stoichiometric, the use of catalytic amounts of additives can enhance performance. A study on the stereoselective reduction of 3-substituted cyclobutanones demonstrated that hydride reductions are highly selective for the formation of the cis-alcohol (>90%).[1]

G cluster_1 Hydride Reduction 3-Oxocyclobutane-1-carboxylic acid 3-Oxocyclobutane-1-carboxylic acid Coordination with Hydride Coordination with Hydride 3-Oxocyclobutane-1-carboxylic acid->Coordination with Hydride Hydride Reagent (e.g., NaBH4) Hydride Transfer Hydride Transfer Coordination with Hydride->Hydride Transfer Solvent (e.g., MeOH, THF) Alkoxide Intermediate Alkoxide Intermediate Hydride Transfer->Alkoxide Intermediate 3-Hydroxycyclobutane-1-carboxylic acid 3-Hydroxycyclobutane-1-carboxylic acid Alkoxide Intermediate->3-Hydroxycyclobutane-1-carboxylic acid Aqueous Workup

Caption: Generalized workflow for hydride reduction.

Table 2: Comparison of Hydride Reagents for Ketone Reduction

ReagentTypical ConditionsExpected Diastereoselectivity (cis:trans)AdvantagesDisadvantages
Sodium Borohydride (NaBH₄) 0°C to RT, Protic solvents (e.g., MeOH, EtOH)Good to Excellent (highly cis-selective)Inexpensive, easy to handle, good chemoselectivity.Can reduce other functional groups under certain conditions.
Lithium Aluminum Hydride (LAH) -78°C to 0°C, Aprotic solvents (e.g., THF, Et₂O)Excellent (highly cis-selective)Highly reactive, reduces most carbonyl compounds.Highly reactive with protic solvents (requires anhydrous conditions), less chemoselective.
Sodium Triacetoxyborohydride (STAB) RT, Aprotic solvents (e.g., CH₂Cl₂, DCE)Good to Excellent (cis-selective)Mild reducing agent, good for acid-sensitive substrates.More expensive than NaBH₄.

Causality behind Experimental Choices: The high cis-selectivity observed with hydride reagents is explained by the Felkin-Anh model, where the hydride attacks the carbonyl carbon from the less hindered face, opposite to the larger substituent on the adjacent carbon.[1] The use of protic solvents like methanol with sodium borohydride can accelerate the reduction.

Part 2: Conversion of 3-Hydroxycyclobutane-1-carboxylic Acid to this compound

Once the desired stereoisomer of 3-hydroxycyclobutane-1-carboxylic acid is obtained, the final step involves the conversion of the alcohol to a bromide. This transformation is typically achieved using a variety of brominating agents. While not strictly a catalytic process, the choice of reagent and conditions is crucial for achieving high yields and minimizing side reactions.

Table 3: Comparison of Brominating Agents

ReagentTypical ConditionsAdvantagesDisadvantages
Phosphorus Tribromide (PBr₃) 0°C to RT, Aprotic solvents (e.g., CH₂Cl₂, Et₂O)Effective for primary and secondary alcohols, generally clean reaction.Highly corrosive and moisture-sensitive.
Thionyl Bromide (SOBr₂) 0°C to RT, Aprotic solventsGood for converting alcohols to bromides with inversion of stereochemistry.Can be unstable, often prepared in situ.
Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃) (Appel Reaction)0°C to RT, Aprotic solvents (e.g., CH₂Cl₂)Mild conditions, proceeds with inversion of stereochemistry.Stoichiometric amounts of triphenylphosphine oxide byproduct can be difficult to remove.
Hydrobromic Acid (HBr) Elevated temperatures, often with a phase-transfer catalystCost-effective for large-scale synthesis.Harsh conditions can lead to side reactions, including ring opening.

Causality behind Experimental Choices: For substrates sensitive to acidic conditions or high temperatures, the Appel reaction provides the mildest conditions. PBr₃ is a robust and commonly used reagent for this transformation. The choice of reagent will often depend on the desired stereochemical outcome (retention vs. inversion) and the scale of the reaction.

Experimental Protocols

Protocol 1: Stereoselective Reduction of 3-Oxocyclobutane-1-carboxylic Acid using Sodium Borohydride
  • Dissolve 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in methanol (10 mL/g) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0°C until the pH is ~2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-hydroxycyclobutane-1-carboxylic acid.

Protocol 2: Bromination of 3-Hydroxycyclobutane-1-carboxylic Acid using Phosphorus Tribromide
  • To a solution of 3-hydroxycyclobutane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (15 mL/g) in a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), cool the mixture to 0°C.

  • Slowly add phosphorus tribromide (0.5 eq) dropwise via syringe, maintaining the internal temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.

  • Purify the crude product by column chromatography or recrystallization as needed.

Conclusion

The synthesis of this compound is a multi-step process where the catalytic reduction of the ketone precursor is a critical, stereochemistry-determining step. For high cis-selectivity, both catalytic hydrogenation with catalysts like Rh/Al₂O₃ and chemo-selective reduction with sodium borohydride are excellent options. The choice between these methods will depend on factors such as scale, cost, and available equipment. Subsequent bromination can be effectively achieved using standard reagents like PBr₃ under mild conditions. By carefully selecting the catalyst and optimizing the reaction conditions for these key transformations, researchers can efficiently produce high-purity this compound for applications in drug discovery and development.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Bromocyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a critical responsibility for every researcher. This guide provides a detailed, safety-centric protocol for the proper disposal of 3-Bromocyclobutane-1-carboxylic acid, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in established safety standards and regulatory compliance, offering clear, actionable steps for scientists and drug development professionals.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated organic acid with a significant hazard profile.

According to its GHS classification, it is known to:

  • Cause skin irritation.[1]

  • Cause serious eye damage.[1]

  • May cause respiratory irritation.[1]

A Safety Data Sheet (SDS) for the closely related compound, 1-bromocyclobutane-1-carboxylic acid, further highlights the risks, stating it is harmful if swallowed and causes severe skin burns and eye damage.[2][3] The presence of the bromine atom categorizes it as a halogenated organic compound, which requires special consideration for disposal due to the potential for forming hazardous byproducts during decomposition.[4][5][6]

Essential Personal Protective Equipment (PPE)

Given the corrosive and irritant nature of this chemical, the following PPE is mandatory when handling the pure substance or its waste.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility data.[7]
Eye Protection Safety goggles or a face shieldMust provide a complete seal around the eyes to protect from splashes.[7]
Skin and Body Chemical-resistant apron or lab coatTo be worn over personal clothing to protect against spills.[7]
Respiratory Chemical Fume HoodAll handling and disposal procedures should be conducted in a well-ventilated area, preferably a fume hood.[7]

Disposal Decision Workflow: The Primary Path to Safety

The recommended and safest method for disposing of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][9] In-laboratory treatment methods like neutralization are generally not recommended for halogenated organic compounds without explicit approval and specific protocols from your EHS department.[7][10]

The following diagram outlines the decision-making process for proper disposal.

DisposalWorkflow start Start: this compound waste generated waste_collection 1. Collect waste in a designated, compatible, and properly labeled container. start->waste_collection ehs_contact 2. Is the container full or is disposal required? waste_collection->ehs_contact ehs_pickup 3. Arrange for pickup by your institution's EHS or a licensed hazardous waste contractor. ehs_contact->ehs_pickup Yes storage Store container in a designated Satellite Accumulation Area (SAA). Ensure segregation from incompatible materials. ehs_contact->storage No end End: Waste is safely managed and disposed of by certified professionals. ehs_pickup->end storage->ehs_contact

Caption: Disposal Decision Workflow for this compound.

Step-by-Step Protocol for Waste Collection and Management

Adherence to a systematic collection and storage protocol is essential for maintaining a safe laboratory environment and ensuring regulatory compliance with standards set by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[11][12][13]

Step 1: Waste Segregation and Container Selection
  • Segregation is Key: this compound waste is classified as a halogenated organic acid .[14][15] It must be collected separately from other waste streams.[11][16]

    • DO NOT mix with bases, as this can cause a violent reaction.[17][18]

    • DO NOT mix with oxidizers.[14]

    • DO NOT mix with non-halogenated organic waste.[16]

  • Container Compatibility: Use a container made of material resistant to corrosive acids, such as borosilicate glass or high-density polyethylene (HDPE).[7][19] The container must have a secure, leak-proof screw cap.[17]

Step 2: Proper Labeling of Hazardous Waste

Accurate and detailed labeling is a legal requirement and critical for the safety of everyone handling the waste.[8][20]

Your hazardous waste label must include:

  • The words "Hazardous Waste".[8][20]

  • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[8]

  • A clear indication of the hazards (e.g., "Corrosive," "Irritant"). Check the appropriate hazard pictograms.[8]

  • The date when the waste was first added to the container (accumulation start date).[8]

  • Your name, laboratory location (building and room number), and contact information.[8]

Step 3: Safe Storage in a Satellite Accumulation Area (SAA)
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[17][20]

  • The SAA should be at or near the point of generation and under the control of laboratory personnel.[19]

  • Ensure secondary containment to capture any potential leaks.

  • Store acids and bases in separate cabinets or secondary containment trays.[17]

Step 4: Arranging for Final Disposal
  • Once the waste container is full or you are ready for disposal, contact your institution's EHS department to schedule a pickup.[7][8]

  • Do not allow hazardous waste to accumulate in the lab for extended periods. Regulations dictate maximum storage times.[19]

  • The final disposal method will be determined by the hazardous waste facility, which is typically high-temperature incineration under controlled conditions to prevent the formation of brominated dioxins and furans.[4][5][11]

In-Lab Neutralization: A Limited and Cautious Approach

While neutralization is a common procedure for simple acidic waste, it is not the preferred method for halogenated carboxylic acids due to the compound's complex nature and the potential for unforeseen reactions. This should only be attempted for very small quantities (e.g., less than 25 mL) and only with prior written approval and a specific, validated protocol from your EHS department .[10]

If EHS approval is granted, the following general principles apply:

  • Causality: The goal of neutralization is to adjust the pH of the acidic waste to a neutral range (typically between 5.5 and 9.0) to render it less corrosive before disposal into the sanitary sewer.[21] However, many municipalities have strict regulations about the disposal of organic compounds, regardless of pH.

  • Procedure (perform all steps in a fume hood):

    • Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda), in a large volume of cold water in a suitably large container.[10][22]

    • Slowly and carefully add the this compound waste to the basic solution with constant stirring.[10]

    • Be aware that this process will generate heat and potentially release vapors. Proceed slowly to control the reaction rate.[10][23]

    • After the addition is complete, wait for the solution to cool to room temperature.

    • Use a calibrated pH meter or pH paper to check the final pH of the solution, ensuring it is within the acceptable range for your facility's sewer disposal permit.[21]

    • If the pH is acceptable, flush the neutralized solution down the sanitary sewer with a large volume of running water (at least 20 parts water).[10]

  • Critical Limitations:

    • This procedure does not remove the organic component of the waste from the solution.

    • This is not suitable for large quantities.

    • Never neutralize concentrated acids without first diluting them significantly.[10]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate hazards.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[7]

  • Don PPE: Before addressing the spill, don the appropriate personal protective equipment as detailed in Section 1.

  • Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial acid spill kit. Do not use combustible materials like sawdust. [7]

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it into a designated hazardous waste container.[24]

  • Decontamination: Clean the spill area with soap and water after the bulk of the material has been removed.

  • Reporting: Report all spills to your laboratory supervisor and your institution's EHS department.[7]

By adhering to these rigorous, safety-first procedures, you contribute to a culture of responsibility and ensure the safe and compliant management of chemical waste in your research environment.

References

Comprehensive Safety Guide: Personal Protective Equipment and Handling Protocols for 3-Bromocyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the foundation of groundbreaking research is a deeply ingrained culture of safety. This guide provides an essential framework for the safe handling, use, and disposal of 3-Bromocyclobutane-1-carboxylic acid, moving beyond mere compliance to instill a proactive safety mindset. The protocols detailed herein are designed to be self-validating systems, ensuring that every step is grounded in established safety principles and anticipates potential risks.

Hazard Analysis and Risk Assessment

This compound is a solid organic compound that presents multiple hazards. A thorough understanding of its properties is the critical first step in developing a robust safety plan. The primary risks associated with this chemical are its corrosive and irritant properties.[1] Dust from the solid compound can react with moisture on the skin or in the respiratory tract, leading to significant injury.[2][3]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damageDanger
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarning
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledWarning
Source: Compiled from PubChem and supplier safety data sheets.[1][4]

The causality behind these classifications is twofold: the carboxylic acid functional group imparts acidic and corrosive properties, while the overall molecule can irritate mucous membranes and skin upon contact. The presence of bromine classifies it as a halogenated organic compound, which has specific implications for waste disposal.[5][6]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static checklist but a dynamic process that adapts to the specific experimental procedure. The primary engineering control for handling this compound is a certified chemical fume hood, which protects against inhalation of dust and vapors.[3][7] All operations involving this compound, from weighing to preparing solutions, must be performed within a fume hood.[7]

The following table outlines the required PPE for various laboratory tasks.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid Chemical splash gogglesChemical-resistant gloves (Nitrile, Neoprene)Chemical-resistant lab coatNot required when using a fume hood.
Preparing Solutions (Dilute or Concentrated) Chemical splash goggles and a full-face shieldDouble-gloving with chemical-resistant glovesChemical-resistant lab coat and apronNot required when using a fume hood.
Performing Reactions/Transfers Chemical splash goggles and a full-face shieldDouble-gloving with chemical-resistant glovesChemical-resistant lab coat and apronNot required when using a fume hood.
Minor Spill Cleanup (in Fume Hood) Chemical splash goggles and a full-face shieldHeavy-duty chemical-resistant gloves (Butyl rubber)Chemical-resistant lab coat and apronNot required.
Major Spill Cleanup (outside Fume Hood) Full-face respirator with appropriate cartridgesHeavy-duty chemical-resistant glovesChemical-resistant coverallsRequired. Use an air-purifying respirator with acid gas/organic vapor cartridges.

Expert Insights:

  • Eye Protection: Safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[3] When handling any liquid form or performing transfers that could splash, a full-face shield must be worn in conjunction with goggles.[2][3][7] A face shield alone does not provide adequate protection.[3]

  • Hand Protection: Nitrile gloves are suitable for incidental contact. For extended handling or immersion, more robust gloves like neoprene or butyl rubber should be considered. Always inspect gloves for tears or holes before use.[8]

  • Body Protection: A chemical-resistant lab coat should be worn and fully buttoned. For procedures with a higher risk of splashing, such as transferring solutions or working with larger quantities, a chemical-resistant apron provides an essential additional layer of protection.[3][9]

Standard Operating Procedures (SOPs)

Adherence to standardized procedures is crucial for minimizing exposure and preventing accidents.

SOP 1: Weighing and Handling the Solid Compound
  • Preparation: Don all required PPE (goggles, gloves, lab coat) before entering the designated work area.

  • Work Area: Conduct all handling within a chemical fume hood to contain any dust.

  • Minimize Dust: Use a scoop or spatula to gently transfer the solid. Avoid pouring the powder directly from the bottle, as this can generate airborne dust.

  • Containment: Weigh the compound onto a creased weighing paper or into a tared container to prevent contamination of the balance.

  • Cleanup: After weighing, carefully fold the weighing paper and tap it to ensure all material is transferred. Clean any residual dust from the spatula and work surface with a damp cloth, which should then be disposed of as hazardous waste.

  • Storage: Tightly close the container immediately after use and store it in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[10][11]

SOP 2: Preparing Solutions
  • Preparation: Don enhanced PPE, including a face shield over goggles and a chemical-resistant apron.

  • Glassware: Ensure all glassware is clean, dry, and free of cracks.

  • Dilution Protocol: When dissolving the acid, always add the acid slowly to the solvent , never the other way around.[3][7] Adding water to a concentrated acid can generate significant heat, causing boiling and dangerous splashing.[7][12]

  • Controlled Addition: Add the solid acid to the solvent in small portions, stirring continuously. Pour liquids slowly down the side of the receiving container to minimize splashing.[7][12]

  • Thermal Monitoring: Be aware that dissolving a corrosive solid can be an exothermic process.[12] If the container becomes warm, pause the addition and allow it to cool, or use an ice bath for external cooling.

  • Labeling: Immediately label the prepared solution with the full chemical name, concentration, date, and appropriate GHS hazard pictograms.[12]

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the planned task.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Specification start Identify Task: Handling 3-Bromocyclobutane- 1-carboxylic acid task_type What is the physical form? Solid or Liquid/Solution? start->task_type solid_ops Solid Handling: - Weighing - Transfers task_type->solid_ops Solid liquid_ops Liquid Handling: - Preparing Solutions - Reactions task_type->liquid_ops Liquid ppe_solid Required PPE: - Chemical Fume Hood - Splash Goggles - Nitrile Gloves - Lab Coat solid_ops->ppe_solid ppe_liquid Required PPE: - Chemical Fume Hood - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat & Apron liquid_ops->ppe_liquid

Caption: Decision workflow for selecting task-appropriate PPE.

Emergency Response Plan

Preparedness is paramount. An eyewash station and emergency shower must be readily accessible wherever this chemical is handled.[3][12]

Spill Management

The response to a spill depends on its size and location. A minor spill is a small amount that can be safely managed by trained lab personnel. A major spill presents a significant hazard and requires an emergency response team.

Minor Spill (Solid or Liquid, inside a chemical fume hood)

  • Alert: Notify colleagues in the immediate area.[13]

  • Isolate: Restrict access to the spill area.

  • PPE: Wear, at a minimum, a face shield, lab coat, apron, and double nitrile gloves.

  • Neutralize: For acidic solutions or the solid, cover the spill with a neutralizing agent like sodium bicarbonate or calcium carbonate.[13] Apply it from the outside edge of the spill inward to prevent spreading.[14]

  • Absorb: Once neutralized, use an inert absorbent material like vermiculite or sand to absorb the liquid.[14][15]

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[13][15]

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials for disposal as hazardous waste.[13]

Emergency Spill Response Workflow

Spill_Response_Workflow start Spill Occurs assess Assess Hazard (Size, Location, Material) start->assess alert Alert Personnel & Evacuate if Major assess->alert Minor or Major ppe Don Appropriate PPE alert->ppe contain Contain Spill (Dike around edges) ppe->contain neutralize Neutralize Acid (Sodium Bicarbonate) contain->neutralize absorb Absorb Material (Vermiculite) neutralize->absorb collect Collect Waste (Labeled Container) absorb->collect decon Decontaminate Area (Soap & Water) collect->decon dispose Dispose as Halogenated Waste decon->dispose

Caption: Step-by-step workflow for chemical spill response.

Personal Exposure
  • Skin Contact: Immediately go to an emergency shower or drenching station.[3] While flushing with copious amounts of water for at least 15 minutes, remove all contaminated clothing.[3][14] Seek immediate medical attention.

  • Eye Contact: Proceed immediately to an eyewash station and flush the eyes for a minimum of 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting.[16][17] Rinse the mouth with water and seek immediate medical attention.

Waste Disposal Plan

Improper disposal of this compound can cause environmental harm and violate regulations. As a halogenated organic acid, it requires specific disposal procedures.[5][6]

  • Neutralization: Before disposal, any unreacted acidic waste solutions should be carefully neutralized with a base like sodium bicarbonate. This should be done slowly, in a fume hood, and with stirring to control foaming and heat generation.

  • Waste Segregation: All waste containing this compound—including neutralized solutions, contaminated solids (e.g., absorbent materials from spills), and disposable PPE—must be collected in a clearly labeled, leak-proof container designated for "Halogenated Organic Waste".[6] Do not mix with non-halogenated waste streams.[6]

  • Labeling: The waste container must be labeled with the full chemical name of all components and appropriate hazard warnings.[12]

  • Regulatory Compliance: All chemical waste disposal must be conducted in strict accordance with local, state, and federal regulations.[12] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and pickup schedules.

By integrating these protocols into your daily laboratory operations, you build a resilient safety culture that protects researchers, ensures experimental integrity, and fosters scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.